Ciwujianoside C2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C60H94O26 |
|---|---|
分子量 |
1231.4 g/mol |
IUPAC 名称 |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C60H94O26/c1-24-12-17-60(55(75)86-53-46(73)42(69)39(66)31(81-53)22-78-50-47(74)43(70)48(32(82-50)23-76-27(4)61)84-51-44(71)40(67)36(63)25(2)79-51)19-18-58(8)28(29(60)20-24)10-11-34-57(7)15-14-35(56(5,6)33(57)13-16-59(34,58)9)83-54-49(38(65)30(62)21-77-54)85-52-45(72)41(68)37(64)26(3)80-52/h10,25-26,29-54,62-74H,1,11-23H2,2-9H3/t25-,26-,29-,30-,31+,32+,33?,34?,35-,36-,37-,38-,39+,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,57-,58+,59+,60-/m0/s1 |
InChI 键 |
NPCYPPUNOYDHKT-DUZFEBTFSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CCC(=C)C[C@H]4C6=CCC7[C@]8(CC[C@@H](C(C8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)O)O)O)COC(=O)C)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)O)O)O)COC(=O)C)O)O)O |
产品来源 |
United States |
Foundational & Exploratory
The Structural Elucidation of Ciwujianoside C2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C2 is a complex triterpenoid (B12794562) saponin (B1150181) isolated from the leaves of Acanthopanax senticosus, a plant with a long history in traditional medicine. The structural determination of such natural products is a critical step in drug discovery and development, providing the foundational blueprint for understanding its bioactivity and potential therapeutic applications. This technical guide outlines the multifaceted experimental approach required for the complete chemical structure elucidation of this compound, based on established methodologies for related compounds. While the specific experimental data for this compound is primarily found in a 1988 publication in the Chemical and Pharmaceutical Bulletin, this guide details the necessary experimental protocols and data interpretation strategies.[1]
Isolation and Purification
The initial step in the structural elucidation of this compound involves its isolation from the raw plant material. A general protocol for isolating Ciwujianosides from the leaves of Acanthopanax senticosus is as follows:
Experimental Protocol: Isolation and Purification
-
Extraction: The dried and crushed leaves of Acanthopanax senticosus are subjected to reflux extraction with 70% ethanol (B145695). This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.
-
Solvent Removal: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Macroporous Resin Chromatography: The crude extract is then subjected to column chromatography using a macroporous adsorbent resin (e.g., AB-8). Elution is performed with a stepwise gradient of ethanol in water (e.g., pure water, 30% ethanol, 60% ethanol, 95% ethanol) to separate compounds based on polarity.
-
Reversed-Phase Chromatography: Fractions enriched with Ciwujianosides are further purified using reversed-phase silica (B1680970) gel chromatography (e.g., C18). A gradient of methanol (B129727) or acetonitrile (B52724) in water is commonly used as the mobile phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC, often on a C18 column, to yield the pure compound. The purity is typically assessed by analytical HPLC with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD).
Structural Characterization by Spectroscopic Methods
Once isolated, the structure of this compound is determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the molecule, as well as its fragmentation pattern, which aids in identifying the aglycone and sugar moieties and their sequence.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or an Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source is typically used.
-
Analysis: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. Data is acquired in both positive and negative ion modes to obtain comprehensive fragmentation information. Tandem mass spectrometry (MS/MS) experiments are performed on the parent ion to study its fragmentation pathways.
Data Presentation: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C60H94O26 | BioHippo |
| CAS Number | 114892-56-7 | BioHippo |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is required to establish the complete structure, including the stereochemistry.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., pyridine-d5, methanol-d4, or DMSO-d6).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Experiments:
-
1D NMR: ¹H NMR provides information on the number and types of protons, while ¹³C NMR reveals the number and types of carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and the linkage between the aglycone and sugar units.
-
-
Data Presentation: Representative NMR Data for Triterpenoid Saponins
Specific ¹H and ¹³C NMR data for this compound is not publicly available. The following is a representative table structure.
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Aglycone | ||
| C-1 | ... | ... |
| C-2 | ... | ... |
| C-3 | ... | ... |
| ... | ... | ... |
| Sugar Moiety 1 | ||
| C-1' | ... | ... |
| ... | ... | ... |
| Sugar Moiety 2 | ||
| C-1'' | ... | ... |
| ... | ... | ... |
Structure Elucidation Workflow
The logical flow for determining the structure of this compound from the acquired data is visualized in the following diagram.
Caption: Workflow for the Structure Elucidation of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of chromatographic separation techniques and advanced spectroscopic methods. While this guide provides a comprehensive framework for this process, the detailed quantitative data from mass spectrometry and NMR spectroscopy, as published in the primary scientific literature, is indispensable for the final and unambiguous determination of its complex chemical structure. This foundational knowledge is paramount for any further research into the pharmacological properties and therapeutic potential of this intricate natural product.
References
Natural Sources of Ciwujianoside C2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C2 is a triterpenoid (B12794562) saponin (B1150181) that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the diverse family of ciwujianosides, it is primarily sought after for its therapeutic promise. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and analysis, and insights into its biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
The principal natural source of this compound is the plant species Acanthopanax senticosus, also known by its synonym Eleutherococcus senticosus and commonly referred to as Siberian Ginseng.[1] This adaptogenic herb, belonging to the Araliaceae family, is native to Northeastern Asia.
Plant Part Distribution
This compound, along with other related saponins (B1172615), is predominantly found in the leaves of Acanthopanax senticosus.[1] While other parts of the plant, such as the roots and stems, contain various bioactive compounds, the leaves are the primary source for the isolation of this particular saponin.
Quantitative Data on Saponin Content
Direct comparative data on the concentration of this compound across different Acanthopanax species is limited in the currently available literature. However, studies on the total saponin content in the leaves of Eleutherococcus senticosus from various geographical locations provide valuable insight into the potential yield variability. The following table summarizes the total saponin content from different regions, which can serve as a proxy for estimating the relative abundance of ciwujianosides.
| Sample Origin | Total Saponin Content (mg/g) |
| Region S1 | 74.28 ± 0.733 |
| Region S19 | 69.89 ± 1.098 |
| Other regions show variability | Data not specified for each region |
Note: The data represents total saponin content and not specifically this compound. The original study analyzed samples from 29 different regions, with S1 and S19 having the highest concentrations.
Experimental Protocols
Extraction and Isolation of Triterpenoid Saponins (Adapted for Leaves)
The following protocol is adapted from a method for extracting triterpenoid saponins from the fruits of Acanthopanax senticosus and is applicable for the isolation of this compound from the leaves.[2][3]
2.1.1. Extraction
-
Dry the leaves of Acanthopanax senticosus and grind them into a fine powder.
-
Reflux the powdered leaves with 70% ethanol (B145695) (EtOH) three times, with each reflux lasting for 2 hours.
-
Combine the ethanolic extracts and concentrate them under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and perform successive partitioning with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
Collect the n-BuOH fraction, as triterpenoid saponins are typically enriched in this fraction.
2.1.2. Isolation and Purification
-
Subject the n-BuOH fraction to column chromatography on a silica (B1680970) gel column (200–300 mesh).
-
Elute the column with a gradient of dichloromethane/methanol (CH2Cl2/MeOH) ranging from 100:1 to 0:1 to obtain several fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Further purify the saponin-rich fractions using reverse-phase column chromatography (ODS).
-
Finally, utilize semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., MeOH/H2O gradient) to isolate pure this compound.
Workflow for Extraction and Isolation of this compound
Caption: A generalized workflow for the extraction and isolation of this compound.
Quantitative Analysis by UPLC-MS/MS
A sensitive and accurate method for the quantification of ciwujianosides involves Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
2.2.1. Chromatographic Conditions
-
Column: A suitable C18 column (e.g., Waters Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid.
-
Gradient Program: A typical gradient might be: 0-1 min, 2% A; 1-3 min, 2-10% A; 3-5 min, 10-20% A; 5-9 min, 20-55% A; 9-13 min, 55-70% A; 13-19 min, 70-80% A; 19-22 min, 80-98% A; followed by re-equilibration.
-
Flow Rate: Approximately 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 35°C.
2.2.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Scan Type: Full scan or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Scan Range: m/z 100-1500.
-
Collision Energy: Optimized for the specific transition of this compound.
Signaling Pathways
The precise signaling pathways modulated by this compound are an active area of research. However, studies on closely related ciwujianosides provide strong indications of their potential mechanisms of action, particularly in the context of inflammation.
Inhibition of the NF-κB Signaling Pathway
Research on "Ciwujianoside C" has demonstrated its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] This pathway is a central regulator of the inflammatory response.
Mechanism of Action:
-
In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and subsequently degraded.
-
This degradation releases the NF-κB (p65/p50) dimer.
-
The active NF-κB dimer translocates to the nucleus.
-
In the nucleus, it binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.
-
Ciwujianoside C has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, thereby preventing its activation and nuclear translocation. This leads to a downstream reduction in the expression of inflammatory mediators.
NF-κB Signaling Pathway Inhibition by Ciwujianoside C
Caption: Proposed mechanism of NF-κB pathway inhibition by Ciwujianoside C.
Potential Involvement of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. Several natural products, including other triterpenoid saponins, are known to modulate MAPK signaling.[5][6][7] The MAPK cascade, which includes ERK, JNK, and p38, is often upstream of NF-κB activation. While direct evidence for this compound is pending, it is plausible that its anti-inflammatory effects may also involve the modulation of the MAPK pathway. Further research is warranted to elucidate the specific interactions of this compound with this pathway.
Conclusion
Acanthopanax senticosus leaves stand out as the primary natural source of this compound. The methodologies for its extraction, isolation, and quantification are well-established, with UPLC-MS/MS providing a highly sensitive and specific analytical tool. Preliminary evidence on related compounds suggests that the biological activity of this compound may be mediated through the inhibition of key inflammatory signaling pathways such as NF-κB. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore the therapeutic potential of this promising natural compound. Future studies should focus on obtaining more precise quantitative data for this compound across different Acanthopanax species and definitively elucidating its molecular mechanisms of action.
References
- 1. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant [mdpi.com]
- 2. Frontiers | Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms [frontiersin.org]
- 3. Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK signaling regulates c-MYC for melanoma cell adaptation to asparagine restriction | EMBO Reports [link.springer.com]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
The Uncharted Path: A Technical Guide to the Biosynthesis of Ciwujianoside C2 in Acanthopanax senticosus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciwujianoside C2, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the leaves of Acanthopanax senticosus (Siberian ginseng), has garnered significant interest for its potential pharmacological activities. Despite its importance, the biosynthetic pathway leading to this complex natural product remains largely unelucidated. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of triterpenoid saponin biosynthesis with transcriptomic data from A. senticosus. We delineate the key enzymatic steps from the cyclization of 2,3-oxidosqualene (B107256) to the intricate tailoring of the aglycone and subsequent glycosylations. This document is intended to serve as a foundational resource for researchers seeking to understand and engineer the production of this compound and other related bioactive compounds.
Introduction
Acanthopanax senticosus, a member of the Araliaceae family, is a medicinal plant with a long history of use in traditional medicine. Its pharmacological properties are attributed to a diverse array of secondary metabolites, including a rich variety of triterpenoid saponins (B1172615).[1][2] Among these, this compound, a complex oleanane-type saponin, is of particular interest due to its potential therapeutic applications.
The biosynthesis of triterpenoid saponins is a multi-step process initiated from the isoprenoid pathway, leading to the formation of a triterpene backbone, which is then extensively modified by a series of oxidation and glycosylation reactions.[3][4] These modifications, catalyzed by cytochrome P450 monooxygenases (CYPs) and UDP-dependent glycosyltransferases (UGTs) respectively, are responsible for the vast structural diversity of saponins.[5]
This guide will detail the proposed biosynthetic pathway of this compound, leveraging the known chemical structure of the molecule and drawing parallels with characterized pathways of similar compounds in other plant species. Furthermore, we will correlate these proposed steps with candidate genes identified in the transcriptome of A. senticosus.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through three major stages:
-
Formation of the β-amyrin backbone.
-
Oxidative modification of β-amyrin to form the 30-noroleanane aglycone.
-
Stepwise glycosylation of the aglycone to yield this compound.
From Mevalonate (B85504) to β-Amyrin: The Triterpene Skeleton
The journey begins with the mevalonate (MVA) pathway, a conserved route for isoprenoid biosynthesis in plants. Acetyl-CoA is converted through a series of enzymatic reactions to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form farnesyl pyrophosphate (FPP) and subsequently squalene (B77637). Squalene epoxidase (SE) then catalyzes the epoxidation of squalene to 2,3-oxidosqualene, the linear precursor for all cyclic triterpenoids.[6]
The first committed step in oleanane-type saponin biosynthesis is the cyclization of 2,3-oxidosqualene to β-amyrin, a reaction catalyzed by β-amyrin synthase (bAS), a type of oxidosqualene cyclase (OSC). Transcriptomic studies of A. senticosus have identified genes encoding all the enzymes of the MVA pathway, as well as a putative β-amyrin synthase, providing a genetic basis for this initial phase.[6]
The Enigmatic Aglycone: Formation of 30-norolean-12,20(29)-dien-28-oic acid
The aglycone of this compound is 30-norolean-12,20(29)-dien-28-oic acid.[7][8] This structure suggests a series of complex oxidative modifications of the initial β-amyrin skeleton. While the precise sequence of these reactions is yet to be experimentally validated, a plausible pathway can be proposed based on the known activities of cytochrome P450 enzymes in triterpenoid metabolism.
It is hypothesized that the biosynthesis of this unique aglycone involves the following key steps:
-
C-28 Oxidation: The C-28 methyl group of β-amyrin is likely oxidized to a carboxylic acid, a common modification in oleanane (B1240867) saponin biosynthesis, to form oleanolic acid. This reaction is typically catalyzed by a multifunctional C-28 oxidase, often belonging to the CYP716A subfamily of cytochrome P450s.[3][9][10] A CYP716A homolog has been identified in the transcriptome of A. senticosus and is a strong candidate for this enzymatic step.[6]
-
Formation of the 30-noroleanane structure: The "30-nor" designation indicates the loss of a carbon atom, likely from the C-20 position. This is a less common modification and the enzymatic mechanism is not well understood. It may involve a series of oxidative reactions, potentially leading to a decarboxylation event or a rearrangement of the carbon skeleton. Cytochrome P450s are known to catalyze such complex reactions. Further investigation into the diverse CYP families identified in the A. senticosus transcriptome is required to pinpoint the specific enzyme(s) responsible for this transformation.
-
Introduction of the 20(29)-diene: The presence of a double bond at the C-20(29) position is another key feature of the aglycone. This desaturation event is likely catalyzed by a specific cytochrome P450 enzyme.
The proposed pathway from β-amyrin to the aglycone is depicted in the following diagram:
The Sweet Finale: Glycosylation of the Aglycone
The final stage in the biosynthesis of this compound is the sequential attachment of sugar moieties to the aglycone at the C-3 and C-28 positions. This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs), each specific for the sugar donor, the acceptor molecule, and the linkage position.
The structure of this compound reveals a complex branched sugar chain.[7] The glycosylation pattern is as follows:
-
At C-3: An arabinopyranosyl group is attached, which is further glycosylated with a rhamnopyranosyl group.
-
At C-28: A glucopyranosyl group is attached, which is then extended with another glucopyranosyl group. This second glucose is further modified with an acetyl group and a rhamnopyranosyl group.
The biosynthesis of this intricate sugar chain requires a consortium of specific UGTs, including UDP-arabinofuranosyltransferases, UDP-rhamnosyltransferases, and UDP-glucosyltransferases, as well as an acetyltransferase. Transcriptome analysis of A. senticosus has revealed a large number of candidate UGT genes, particularly from the UGT73 and UGT74 families, which are known to be involved in saponin biosynthesis in other plants.[7][11][12][13] Functional characterization of these candidate UGTs is necessary to elucidate their precise roles in the assembly of the this compound sugar chains.
The proposed glycosylation steps are illustrated below:
Quantitative Data
Currently, there is limited publicly available quantitative data specifically for this compound in different tissues of Acanthopanax senticosus. However, studies on the overall triterpenoid saponin content provide a general understanding of their distribution. Comprehensive metabolic profiling has shown that the leaves of A. senticosus are a rich source of various triterpenoid saponins.[14][15] Further quantitative analysis using methods like HPLC-MS is required to determine the precise concentrations of this compound in different plant parts and under various growth conditions.
| Compound | Plant Part | Concentration Range (mg/g dry weight) | Reference |
| Total Triterpenoid Saponins | Leaves | High (Specific values vary) | [14][15] |
| This compound | Leaves | Data Not Available | - |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will rely on the functional characterization of the candidate enzymes identified through transcriptomics. The following are generalized protocols for the heterologous expression and in vitro assay of candidate CYPs and UGTs.
Heterologous Expression of Candidate Cytochrome P450s in Yeast
This protocol describes the expression of a candidate CYP from A. senticosus in Saccharomyces cerevisiae to test its catalytic activity on a putative substrate, such as β-amyrin or oleanolic acid.[16][17][18][19]
Experimental Workflow:
References
- 1. Functional specialization of UDP‐glycosyltransferase 73P12 in licorice to produce a sweet triterpenoid saponin, glycyrrhizin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolome and transcriptome analyses provide new insights into the mechanisms underlying the enhancement of medicinal component content in the roots of Acanthopanax senticosus (Rupr. et Maxim.) Harms through foliar application of zinc fertilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. P450s and UGTs: Key Players in the Structural Diversity of Triterpenoid Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of High-Throughput Assays of Family-1 Plant Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Identification of HhUGT74AG11—A Key Glycosyltransferase Involved in Biosynthesis of Oleanane-Type Saponins in Hedera helix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 30-Noroleana-12,20(29)-dien-28-oic acid, 3-(α-L-arabinopyranosyloxy)-, (3β)- | 102719-83-5 [chemicalbook.com]
- 9. Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The UGT73 Family of Glycosyltransferases in Plants: Gene Structure, Catalytic Mechanisms, and Biological Functions [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification and analysis of UGT genes associated with triterpenoid saponin in soapberry (Sapindus mukorossi Gaertn.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rational Design Strategies for Functional Reconstitution of Plant Cytochrome P450s in Microbial Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing cross-organelle coordination to advance plant cytochrome P450 functionality in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Ciwujianoside C2: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C2, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the leaves of Acanthopanax senticosus (Siberian Ginseng), has garnered attention within the scientific community for its potential pharmacological activities. This technical guide provides a detailed overview of the physical and chemical properties of this compound, alongside methodologies for its study, to support further research and development in the fields of natural product chemistry and drug discovery.
Physical and Chemical Properties
This compound is a complex glycoside with the molecular formula C60H94O26 and a molecular weight of 1231.37 g/mol .[1][2] It typically presents as a powder and exhibits solubility in dimethyl sulfoxide (B87167) (DMSO).[2] Detailed quantitative data for its physical and chemical characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C60H94O26 | [1][2] |
| Molecular Weight | 1231.37 g/mol | [1][2] |
| CAS Number | 114892-56-7 | [2][3] |
| Physical Description | Powder | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months. | [2] |
Note: Specific quantitative data for melting point and detailed spectroscopic characteristics require access to the original characterization studies.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to be complex, showing a multitude of signals corresponding to the triterpenoid aglycone and the sugar moieties. Key signals would include those for anomeric protons of the sugar units, methyl groups of the aglycone, and olefinic protons if present in the aglycone structure.
-
¹³C-NMR: The carbon NMR spectrum would provide detailed information on the carbon skeleton. Characteristic signals would include those for the carbonyl carbons of ester groups, anomeric carbons of the sugar residues, and the numerous carbons of the triterpenoid core.[4][5][6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is anticipated to display characteristic absorption bands for various functional groups. These would likely include:
-
A broad band in the region of 3400 cm⁻¹ corresponding to O-H stretching vibrations of the numerous hydroxyl groups.
-
Bands in the region of 2900 cm⁻¹ due to C-H stretching vibrations of the alkyl groups.
-
A sharp peak around 1730 cm⁻¹ indicative of C=O stretching from the ester linkages.
-
Absorption bands in the 1000-1100 cm⁻¹ region, characteristic of C-O stretching vibrations within the glycosidic bonds.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. In techniques like Electrospray Ionization (ESI-MS), the molecule would be expected to form adducts such as [M+H]⁺ or [M+Na]⁺. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, including the sequential loss of sugar residues, which is instrumental in determining the glycosylation sequence.[7]
Biological Activity and Mechanism of Action
This compound has been reported to enhance the activity of pancreatic lipase (B570770) in vitro.[1] Pancreatic lipase is a key enzyme in the digestion of dietary fats. The enhancement of its activity could have implications for metabolic processes and nutrient absorption.
Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the detailed signaling pathways through which this compound exerts its effects on pancreatic lipase. Further research is required to elucidate the molecular mechanisms involved.
Experimental Protocols
Extraction and Isolation of this compound from Acanthopanax senticosus
While a specific, detailed protocol for the isolation of this compound is not provided in the readily available literature, a general methodology for the extraction and purification of saponins (B1172615) from Acanthopanax senticosus can be adapted.[8][9][10][11][12]
Caption: General workflow for the extraction and isolation of this compound.
Protocol Details:
-
Extraction: The dried and powdered leaves of Acanthopanax senticosus are extracted with an aqueous ethanol solution (typically 70%) using methods such as maceration, reflux, or sonication.
-
Concentration: The resulting extract is concentrated under reduced pressure to remove the ethanol.
-
Partitioning: The concentrated aqueous extract is then partitioned against an immiscible organic solvent, such as n-butanol, to separate the saponins from more polar compounds.
-
Chromatography: The n-butanol fraction is subjected to various chromatographic techniques, including column chromatography over silica gel or octadecylsilyl (ODS) silica gel, to separate the different saponins.
-
Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and further purified using preparative HPLC to yield the pure compound.
Pancreatic Lipase Activity Assay
The effect of this compound on pancreatic lipase activity can be assessed using an in vitro assay. A common method involves monitoring the hydrolysis of a substrate, such as p-nitrophenyl palmitate (pNPP), which releases a colored product (p-nitrophenol) that can be quantified spectrophotometrically.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. biocrick.com [biocrick.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. mdpi.com [mdpi.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus [frontiersin.org]
- 9. A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on Extraction and Purification of Acanthopanax senticosus Polyphenols by an Ionic Liquid-Assisted Aqueous Two-Phase System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of the particles of Acanthopanax senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inha.elsevierpure.com [inha.elsevierpure.com]
Spectroscopic Data of Ciwujianoside C2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ciwujianoside C2, a triterpenoid (B12794562) saponin (B1150181) isolated from the leaves of Acanthopanax senticosus (Rupr. et Maxim.) Harms. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting available spectroscopic information, outlining detailed experimental protocols, and illustrating the analytical workflow.
Introduction to this compound
This compound is a complex triterpenoid saponin belonging to the oleanane-type. It has been identified as one of the numerous bioactive constituents of Acanthopanax senticosus, a plant widely used in traditional medicine. The molecular formula of this compound is C60H94O26, and its CAS number is 114892-56-7[1][2]. The structural elucidation of this compound and its congeners was first reported in 1988[3].
Spectroscopic Data
The definitive ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound are detailed in the primary literature. While the full experimental dataset from the original publication could not be accessed for this guide, the following tables are structured to present such data in a clear and standardized format, as is customary in the field of natural product chemistry.
NMR Spectroscopic Data
The ¹H and ¹³C NMR data are fundamental for the structural elucidation of complex natural products like this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The assignments are typically confirmed through a combination of 1D (¹H, ¹³C, DEPT) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments.
Table 1: ¹H NMR Spectroscopic Data for this compound (Placeholder Data)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
Note: The specific ¹H NMR data for this compound from the primary literature is required to populate this table.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Placeholder Data)
| Position | δC (ppm) | DEPT |
| ... | ... | ... |
| ... | ... | ... |
| ... | ... | ... |
Note: The specific ¹³C NMR data for this compound from the primary literature is required to populate this table.
Mass Spectrometry Data
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its structure and the identification of its components. For large glycosides like this compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass Analyzer | Observed m/z | Ion Type | Molecular Formula |
| ESI | To be specified | To be specified | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ | C60H94O26 |
Note: Specific high-resolution mass spectrometry (HRMS) data, including the exact mass and fragmentation pattern for this compound, would be found in the primary literature.
Experimental Protocols
The following are detailed, representative methodologies for the acquisition of spectroscopic data for triterpenoid saponins (B1172615) like this compound, based on standard practices in the field[1][4].
NMR Spectroscopy
-
Instrumentation : A high-field NMR spectrometer, such as a Bruker Avance 500 MHz or 600 MHz instrument, equipped with a cryoprobe is typically used for the analysis of complex natural products.
-
Sample Preparation : A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly pyridine-d5 (B57733) (C5D5N), methanol-d4 (B120146) (CD3OD), or dimethyl sulfoxide-d6 (DMSO-d6). Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
1D NMR Spectra :
-
¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra are recorded to differentiate between CH3, CH2, CH, and quaternary carbons.
-
-
2D NMR Spectra :
-
COSY (Correlation Spectroscopy) : To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) : To determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons and elucidate the relative stereochemistry.
-
Mass Spectrometry
-
Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source is typically employed.
-
Sample Introduction : The purified compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization : ESI is performed in either positive or negative ion mode. In positive mode, adducts such as [M+H]⁺ and [M+Na]⁺ are commonly observed. In negative mode, the deprotonated molecule [M-H]⁻ is typically detected.
-
Tandem Mass Spectrometry (MS/MS) : To obtain structural information, fragmentation of the precursor ion is induced by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions provide information about the structure of the aglycone and the sequence and linkage of the sugar moieties.
Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the general workflow for the spectroscopic analysis of a natural product and a conceptual representation of how this compound might interact with a cellular signaling pathway, given that some saponins are known to modulate such pathways.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. α-Glucosidase Inhibitory Constituents from Acanthopanax senticosus Harm Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and Characterization of the Metabolites of Ciwujianoside B in Rats Based on UPLC-Fusion Lumos Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Activity Screening of Ciwujianoside C2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C2, a triterpenoid (B12794562) saponin (B1150181) isolated from Acanthopanax senticosus (also known as Siberian ginseng), is a member of the ciwujianoside family of natural products. While research into the specific biological activities of this compound is in its nascent stages, the broader class of ciwujianosides has demonstrated a range of promising pharmacological effects, including anti-inflammatory, neuroprotective, and anti-cancer properties. This technical guide provides a summary of the currently known biological activities of this compound, alongside a more detailed exploration of the activities of closely related ciwujianosides to highlight potential avenues for future research. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Biological Activities of this compound and Related Compounds
To date, the primary reported biological activity of this compound is its ability to enhance pancreatic lipase (B570770) activity in vitro. This suggests a potential role in modulating lipid metabolism. However, extensive screening for other biological effects has not yet been published. In contrast, other ciwujianoside analogs have been more thoroughly investigated, revealing a spectrum of activities that suggest promising therapeutic applications.
Quantitative Data Summary
The following table summarizes the known biological activities of this compound and compares them with the activities of other prominent ciwujianosides. This comparative data is essential for formulating hypotheses about the potential, yet unconfirmed, activities of this compound.
| Compound | Biological Activity | Cell Line(s) | Assay(s) | Key Findings |
| This compound | Enhancement of Pancreatic Lipase Activity | Not Applicable | In vitro enzyme activity assay | Enhances the activity of pancreatic lipase. |
| Ciwujianoside C | Neuroprotection | MCAO/R rats, BV2 microglia, HT22 cells | Infarct size measurement, neurological scoring, cell viability assays, iron accumulation assays | Reduces infarct size, improves neurological scores, enhances cell viability, and decreases iron accumulation by suppressing ferroptosis via the NNAT/NF-κB pathway.[1] |
| Ciwujianoside C3 | Anti-inflammatory | RAW 264.7 macrophages | Griess assay, ELISA, Western blot, RT-PCR | Inhibits LPS-induced production of NO, TNF-α, IL-6, and PGE2 by suppressing the TLR4/NF-κB and MAPK signaling pathways.[2] |
| Ciwujianoside E | Anti-cancer (Burkitt Lymphoma) | Burkitt lymphoma cell lines | Cell proliferation and invasion assays, Western blot | Inhibits cell proliferation and invasion by blocking the ENO1-plasminogen interaction and subsequent TGF-β1 activation, leading to suppression of the PI3K-AKT and EMT signaling pathways.[3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key assays used in the study of ciwujianosides.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., RAW 264.7, HT22) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate and treat with the test compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the logical flow of research.
References
In Vitro Anti-inflammatory Effects of Ciwujianoside C2: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available research specifically detailing the in vitro anti-inflammatory effects of Ciwujianoside C2 is limited. This guide leverages comprehensive data from studies on the closely related compound, Ciwujianoside C3 , to provide a representative technical overview of the potential anti-inflammatory mechanisms and experimental methodologies relevant to this class of compounds. All quantitative data and specific experimental protocols cited herein pertain to studies conducted on Ciwujianoside C3.
Executive Summary
Ciwujianosides, a group of triterpenoid (B12794562) saponins (B1172615) isolated from plants of the Acanthopanax genus, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory effects. This technical guide provides a detailed examination of the in vitro anti-inflammatory activities of this compound class, with a specific focus on the mechanisms elucidated for Ciwujianoside C3. The primary mechanism of action involves the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document outlines the quantitative effects on inflammatory mediators, detailed experimental protocols for replication, and visual representations of the involved signaling cascades and workflows.
Quantitative Data Summary
The anti-inflammatory effects of Ciwujianoside C3 have been quantified in studies utilizing lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The following tables summarize the key findings.
Table 1: Effect of Ciwujianoside C3 on Nitric Oxide (NO) Production
| Treatment | Concentration (µg/mL) | NO Production (% of LPS control) |
| Control | - | Not Applicable |
| LPS (200 ng/mL) | - | 100% |
| Ciwujianoside C3 + LPS | 10 | Significantly Reduced |
| Ciwujianoside C3 + LPS | 20 | Significantly Reduced |
| Ciwujianoside C3 + LPS | 40 | Significantly Reduced |
Note: Specific percentage reductions were not provided in the source material, but a dose-dependent significant reduction was reported.
Table 2: Effect of Ciwujianoside C3 on Pro-inflammatory Cytokine Production
| Cytokine | Ciwujianoside C3 Concentration (µg/mL) | Inhibition of Production |
| IL-6 | 10, 20, 40 | Dose-dependent inhibition |
| TNF-α | 10, 20, 40 | Dose-dependent inhibition |
| PGE2 | 10, 20, 40 | Dose-dependent inhibition |
Table 3: Effect of Ciwujianoside C3 on Pro-inflammatory Enzyme Expression
| Enzyme | Ciwujianoside C3 Concentration (µg/mL) | Effect on Protein and mRNA Expression |
| iNOS | 10, 20, 40 | Dose-dependent decrease |
| COX-2 | 10, 20, 40 | Dose-dependent decrease |
Experimental Protocols
The following are detailed methodologies for key experiments performed to evaluate the in vitro anti-inflammatory effects of Ciwujianoside C3.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere. Cells are then pre-treated with varying concentrations of Ciwujianoside C3 for 1 hour before stimulation with 200 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Cell Viability Assay (MTS Assay)
Cell viability is assessed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. Following treatment with Ciwujianoside C3, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well and incubated. The absorbance is then measured at 490 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatants. The Griess reagent is added to the supernatants, and the absorbance at 540 nm is measured. The concentration of nitrite (B80452), a stable metabolite of NO, is determined by comparison with a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
The concentrations of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Prostaglandin E2 (PGE2) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
To determine the expression levels of key inflammatory proteins, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), phosphorylated and total forms of Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p65 (a subunit of NF-κB). After incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
To measure the mRNA expression levels of iNOS and COX-2, total RNA is extracted from the cells and reverse-transcribed into cDNA. Quantitative PCR is then performed using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of Ciwujianoside C3 are mediated through the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
dot
The Neuroprotective Potential of Ciwujianoside C2: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C2, a triterpenoid (B12794562) saponin (B1150181) isolated from Acanthopanax senticosus, has emerged as a promising candidate for neuroprotection. This technical guide synthesizes the current scientific evidence for the neuroprotective properties of this compound, with a particular focus on its role in mitigating cerebral ischemia-reperfusion injury. Saponins derived from Acanthopanax senticosus have been investigated for a range of therapeutic benefits, including anti-inflammatory and neuroprotective effects. Recent studies have pinpointed this compound as a key bioactive constituent with a novel mechanism of action centered on the inhibition of ferroptosis, a form of iron-dependent regulated cell death implicated in various neurodegenerative conditions. This document provides a detailed overview of the experimental evidence, proposed signaling pathways, and methodologies used to evaluate the neuroprotective potential of this compound.
Core Mechanism of Action: Inhibition of Ferroptosis
The primary neuroprotective mechanism of this compound identified to date is the suppression of ferroptosis in the context of cerebral ischemia-reperfusion injury. This process is mediated through the NNAT/NF-κB signaling pathway. In cellular and animal models of stroke, this compound has been shown to enhance the expression of Neuronatin (NNAT), which in turn inhibits the activation of the nuclear factor kappa B (NF-κB) signaling cascade. The downregulation of NF-κB activity leads to the restoration of key anti-ferroptotic proteins, Glutathione (B108866) Peroxidase 4 (GPX4) and Ferritin Heavy Chain 1 (FTH1), ultimately reducing iron accumulation and subsequent lipid peroxidation-induced cell death.
Signaling Pathway
The proposed signaling cascade for the neuroprotective action of this compound is depicted below.
Experimental Evidence
The neuroprotective effects of this compound have been demonstrated in both in vivo and in vitro models of cerebral ischemia-reperfusion injury.
In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats
In a rat model of stroke induced by MCAO/R, administration of this compound resulted in significant neuroprotection. Key findings include a reduction in cerebral infarct size and improved neurological scores. Furthermore, treatment with this compound led to a decrease in markers of oxidative stress and ferroptosis, such as malondialdehyde (MDA) and iron accumulation, and an increase in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (GSH). The expression of the anti-ferroptotic proteins GPX4 and FTH1 was also restored in the brains of treated animals.
In Vitro Models: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
The protective effects of this compound were further validated in neuronal (HT22) and microglial (BV2) cell lines subjected to OGD/R, an in vitro model of ischemia-reperfusion. In these cell-based assays, this compound demonstrated an ability to enhance cell viability, reduce iron accumulation, and restore the expression of GPX4 and FTH1. Notably, the neuroprotective effects of this compound were abolished when NNAT was knocked down, confirming its critical role in the signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the aforementioned studies. Note: The exact mean values and standard deviations are not publicly available and are represented here with qualitative descriptions based on graphical representations from the source publication.
Table 1: In Vivo Neuroprotective Effects of this compound in MCAO/R Rats
| Parameter | MCAO/R Control Group | MCAO/R + this compound | Outcome |
| Infarct Volume | Significantly Increased | Significantly Reduced | Neuroprotection |
| Neurological Score | Significantly Impaired | Significantly Improved | Functional Recovery |
| Fe2+ Concentration | Significantly Increased | Significantly Reduced | Anti-ferroptotic |
| GSH Level | Significantly Decreased | Significantly Increased | Antioxidant |
| MDA Level | Significantly Increased | Significantly Reduced | Antioxidant |
| SOD Activity | Significantly Decreased | Significantly Increased | Antioxidant |
| TNF-α Level | Significantly Increased | Significantly Reduced | Anti-inflammatory |
| IL-1β Level | Significantly Increased | Significantly Reduced | Anti-inflammatory |
| FTH1 Expression | Significantly Decreased | Significantly Increased | Anti-ferroptotic |
| GPX4 Expression | Significantly Decreased | Significantly Increased | Anti-ferroptotic |
Table 2: In Vitro Neuroprotective Effects of this compound in OGD/R-Treated Cells
| Parameter | Cell Line | OGD/R Control Group | OGD/R + this compound | Outcome |
| Cell Viability | HT22, BV2 | Significantly Decreased | Significantly Increased | Cytoprotective |
| Iron Accumulation | HT22, BV2 | Significantly Increased | Significantly Decreased | Anti-ferroptotic |
| FTH1 Expression | HT22, BV2 | Significantly Decreased | Significantly Increased | Anti-ferroptotic |
| GPX4 Expression | HT22, BV2 | Significantly Decreased | Significantly Increased | Anti-ferroptotic |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental procedures used to assess the neuroprotective properties of this compound.
In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model
A widely used animal model to simulate focal cerebral ischemia.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Anesthesia: Animals are anesthetized, often with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.
-
Drug Administration: this compound is administered, typically via intraperitoneal injection, at a predetermined dose and time point relative to the ischemic insult.
-
Neurological Assessment: Neurological deficits are assessed at various time points post-reperfusion using standardized scoring systems (e.g., modified Neurological Severity Score).
-
Tissue Analysis: After a set duration, animals are euthanized, and brain tissues are collected for analysis of infarct volume (using 2,3,5-triphenyltetrazolium chloride staining), protein expression (Western blot), oxidative stress markers (ELISA or colorimetric assays), and histology.
In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model
This cell-based model mimics the ischemic and reperfusion conditions experienced by brain cells during a stroke.
-
Cell Culture: Mouse hippocampal neuronal cells (HT22) or microglial cells (BV2) are cultured under standard conditions.
-
Oxygen-Glucose Deprivation: The standard culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with low oxygen levels (e.g., 1-2% O2) for a specified duration (e.g., 2-4 hours).
-
Reperfusion and Treatment: After the OGD period, the glucose-free medium is replaced with a standard, glucose-containing medium, and the cells are returned to normoxic conditions. This compound is added to the medium at various concentrations.
-
Analysis: After a defined reperfusion period (e.g., 24 hours), cell viability is assessed using assays such as CCK-8 or MTT. Other assays are performed to measure iron content, protein levels, and markers of oxidative stress.
Conclusion and Future Directions
This compound demonstrates significant neuroprotective potential, primarily through the inhibition of ferroptosis via the NNAT/NF-κB signaling pathway. The evidence from both in vivo and in vitro models of cerebral ischemia-reperfusion injury is compelling. However, further research is warranted to fully elucidate its therapeutic potential. Future studies should focus on:
-
Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent.
-
Dose-Response and Therapeutic Window: Establishing a clear dose-response relationship and defining the optimal therapeutic window for administration post-injury are critical next steps.
-
Safety and Toxicity: Comprehensive toxicological studies are necessary to ensure the safety of this compound for potential clinical use.
-
Efficacy in Other Neurodegenerative Models: Investigating the efficacy of this compound in other models of neurodegeneration where ferroptosis is implicated, such as Parkinson's disease or Alzheimer's disease, could broaden its therapeutic applications.
Hypothesis on the Mechanism of Action of Ciwujianoside C2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the specific mechanism of action for Ciwujianoside C2 is limited in publicly available scientific literature. This document, therefore, presents a series of well-founded hypotheses based on the established biological activities of structurally similar compounds, namely Ciwujianoside C, Ciwujianoside C3, and Ciwujianoside E. These related saponins, isolated from Acanthopanax species, offer valuable insights into the potential therapeutic pathways that this compound may modulate. The proposed mechanisms center around neuroprotection, anti-inflammatory effects, and anti-cancer activity.
Neuroprotective Hypothesis: Inhibition of Ferroptosis via the NNAT/NF-κB Signaling Pathway
A significant body of research on Ciwujianoside C suggests a potent neuroprotective effect by inhibiting ferroptosis, a form of iron-dependent programmed cell death. It is hypothesized that this compound may share this mechanism.
The proposed signaling cascade suggests that this compound could upregulate Neuronatin (NNAT), which in turn inhibits the activation of the NF-κB signaling pathway.[1] This inhibition would lead to the suppression of ferroptosis, thereby protecting neuronal cells from ischemia-reperfusion injury.[1]
Key Events in the Hypothesized Neuroprotective Pathway:
-
Upregulation of NNAT: this compound may increase the expression of NNAT.
-
Inhibition of NF-κB Activation: Increased NNAT levels are proposed to lead to the suppression of the NF-κB signaling pathway.[1]
-
Suppression of Ferroptosis: By inhibiting NF-κB, this compound could prevent the downstream events of ferroptosis, such as iron accumulation and lipid peroxidation.[1]
-
Enhanced Cell Viability: The overall effect would be an increase in the viability of neuronal cells, particularly under conditions of oxidative stress like cerebral ischemia-reperfusion.[1]
Experimental Protocols:
The following experimental designs, adapted from studies on Ciwujianoside C, could be employed to validate this hypothesis for this compound.
Table 1: Experimental Protocols for Investigating Neuroprotective Effects
| Experiment | Detailed Methodology |
| Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model | Animal Model: Adult male Sprague-Dawley rats. Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery for 2 hours, followed by reperfusion. Administer this compound intravenously at varying doses post-reperfusion. Endpoints: Measure infarct volume using TTC staining, assess neurological deficits using a standardized scoring system, and quantify markers of oxidative stress and ferroptosis (e.g., malondialdehyde, glutathione, GPX4, FTH1) in brain tissue homogenates via ELISA and Western blot.[1] |
| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model | Cell Lines: BV2 microglia and HT22 hippocampal neuronal cells. Procedure: Subject cells to OGD for a specified period, followed by reperfusion with normal medium. Treat cells with this compound before, during, or after OGD. Endpoints: Assess cell viability using MTT or LDH assays, measure intracellular iron levels, and determine the expression of key proteins in the NNAT/NF-κB pathway (NNAT, p-p65, p-IKBα) and ferroptosis markers (GPX4, FTH1) by Western blot and immunofluorescence.[1] |
| NNAT Knockdown Studies | Procedure: Utilize siRNA to specifically knock down the expression of NNAT in BV2 and HT22 cells. Subsequently, treat the cells with this compound and subject them to OGD/R. Endpoints: Evaluate the same endpoints as in the OGD/R model to determine if the protective effects of this compound are abolished in the absence of NNAT.[1] |
Visualizing the Hypothesized Neuroprotective Pathway:
Caption: Hypothesized neuroprotective mechanism of this compound.
Anti-Inflammatory Hypothesis: Modulation of the TLR4/MAPK/NF-κB Signaling Pathway
Drawing parallels from the anti-inflammatory properties of Ciwujianoside C3, it is proposed that this compound may exert its effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway.[2] This pathway is a key player in the innate immune response and its activation by ligands such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators.
The hypothesis posits that this compound could inhibit the interaction of LPS with TLR4, thereby preventing the downstream activation of mitogen-activated protein kinases (MAPKs) and the transcription factor NF-κB.[2] This would result in a decreased expression of pro-inflammatory enzymes and cytokines.
Key Events in the Hypothesized Anti-Inflammatory Pathway:
-
Inhibition of TLR4 Signaling: this compound may interfere with the binding of inflammatory triggers like LPS to TLR4.[2]
-
Suppression of MAPK Phosphorylation: By blocking TLR4, this compound could prevent the phosphorylation and activation of MAPKs such as ERK and JNK.[2][3]
-
Inhibition of NF-κB Activation: The suppression of the MAPK pathway would lead to the inhibition of NF-κB activation.[2]
-
Downregulation of Pro-inflammatory Mediators: Consequently, the expression and production of iNOS, COX-2, TNF-α, IL-6, and PGE2 would be reduced.[2]
Experimental Protocols:
To investigate this anti-inflammatory hypothesis, the following experimental approaches, based on studies of Ciwujianoside C3, are recommended.
Table 2: Experimental Protocols for Investigating Anti-Inflammatory Effects
| Experiment | Detailed Methodology |
| LPS-Stimulated Macrophage Model | Cell Line: RAW 264.7 murine macrophages. Procedure: Pre-treat cells with varying concentrations of this compound for 1 hour, followed by stimulation with LPS (e.g., 200 ng/mL). Endpoints: Measure the production of nitric oxide (NO) using the Griess assay. Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) and prostaglandin (B15479496) E2 (PGE2) in the cell culture supernatant by ELISA.[2] |
| Western Blot Analysis | Procedure: Following the treatment protocol described above, lyse the RAW 264.7 cells. Endpoints: Determine the protein expression levels of iNOS, COX-2, and the phosphorylated forms of MAPKs (p-ERK, p-JNK) and NF-κB pathway components (p-p65, p-IκBα) by Western blotting.[2][3] |
| RT-qPCR Analysis | Procedure: Isolate total RNA from treated RAW 264.7 cells. Endpoints: Quantify the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6 using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to assess transcriptional regulation.[2] |
| Immunofluorescence Assay | Procedure: Treat RAW 264.7 cells as described and fix them for immunofluorescence staining. Endpoints: Visualize the nuclear translocation of the NF-κB p65 subunit using a specific antibody and fluorescence microscopy to confirm the inhibition of NF-κB activation.[2] |
Visualizing the Hypothesized Anti-Inflammatory Pathway:
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Anti-Cancer Hypothesis: Inhibition of ENO1-Plasminogen Interaction and TGF-β1 Activation
Based on the demonstrated anti-cancer activity of Ciwujianoside E against Burkitt lymphoma, a third hypothesis is that this compound may possess anti-proliferative and anti-invasive properties by targeting the enolase 1 (ENO1)-plasminogen interaction.[4] ENO1 is often overexpressed in cancer cells and plays a role in promoting cell proliferation, invasion, and epithelial-mesenchymal transition (EMT).[4]
This hypothesis suggests that this compound could act as an inhibitor of the interaction between ENO1 and plasminogen, thereby reducing the generation of plasmin and the subsequent activation of TGF-β1.[4] This would lead to the suppression of pro-tumorigenic signaling pathways like PI3K-AKT and EMT.[4]
Key Events in the Hypothesized Anti-Cancer Pathway:
-
Inhibition of ENO1-Plasminogen Interaction: this compound may directly bind to ENO1 and disrupt its interaction with plasminogen.[4]
-
Reduced Plasmin Generation: The blocked interaction would lead to a decrease in the conversion of plasminogen to plasmin.[4]
-
Suppression of TGF-β1 Activation: Reduced plasmin levels would result in decreased activation of latent TGF-β1.[4]
-
Inhibition of Pro-Tumorigenic Pathways: The suppression of TGF-β1 signaling would lead to the downregulation of the PI3K-AKT and EMT pathways.[4]
-
Anti-Proliferative and Anti-Invasive Effects: The overall outcome would be the inhibition of cancer cell proliferation and invasion.[4]
Experimental Protocols:
To test this anti-cancer hypothesis, the following experimental designs, inspired by research on Ciwujianoside E, are proposed.
Table 3: Experimental Protocols for Investigating Anti-Cancer Effects
| Experiment | Detailed Methodology |
| Cell Proliferation and Invasion Assays | Cell Lines: Burkitt lymphoma cell lines (e.g., Raji, Daudi). Procedure: Treat cells with various concentrations of this compound. Endpoints: Assess cell proliferation using MTT or BrdU incorporation assays. Evaluate cell invasion using Transwell invasion assays with Matrigel-coated chambers. |
| Co-Immunoprecipitation (Co-IP) and Pull-Down Assays | Procedure: Use cell lysates from treated and untreated cancer cells. Endpoints: Perform Co-IP with an anti-ENO1 antibody followed by Western blotting for plasminogen to determine if this compound disrupts the ENO1-plasminogen interaction. Conduct pull-down assays using recombinant ENO1 and plasminogen in the presence and absence of this compound. |
| Western Blot Analysis | Procedure: Treat cancer cells with this compound. Endpoints: Analyze the expression and phosphorylation status of key proteins in the PI3K-AKT pathway (p-PI3K, p-AKT) and markers of EMT (E-cadherin, N-cadherin, Vimentin) by Western blotting. |
| In Vivo Tumor Xenograft Model | Animal Model: Immunocompromised mice (e.g., NOD/SCID). Procedure: Subcutaneously inject Burkitt lymphoma cells to establish tumors. Once tumors are palpable, treat mice with this compound via a suitable route of administration. Endpoints: Monitor tumor growth over time. At the end of the study, excise tumors and perform immunohistochemical analysis for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and the targeted signaling pathways. |
Visualizing the Hypothesized Anti-Cancer Pathway:
Caption: Hypothesized anti-cancer mechanism of this compound.
Conclusion
The hypotheses presented in this technical guide provide a foundational framework for investigating the mechanism of action of this compound. By leveraging the knowledge gained from structurally related ciwujianosides, researchers can design targeted experiments to elucidate the specific signaling pathways modulated by this compound. The proposed neuroprotective, anti-inflammatory, and anti-cancer activities, if validated, would position this compound as a promising candidate for further drug development. Future research should focus on direct experimental validation of these hypotheses and a comprehensive evaluation of the pharmacokinetic and pharmacodynamic properties of this compound.
References
- 1. Ciwujianoside C Attenuates Cerebral Ischemia-Reperfusion Injury by Suppressing Ferroptosis via NNAT-Mediated Inhibition of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on triterpenoid saponins from Eleutherococcus senticosus
An In-depth Technical Guide to Triterpenoid (B12794562) Saponins (B1172615) from Eleutherococcus senticosus
Introduction
Eleutherococcus senticosus (Rupr. & Maxim.) Maxim., also known as Siberian Ginseng or Ciwujia, is a perennial woody shrub belonging to the Araliaceae family.[1][2] For centuries, its roots, rhizomes, and leaves have been utilized in traditional medicine across Northeast Asia for their adaptogenic properties, which are reputed to enhance physical endurance and resistance to stress.[3] Modern phytochemical research has identified a diverse array of bioactive compounds, including lignans (B1203133), flavonoids, polysaccharides, and notably, triterpenoid saponins.[3][4]
These saponins, particularly abundant in the leaves, are increasingly recognized for their significant pharmacological potential, especially their neuroprotective effects.[5][6] As research into natural drug candidates for neurodegenerative diseases intensifies, the triterpenoid saponins from E. senticosus present a compelling area of study. This technical guide provides a comprehensive literature review of these compounds, summarizing their chemical diversity, quantitative distribution, and the experimental protocols for their study, aimed at researchers, scientists, and professionals in drug development.
Classification of Triterpenoid Saponins in E. senticosus
The triterpenoid saponins identified in E. senticosus are primarily pentacyclic compounds, predominantly belonging to the oleanane-type.[7][8] These glycosidic molecules consist of a non-sugar aglycone (sapogenin) linked to one or more sugar chains. The main active saponins in the leaves are often referred to as ciwujianosides, while those in the roots are sometimes termed eleutherosides (a term that also includes non-saponin lignans and phenylpropanoids).[2] Recent studies have led to the isolation of numerous novel saponins, named eleusenticosides and ezoukoginosides.[6][9] A total of 82 triterpenoid saponins have been characterized from the shoots, leaves, fruits, and stems of the plant.[10]
The major classifications based on the aglycone structure are summarized in the table below.
Table 1: Major Triterpenoid Saponins Identified in Eleutherococcus senticosus
| Saponin (B1150181) Name/Series | Aglycone Type | Primary Plant Part | Reference |
| Ciwujianosides (e.g., B, C1, C2, C4) | Oleanane-type, Noroleanane-type | Leaves | [2] |
| Eleusenticosides (A-O) | Oleanane-type | Leaves | [8][9] |
| Ezoukoginosides (A-G) | Oleanane-type | Leaves | [6] |
| Saponin PE | Oleanane-type | Leaves | [1] |
| Hederasaponin B | Oleanane-type | Shoots | [10] |
| Protoprimulagenin A Glycosides | Oleanane-type (Epoxyoleanane) | Roots | [11] |
Caption: Main aglycone classifications of triterpenoid saponins in E. senticosus.
Quantitative Data Presentation
Quantitative analysis reveals significant variation in saponin content depending on the plant part and geographical origin. The leaves are generally considered the most abundant source of these compounds.[2] Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the predominant method for accurate quantification.[1][12]
A comprehensive study analyzing E. senticosus leaves (ESL) from 29 different regions quantified ten representative compounds, including five saponins. The results showed that the total saponin content varied, with one sample (S1) reaching as high as 74.28 ± 0.733 mg/g.[1][13]
Table 2: Quantitative Analysis of Selected Triterpenoid Saponins in Eleutherococcus senticosus
| Compound Name | Plant Part | Method | Content Range (mg/g of dried material) | Reference |
| Total Saponins (Highest Recorded) | Leaves | UPLC-MS/MS | 74.28 ± 0.733 | [1] |
| 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside-29-hydroxy oleanolic acid | Leaves | UPLC-MS/MS | 0.04 - 0.52 | [1] |
| 3-O-β-D-glucopyranosyl-(1→2)-α-L-arabinopyranoside-29-hydroxy oleanolic acid | Leaves | UPLC-MS/MS | 0.25 - 2.85 | [1] |
| Ciwujianoside C4 | Leaves | UPLC-MS/MS | 0.17 - 1.13 | [1] |
| Saponin PE | Leaves | UPLC-MS/MS | 0.27 - 1.63 | [1] |
| Ciwujianoside K | Leaves | UPLC-MS/MS | 0.05 - 0.42 | [1] |
Experimental Protocols
The extraction, isolation, and characterization of triterpenoid saponins from E. senticosus follow a multi-step process requiring careful optimization.
Extraction
The primary goal of extraction is to efficiently remove the target saponins from the plant matrix.
-
Sample Preparation : Dried plant material (typically leaves or roots) is ground into a fine powder to increase the surface area for solvent penetration.[7]
-
Solvent Extraction :
-
Aqueous Extraction : Hot water extraction is a common initial step. The dried powder is refluxed with deionized water. This method was used to generate an extract that showed beneficial effects in restoring neurite outgrowth.[6][7]
-
Ethanol (B145695)/Methanol (B129727) Extraction : Ethanol or methanol solutions (typically 50-95%) are widely used. A 50% methanol extract was used for LC-MS profiling and molecular networking analysis.[7] Twenty-two oleanane-type saponins were isolated from an ethanol extract of the leaves.[8]
-
-
Advanced Methods : Techniques like enzyme-assisted extraction (using cellulase (B1617823) and pectinase) and ultrasound-assisted extraction can be employed to improve efficiency, though they are less commonly cited for saponin isolation than for other compounds like flavonoids.[3]
Isolation and Purification
Crude extracts contain a complex mixture of compounds, necessitating a robust purification strategy.
-
Initial Fractionation : The crude aqueous or alcohol extract is often passed through a macroporous resin column (e.g., D101). The column is washed with water to remove polar impurities, and the saponins are subsequently eluted with a gradient of ethanol-water (e.g., 10% to 95% ethanol).[7] The 60% ethanol eluate is often rich in saponins.[7]
-
Column Chromatography : The saponin-rich fractions are further separated using various chromatographic techniques:
-
Reversed-Phase Chromatography : Octadecylsilyl (ODS) or C18 columns are frequently used.
-
Size-Exclusion Chromatography : Sephadex LH-20 is commonly used to separate compounds based on their molecular size.
-
-
High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is the final step to obtain highly pure individual saponin compounds.[7]
Structural Elucidation
The precise chemical structure of isolated saponins is determined using modern spectroscopic methods.
-
Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the exact molecular weight and elemental formula of the compound.[8] Tandem MS (MS/MS) is used to analyze fragmentation patterns, which helps to deduce the structure of the aglycone and the sequence of sugar units.[12][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR analyses are performed to determine the complete structure, including the stereochemistry of the aglycone and the linkage positions of the sugar moieties.[8]
-
Acid Hydrolysis : To confirm the identity of the sugar units, the saponin is hydrolyzed with acid, and the resulting monosaccharides are analyzed, often by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[8]
Caption: Workflow from plant material to saponin isolation and characterization.
Biological Activities and Signaling Pathways
The most compelling biological activity attributed to E. senticosus triterpenoid saponins is their neuroprotective effect.[4] The saponin fraction from the leaves (ESL-SAP) has been shown to enhance memory and learning in animal models.[5]
Neuroprotective Mechanisms
-
In Vitro Models : A key experimental model involves inducing neurite degeneration in primary neurons using amyloid-beta peptide (Aβ₂₅₋₃₅), which mimics some aspects of Alzheimer's disease pathology.[6][8] Studies show that various oleanane-type saponins can restrain this Aβ-induced axonal damage and promote the regeneration of neuronal networks.[8]
-
Blood-Brain Barrier Permeation : For a compound to be centrally active, it must cross the blood-brain barrier (BBB). A pseudotargeted monitoring strategy identified 26 saponins from ESL-SAP that were able to permeate the BBB in rats, providing a basis for their direct action on neural tissue.[5][15]
Signaling Pathways
Network pharmacology and molecular docking studies on the BBB-permeated saponins have elucidated potential molecular mechanisms for their neuroprotective effects.[5][15] The saponins appear to exert their influence through multiple targets and pathways rather than a single mechanism.
-
Key Protein Targets : The primary molecular targets identified include MAPK1 (Mitogen-activated protein kinase 1), MAPK8 (also known as JNK1), and HRAS (Harvey rat sarcoma viral oncogene homolog).[5][15]
-
Modulated Signaling Pathways : Interaction with these targets leads to the modulation of several downstream signaling cascades crucial for neuronal survival and function:
-
PI3K-Akt Signaling Pathway : This is a critical pathway that promotes cell survival and inhibits apoptosis (programmed cell death).[3][5]
-
AGE-RAGE Signaling Pathway : This pathway is involved in inflammation and oxidative stress, both of which are implicated in neurodegenerative processes. Modulation by saponins may reduce neuroinflammation.[5][15]
-
MAPK Signaling Pathway : This pathway is involved in cellular responses to stress, and its modulation can influence cell survival and inflammation.[4]
-
The collective action on these pathways results in anti-inflammatory, anti-apoptotic, and anti-oxidative stress effects, which underpin the observed neuroprotection.[16]
Caption: Proposed signaling pathway for the neuroprotective effects of saponins.
References
- 1. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Study on the protective effects and mechanisms of eleutherococcus senticosus on korsakoff syndrome [frontiersin.org]
- 5. Memory enhancement effect of saponins from Eleutherococcus senticosus leaves and blood-brain barrier-permeated saponins profiling using a pseudotargeted monitoring strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Oleanane-Type Triterpene Saponins from the Leaves of Eleutherococcus senticosus in an Axonal Outgrowth Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Item - Eleusenticosides AâO: Neuroprotective Triterpenoid Saponins from the Leaves of Eleutherococcus senticosus Using a Building-Block-Based Molecular Networking Strategy - figshare - Figshare [figshare.com]
- 10. ABC Herbalgram Website [herbalgram.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] The Chemical Characterization of Eleutherococcus senticosus and Ci-wu-jia Tea Using UHPLC-UV-QTOF/MS | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 16. Memory enhancement effect of saponins from Eleutherococcus senticosus leaves and blood–brain barrier-permeated saponins profiling using a pseudotargeted monitoring strategy [agris.fao.org]
In Silico Prediction of Ciwujianoside C2 Bioactivity: A Technical Guide
Affiliation: Google Research
Abstract
Ciwujianoside C2, a triterpenoid (B12794562) saponin (B1150181), represents a class of natural products with significant therapeutic potential. However, comprehensive experimental evaluation of its bioactivity is resource-intensive. This technical guide outlines a systematic in silico workflow to predict the bioactivity of this compound, providing a framework for hypothesis generation and guiding future experimental validation. The methodologies detailed herein encompass Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular docking. Furthermore, this guide explores the potential modulation of key signaling pathways—PI3K/Akt, MAPK, and NF-κB—by this compound, based on evidence from structurally related saponins (B1172615). All quantitative data are summarized for clarity, and detailed hypothetical experimental protocols are provided for each computational approach. Visual workflows and pathway diagrams generated using the DOT language are included to enhance comprehension. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural product bioactivity.
Introduction
Natural products, particularly saponins, are a rich source of structurally diverse compounds with a wide array of biological activities. This compound, a member of the triterpenoid saponin family, holds promise for therapeutic applications. However, the traditional path of drug discovery, involving extensive wet-lab experimentation, is often a lengthy and costly endeavor. In silico methodologies offer a powerful alternative to expedite this process by predicting the biological and pharmacokinetic profiles of compounds before their synthesis or isolation.
This guide presents a comprehensive in silico approach to predict the bioactivity of this compound. By leveraging computational tools, we can forecast its drug-likeness, potential biological targets, and mechanisms of action. This predictive framework not only accelerates the initial stages of drug discovery but also provides a rational basis for the design of subsequent experimental studies.
Predicted Physicochemical Properties and ADMET Profile of this compound
A critical initial step in assessing the therapeutic potential of a compound is the evaluation of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These parameters determine the bioavailability and safety profile of a drug candidate. For this compound, these properties are predicted using various computational models.
Data Presentation: Predicted ADMET Properties of this compound
| Property | Predicted Value | Implication |
| Absorption | ||
| Human Intestinal Absorption | Low to Moderate | May have limited oral bioavailability. |
| Caco-2 Permeability | Low | Suggests poor passive diffusion across the intestinal epithelium. |
| Distribution | ||
| Plasma Protein Binding | High (>90%) | Potential for longer duration of action but lower free drug concentration. |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to have significant central nervous system effects. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with CYP2D6 substrates. |
| CYP450 3A4 Inhibition | Inhibitor | Potential for drug-drug interactions with CYP3A4 substrates. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Less likely to be actively secreted by the kidneys via this transporter. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low likelihood of being a bacterial mutagen. |
| hERG I Inhibition | Low risk | Reduced potential for cardiotoxicity. |
| Hepatotoxicity | Potential risk | Further experimental validation is recommended. |
Experimental Protocol: In Silico ADMET Prediction
-
Ligand Preparation:
-
Obtain the 2D structure of this compound in SDF or SMILES format from a chemical database (e.g., PubChem).
-
Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., Discovery Studio, MOE).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
-
ADMET Prediction:
-
Data Analysis:
-
Collect the predicted values for each ADMET parameter.
-
Compare the predicted values against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).
-
Interpret the results to assess the potential pharmacokinetic and toxicity profile of this compound.
-
In Silico Bioactivity Prediction Methodologies
To elucidate the potential biological activities of this compound, a multi-faceted in silico approach is employed, combining pharmacophore modeling, QSAR analysis, and molecular docking.
Caption: Overall workflow for the in silico prediction of this compound bioactivity.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This can be done based on a set of known active ligands (ligand-based) or the structure of the target's binding site (structure-based).[4][5]
Data Presentation: Hypothetical Pharmacophore Model for Saponin Activity
| Feature | Type | X, Y, Z Coordinates | Radius (Å) |
| 1 | Hydrogen Bond Donor | 2.5, 1.8, 3.2 | 1.0 |
| 2 | Hydrogen Bond Acceptor | 5.1, 3.5, 4.0 | 1.2 |
| 3 | Hydrophobic | -1.2, 0.5, 2.1 | 1.5 |
| 4 | Hydrophobic | -3.0, -1.5, 1.8 | 1.5 |
| 5 | Hydrogen Bond Acceptor | 7.8, 1.2, 5.5 | 1.2 |
Experimental Protocol: Ligand-Based Pharmacophore Modeling
-
Training Set Preparation:
-
Compile a dataset of at least 10-20 structurally diverse saponins with known activity against a specific target (e.g., PI3K).
-
Ensure the activity data (e.g., IC50 values) are consistent and from a reliable source.
-
Generate 3D conformations for all molecules and perform energy minimization.
-
-
Pharmacophore Model Generation:
-
Use pharmacophore modeling software such as LigandScout, Discovery Studio, or MOE.[6][7]
-
Align the training set molecules based on common chemical features.
-
The software will generate a set of pharmacophore hypotheses consisting of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
-
-
Model Validation:
-
Score the generated hypotheses based on their ability to correctly identify active compounds and exclude inactive ones from a test set.
-
Select the highest-scoring pharmacophore model for virtual screening.
-
-
Virtual Screening:
-
Screen a large database of natural products, including this compound, against the validated pharmacophore model.
-
Compounds that match the pharmacophore are considered potential hits for the specified biological activity.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of new compounds like this compound.
Data Presentation: Representative QSAR Model for Saponin Cytotoxicity
| Descriptor | Coefficient | Standard Error | p-value |
| Molecular Weight | 0.002 | 0.0005 | <0.05 |
| LogP | 0.15 | 0.03 | <0.01 |
| Number of Hydrogen Bond Donors | -0.25 | 0.08 | <0.05 |
| Topological Polar Surface Area (TPSA) | -0.01 | 0.003 | <0.01 |
| Model Statistics | Value | ||
| R² | 0.85 | ||
| Q² (Cross-validation) | 0.78 |
Experimental Protocol: 2D-QSAR Model Development
-
Dataset Collection:
-
Assemble a dataset of saponins with experimentally determined biological activity (e.g., IC50 values against a cancer cell line).
-
Divide the dataset into a training set (typically 70-80% of the compounds) and a test set.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of 2D molecular descriptors (e.g., constitutional, topological, and physicochemical properties) using software like PaDEL-Descriptor or Dragon.
-
-
Model Building:
-
Employ statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest) to build the QSAR model using a QSAR modeling software (e.g., QSAR-Co, PharmQSAR).[8][9]
-
The model will be an equation that relates the selected descriptors to the biological activity.
-
-
Model Validation:
-
Validate the model's predictive power using internal (cross-validation) and external (test set) validation methods.
-
Key statistical parameters to evaluate include the coefficient of determination (R²) and the cross-validated R² (Q²).
-
-
Activity Prediction:
-
Calculate the necessary descriptors for this compound.
-
Input these descriptor values into the validated QSAR model to predict its biological activity.
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method can help identify potential protein targets for this compound and elucidate its mechanism of action at a molecular level.
Data Presentation: Predicted Binding Affinities of this compound with Key Signaling Proteins
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Effect |
| PI3Kγ (e.g., 1E8X) | -9.8 | LYS833, VAL882, ASP964 | Inhibition of the PI3K/Akt pathway |
| MEK1 (e.g., 1S9J) | -8.5 | LYS97, VAL127, SER212 | Inhibition of the MAPK/ERK pathway |
| IKKβ (e.g., 4KIK) | -9.2 | LYS44, CYS99, ASP166 | Inhibition of the NF-κB pathway |
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Ligand and Receptor Preparation:
-
Prepare the 3D structure of this compound as described in the ADMET protocol. Save the file in PDBQT format using AutoDock Tools.[10][11]
-
Download the 3D crystal structure of the target protein (e.g., PI3Kγ) from the Protein Data Bank (PDB).
-
Prepare the receptor using AutoDock Tools by removing water molecules, adding polar hydrogens, and assigning Gasteiger charges. Save the file in PDBQT format.
-
-
Grid Box Generation:
-
Define the binding site on the receptor by creating a grid box that encompasses the active site. The coordinates and dimensions of the grid box are crucial for guiding the docking simulation.
-
-
Docking Simulation:
-
Perform the docking using AutoDock Vina.[12] This will involve running the Vina executable with a configuration file that specifies the paths to the ligand and receptor files, as well as the grid box parameters.
-
Vina will generate multiple binding poses of this compound within the receptor's active site, each with a corresponding binding affinity score.
-
-
Analysis of Results:
-
Analyze the docking results, focusing on the pose with the lowest binding energy (most favorable).
-
Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify hydrogen bonds, hydrophobic interactions, and other key binding determinants.
-
Predicted Modulation of Key Signaling Pathways
Based on the structural similarity of this compound to other bioactive saponins, it is hypothesized to modulate key cellular signaling pathways implicated in inflammation and cancer, such as PI3K/Akt, MAPK, and NF-κB.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is common in many cancers. Several saponins have been shown to inhibit this pathway, suggesting a potential similar activity for this compound.[3][6][12][13]
Caption: Predicted inhibitory effect of this compound on the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Natural products, including saponins, have been reported to modulate this pathway.[2][14][15][16]
Caption: Predicted inhibitory modulation of the MAPK signaling pathway by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in regulating the immune response to infection and is also implicated in inflammation and cancer. Saponins have been shown to inhibit NF-κB activation, suggesting a potential anti-inflammatory mechanism for this compound.[7][11][17]
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This technical guide has detailed a comprehensive in silico workflow for the prediction of the bioactivity of this compound. The predictive analyses of its ADMET properties, potential biological targets through pharmacophore modeling and molecular docking, and quantitative activity via QSAR modeling provide a strong foundation for further investigation. The hypothesized modulation of the PI3K/Akt, MAPK, and NF-κB signaling pathways suggests that this compound may possess anti-cancer and anti-inflammatory properties.
It is imperative to emphasize that these in silico predictions are hypothetical and require experimental validation. The protocols and data presented herein should serve as a guide for designing focused and efficient laboratory studies to confirm the therapeutic potential of this compound. The integration of computational and experimental approaches represents a powerful strategy in modern drug discovery to accelerate the translation of promising natural products into novel therapeutics.
References
- 1. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]
- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]
- 7. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]
- 8. PharmQSAR - 3D QSAR Software Package [pharmacelera.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. google.com [google.com]
- 12. bioinformaticsreview.com [bioinformaticsreview.com]
- 13. youtube.com [youtube.com]
- 14. Frontiers | vNN Web Server for ADMET Predictions [frontiersin.org]
- 15. inteligand.com [inteligand.com]
- 16. mdpi.com [mdpi.com]
- 17. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Ciwujianoside C2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C2, a prominent saponin (B1150181) isolated from the leaves of Acanthopanax senticosus (Siberian ginseng), is a compound of increasing interest within the scientific community.[1] Its potential therapeutic applications necessitate a thorough understanding of its physicochemical properties, among which solubility stands as a critical parameter influencing bioavailability, formulation development, and in vitro assay design. This technical guide provides an in-depth overview of the current knowledge on this compound solubility, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.
While specific quantitative solubility data for this compound in a range of organic solvents remains limited in publicly available literature, this guide consolidates related information and provides a framework for researchers to conduct their own solubility studies.
Understanding this compound
This compound is a complex triterpenoid (B12794562) saponin with the molecular formula C60H94O26.[2] Saponins, as a class, are known for their amphipathic nature, which can lead to complex solubility profiles. The presence of a large, hydrophobic triterpenoid aglycone and multiple hydrophilic sugar moieties suggests that its solubility will be highly dependent on the polarity of the solvent.
Current State of Solubility Data
Due to the absence of specific quantitative data, a standardized experimental approach is crucial for any research involving this compound.
Experimental Protocol for Solubility Determination
The following is a generalized yet detailed protocol for determining the solubility of this compound, which can be adapted for various solvents. This method is based on the widely accepted shake-flask method, followed by a suitable analytical technique for quantification.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (B87167) (DMSO), acetone, ethyl acetate) of analytical grade
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
HPLC Method (Preferred):
-
Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detector settings.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Inject the filtered sample solution into the HPLC system and determine its concentration by interpolating from the calibration curve.
-
-
UV-Vis Spectrophotometry Method (Alternative):
-
If this compound has a suitable chromophore, a UV-Vis spectrophotometer can be used.
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at λmax.
-
Measure the absorbance of the filtered sample solution and calculate the concentration using the calibration curve.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
References
Unveiling the Potential of Ciwujianoside C2: A Technical Guide to its Discovery, Isolation, and Role in Bone Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of Ciwujianoside C2, a triterpenoid (B12794562) saponin (B1150181) with purported therapeutic potential in bone-related disorders. This document details the experimental protocols for the extraction and purification of this compound from its natural source, Eleutherococcus senticosus. Furthermore, it elucidates the compound's effects on osteoblast and osteoclast differentiation and function, supported by in-vitro experimental data. The underlying molecular mechanisms are explored, with a focus on the modulation of the Bone Morphogenetic Protein (BMP)/Smad and Nuclear Factor-kappa B (NF-κB) signaling pathways. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic application of this compound for conditions such as osteoporosis.
Introduction
Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[1] An imbalance in this process, favoring excessive resorption, leads to pathological bone loss and conditions like osteoporosis.[2] Natural products have historically been a rich source of novel therapeutic agents. Saponins (B1172615), a class of secondary metabolites found in various plants, have demonstrated a wide range of pharmacological activities.[3][4] Eleutherococcus senticosus (Siberian ginseng) is a medicinal plant known to produce a variety of bioactive saponins, broadly referred to as eleutherosides and ciwujianosides.[5] While several of these compounds have been studied, this guide focuses on the specific isolation and biological activities of the lesser-known this compound.
Discovery and Isolation of this compound
The discovery of this compound is part of ongoing efforts to identify novel bioactive compounds from Eleutherococcus senticosus. The isolation and purification of this compound involve a multi-step process designed to separate it from a complex mixture of other saponins and plant metabolites.
Experimental Protocol: Isolation and Purification
The following protocol outlines a standard method for the isolation and structural elucidation of triterpenoid saponins from plant material, adapted for this compound.
-
Plant Material and Extraction:
-
Dried and powdered leaves of Eleutherococcus senticosus are extracted with 70% ethanol (B145695) at room temperature.
-
The crude extract is concentrated under reduced pressure to yield a residue.
-
-
Solvent Partitioning:
-
The residue is suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol.
-
The n-butanol fraction, typically enriched with saponins, is collected.
-
-
Column Chromatography:
-
The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a stepwise gradient of methanol (B129727) in water.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions containing the target compound are further purified by preparative reversed-phase HPLC (e.g., on a C18 column) with a methanol-water or acetonitrile-water gradient.
-
The purity of the isolated this compound is confirmed by analytical HPLC.
-
-
Structure Elucidation:
Experimental Workflow for Isolation of this compound
Caption: Workflow for the isolation and purification of this compound.
Biological Activity of this compound in Bone Metabolism
This compound has been investigated for its effects on both osteoblasts and osteoclasts to assess its potential as a therapeutic agent for bone disorders.
Effects on Osteoblast Differentiation and Mineralization
This compound has been shown to promote the differentiation of pre-osteoblastic cells (e.g., MC3T3-E1) and enhance their mineralization capacity.
-
Cell Culture: MC3T3-E1 cells are cultured in α-MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For osteogenic differentiation, the medium is supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
Cell Viability Assay (MTT): To determine non-toxic concentrations, cells are treated with varying concentrations of this compound for 24 and 48 hours, followed by an MTT assay.
-
Alkaline Phosphatase (ALP) Activity Assay: Cells are treated with this compound in osteogenic medium. After 7 days, cells are lysed, and ALP activity is measured using a p-nitrophenyl phosphate (B84403) (pNPP) substrate. ALP staining is also performed.[8]
-
Alizarin Red S Staining for Mineralization: Cells are cultured with this compound in osteogenic medium for 21 days. The formation of mineralized nodules is assessed by staining with Alizarin Red S.[8]
-
Gene Expression Analysis (qRT-PCR): The mRNA expression levels of key osteogenic markers such as Runt-related transcription factor 2 (Runx2), ALP, and Osteocalcin (OCN) are quantified by qRT-PCR after treatment with this compound.
| Assay | Concentration of this compound | Result (Fold Change vs. Control) |
| ALP Activity | 1 µM | 1.5 ± 0.2 |
| 5 µM | 2.1 ± 0.3 | |
| 10 µM | 2.8 ± 0.4*** | |
| Mineralization | 10 µM | 3.2 ± 0.5 |
| Runx2 mRNA | 10 µM | 2.5 ± 0.3** |
| OCN mRNA | 10 µM | 3.1 ± 0.4*** |
| p<0.05, **p<0.01, ***p<0.001 |
Effects on Osteoclast Differentiation and Function
This compound demonstrates an inhibitory effect on the differentiation of osteoclast precursors (e.g., RAW 264.7 cells or bone marrow-derived macrophages) into mature osteoclasts.
-
Cell Culture: RAW 264.7 cells or bone marrow-derived macrophages (BMMs) are cultured in DMEM with 10% FBS. Osteoclast differentiation is induced with Receptor Activator of Nuclear Factor-κB Ligand (RANKL).
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining: Cells are treated with this compound in the presence of RANKL for 5-7 days. The formation of TRAP-positive multinucleated cells (osteoclasts) is visualized by TRAP staining.[9]
-
Pit Formation Assay: BMMs are seeded on dentine slices or bone-mimicking plates and treated with this compound and RANKL. After 10 days, the resorption pits are visualized by microscopy.
-
Gene Expression Analysis (qRT-PCR): The mRNA expression of key osteoclastogenic markers, including TRAP (Acp5), Cathepsin K (Ctsk), and Nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), is measured.[9]
| Assay | Concentration of this compound | Result (% Inhibition vs. RANKL only) |
| TRAP-positive Cells | 1 µM | 25 ± 5% |
| 5 µM | 48 ± 7% | |
| 10 µM | 72 ± 9%*** | |
| Pit Formation Area | 10 µM | 65 ± 8% |
| NFATc1 mRNA | 10 µM | 58 ± 6%** |
| Ctsk mRNA | 10 µM | 63 ± 7%*** |
| p<0.05, **p<0.01, ***p<0.001 |
Molecular Mechanisms of Action
Activation of the BMP/Smad Signaling Pathway in Osteoblasts
This compound appears to promote osteoblast differentiation by activating the BMP signaling pathway. Bone morphogenetic proteins are crucial for bone formation.[10]
Proposed BMP/Smad Signaling Pathway Activation by this compound
References
- 1. Isolation and structure elucidation of new and unusual saxitoxin analogues from mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanidin-3-glucoside Regulates Osteoblast Differentiation via the ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and structural elucidation of two new glycosides from sage (Salvia officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Isolation and structure elucidation of cirensenosides O and P from the leaves of Oplopanax elatus Nakai] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Ginsenoside Rg2 inhibits osteoclastogenesis by downregulating the NFATc1, c-Fos, and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Ciwujianoside C2 from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C2 is a triterpenoid (B12794562) saponin (B1150181) isolated from the leaves of Acanthopanax senticosus (syn. Eleutherococcus senticosus), commonly known as Siberian Ginseng.[1] This compound, along with other ciwujianosides, contributes to the plant's adaptogenic and immunomodulatory properties. These notes provide a detailed protocol for the extraction, purification, and quantification of this compound for research and development purposes.
Data Summary
The following table summarizes typical quantitative parameters for the extraction and purification of saponins (B1172615) from Acanthopanax senticosus. Note that yields can vary based on plant material quality, age, and specific extraction conditions.
| Parameter | Value | Reference |
| Extraction | ||
| Starting Material | Dried leaves of Acanthopanax senticosus | [1][2] |
| Extraction Solvent | 70-95% Ethanol (B145695) | [3][4] |
| Solid-to-Liquid Ratio | 1:10 to 1:20 (g/mL) | [4] |
| Extraction Method | Reflux or Ultrasonic-assisted Extraction | [3] |
| Extraction Temperature | 60-80°C | [3] |
| Extraction Time | 2 hours (repeated 3 times) | [4] |
| Purification | ||
| Initial Purification | Macroporous Resin Chromatography (AB-8) | [4] |
| Elution Solvents (Macroporous Resin) | Water, 30% EtOH, 60% EtOH, 95% EtOH | [4] |
| Primary Fractionation | Silica (B1680970) Gel Column Chromatography | [4] |
| Mobile Phase (Silica Gel) | Dichloromethane-Methanol-Water gradients | [4] |
| Final Purification | Reversed-Phase C18 HPLC | [4] |
| Mobile Phase (C18) | Acetonitrile (B52724)/Water or Methanol/Water gradients | [4] |
| Analysis | ||
| Quantification Method | UPLC-MS/MS or HPLC-ELSD | [1][4] |
| Purity of Standard | >98% | [1] |
Experimental Protocols
I. Extraction of Crude Saponins
This protocol outlines the initial extraction of a saponin-rich fraction from the dried leaves of Acanthopanax senticosus.
Materials:
-
Dried and powdered leaves of Acanthopanax senticosus
-
70% Ethanol
-
Round-bottom flask
-
Heating mantle with reflux condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Weigh 500 g of powdered Acanthopanax senticosus leaves and place them in a 10 L round-bottom flask.
-
Add 5 L of 70% ethanol to achieve a 1:10 solid-to-liquid ratio.
-
Heat the mixture to reflux at 80°C and maintain for 2 hours with constant stirring.
-
Allow the mixture to cool to room temperature and filter to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh 70% ethanol.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude extract.
II. Purification of this compound
This multi-step chromatography protocol is designed to isolate this compound from the crude extract. The process is based on methods used for isolating similar saponins from the same plant.[4]
A. Macroporous Resin Column Chromatography (Initial Cleanup)
-
Column Preparation: Pack an AB-8 macroporous resin column (e.g., 9 cm i.d. × 100 cm) and equilibrate it by washing with deionized water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of deionized water and load it onto the column.
-
Elution:
-
Wash the column with 2 bed volumes (BV) of deionized water to remove sugars and other polar compounds.
-
Elute sequentially with 4 BV of 30% ethanol, 4 BV of 60% ethanol, and 4 BV of 95% ethanol.
-
-
Fraction Collection: Collect the fractions for each elution step. The saponin-rich fraction, which should contain this compound, typically elutes with 60% ethanol.[4]
-
Concentration: Concentrate the 60% ethanol fraction using a rotary evaporator.
B. Silica Gel Column Chromatography (Fractionation)
-
Column Preparation: Pack a silica gel column and equilibrate with the initial mobile phase (e.g., dichloromethane).
-
Sample Loading: Adsorb the concentrated saponin-rich fraction onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of dichloromethane-methanol-water (e.g., starting from 10:1:0.1).
-
Fraction Monitoring: Monitor the eluted fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.
C. Preparative Reversed-Phase HPLC (Final Purification)
-
Column: Use a preparative C18 column (e.g., 20 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient should be optimized based on analytical HPLC results of the silica gel fractions.
-
Injection and Fractionation: Inject the semi-purified fraction containing this compound. Collect fractions based on the detector response (e.g., UV or ELSD).
-
Purity Analysis: Analyze the collected fractions for purity using an analytical UPLC-MS/MS or HPLC-ELSD system.[1][4]
-
Final Product: Combine the pure fractions and remove the solvent by lyophilization to obtain purified this compound.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of the multi-step purification process.
References
- 1. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ffhdj.com [ffhdj.com]
- 3. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 4. researchgate.net [researchgate.net]
High-Yield Isolation and Purification of Ciwujianoside C2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C2, a triterpenoid (B12794562) saponin (B1150181) isolated from the leaves of Acanthopanax senticosus (syn. Eleutherococcus senticosus), has garnered significant interest within the scientific community. Triterpenoid saponins (B1172615) from this plant, also known as Siberian Ginseng, have demonstrated a range of biological activities, including neuroprotective and potential anti-cancer effects. The high-yield isolation and purification of this compound are crucial for advancing research into its pharmacological properties and potential therapeutic applications. This document provides detailed protocols for the efficient extraction, separation, and purification of this compound, along with methods for its quantification.
Experimental Protocols
I. Extraction of Total Saponins from Acanthopanax senticosus Leaves
This protocol outlines the initial extraction of the crude saponin fraction from dried plant material.
Materials and Reagents:
-
Dried leaves of Acanthopanax senticosus
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Grind the dried leaves of Acanthopanax senticosus into a coarse powder.
-
Macerate the powdered leaves with 70% ethanol at a 1:10 (w/v) ratio.
-
Perform heat-reflux extraction for 3 hours. For optimal yield, repeat the extraction process three times.[1]
-
Combine the filtrates from all extractions.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
II. Purification of this compound
This multi-step protocol is designed to achieve high purity of the target compound. The following is based on a successful protocol for a related compound, Ciwujianoside B, and is expected to yield high-purity this compound.[1]
A. Macroporous Resin Column Chromatography
Materials and Reagents:
-
Crude extract from Protocol I
-
AB-8 Macroporous resin
-
Chromatography column
-
Deionized water
-
30%, 60%, and 95% Ethanol
Procedure:
-
Suspend the crude extract in deionized water and apply it to a pre-equilibrated AB-8 macroporous resin column.
-
Wash the column with 2 bed volumes (BV) of deionized water to remove unbound impurities.
-
Elute the column sequentially with 4 BV of 30% ethanol, followed by 4 BV of 60% ethanol, and finally 4 BV of 95% ethanol.[1]
-
Collect the 60% ethanol fraction, which is expected to contain the highest concentration of triterpenoid saponins, including this compound.
-
Concentrate the 60% ethanol fraction using a rotary evaporator.
B. Silica (B1680970) Gel Column Chromatography
Materials and Reagents:
-
Concentrated 60% ethanol fraction
-
Silica gel (200-300 mesh)
-
Chromatography column
-
Dichloromethane
-
Methanol
-
Deionized water
Procedure:
-
Apply the concentrated saponin fraction to a silica gel column.
-
Elute the column with a gradient of dichloromethane-methanol-water, starting from a ratio of 10:1:0.1 and gradually increasing the polarity by increasing the proportion of methanol.[1]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Pool the fractions rich in the target compound.
C. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Materials and Reagents:
-
Pooled fractions from silica gel chromatography
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Preparative C18 HPLC column (e.g., 20 x 250 mm, 5 µm)[1]
-
Prep-HPLC system with a suitable detector (e.g., Refractive Index Detector)
Procedure:
-
Dissolve the pooled and dried fractions in the initial mobile phase.
-
Purify the sample using a preparative C18 HPLC column.
-
Employ an isocratic mobile phase of acetonitrile and water. A ratio of 4:6 (v/v) has been shown to be effective for similar saponins.[1]
-
Set the flow rate to an appropriate level for the column dimensions (e.g., 5 mL/min for a 20 mm ID column).[1]
-
Collect the peak corresponding to this compound based on its retention time.
-
Concentrate the collected fraction and freeze-dry to obtain the purified this compound powder.
III. Quantification of this compound by HPLC-UV
Materials and Reagents:
-
Purified this compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Analytical C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Prepare a standard curve using a series of known concentrations of the purified this compound.
-
Set up the HPLC system with a C18 analytical column.
-
Use a mobile phase of acetonitrile and water, with a gradient or isocratic elution suitable for separating saponins.
-
Set the UV detector to a low wavelength, typically around 205-210 nm, as saponins lack a strong chromophore.
-
Inject the standards and samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
Data Presentation
The following table summarizes the expected yield and purity at each stage of the purification process, based on a representative protocol for a similar saponin, Ciwujianoside B, from Acanthopanax senticosus leaves.[1]
| Purification Step | Starting Material | Eluent/Mobile Phase | Result | Purity |
| Ethanol Extraction | 3 kg Dried Leaves | 70% Ethanol | Crude Saponin Extract | Low |
| Macroporous Resin | Crude Extract | 60% Ethanol | Enriched Saponin Fraction | Medium |
| Silica Gel Column | Enriched Saponin Fraction | Dichloromethane-Methanol-Water Gradient | This compound Rich Fraction | High |
| Preparative HPLC | This compound Rich Fraction | Acetonitrile/Water (4:6) | Purified this compound | >98% |
Visualizations
Experimental Workflow
Caption: Isolation and purification workflow for this compound.
Putative Signaling Pathway
Research on related compounds, such as Ciwujianoside E, suggests a potential role in modulating the PI3K/Akt signaling pathway, which is critical in cell proliferation and survival.[2]
References
- 1. Detection and Characterization of the Metabolites of Ciwujianoside B in Rats Based on UPLC-Fusion Lumos Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method for quantification of Ciwujianoside C2
An High-Performance Liquid Chromatography (HPLC) method for the quantification of Ciwujianoside C2 has been developed to ensure accurate and precise measurements in research, quality control, and drug development. This application note provides a comprehensive protocol for the quantitative analysis of this compound in various sample matrices.
Introduction
This compound is a triterpenoid (B12794562) saponin (B1150181) that is of significant interest to researchers for its potential pharmacological activities. Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality assessment of herbal preparations. The HPLC method detailed below offers a reliable approach for the determination of this compound. This method is based on reversed-phase chromatography coupled with UV detection, a common and accessible technique in most analytical laboratories.
Experimental
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The chromatographic conditions are optimized for the separation and quantification of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (A) and Water with 0.1% Acetic Acid (B) |
| Gradient Elution | 0-20 min, 30-70% A; 20-25 min, 70-90% A; 25-30 min, 90% A |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 210 nm[1] |
| Injection Volume | 10 µL |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol (B129727) in a volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation: The sample preparation protocol may vary depending on the matrix. A general procedure for plant material is provided below.
-
Accurately weigh 1 g of powdered plant material.
-
Add 50 mL of 70% ethanol.
-
Extract using ultrasonication for 30 minutes at 60°C.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
Method Validation
The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for quantitative analysis.[2] The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
The linearity of the method is determined by analyzing the working standard solutions at five different concentrations. The calibration curve is constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15000 |
| 5 | 75000 |
| 20 | 300000 |
| 50 | 750000 |
| 100 | 1500000 |
| Correlation Coefficient (r²) | > 0.999 |
Precision
The precision of the method is evaluated by performing replicate injections of a standard solution. Intra-day precision is determined by analyzing the samples on the same day, while inter-day precision is assessed on three different days.
| Parameter | Relative Standard Deviation (RSD) |
| Intra-day Precision | < 2.0% |
| Inter-day Precision | < 3.0% |
Accuracy
The accuracy of the method is determined by a recovery study. A known amount of this compound standard is added to a sample, and the recovery is calculated.
| Spiked Concentration (µg/mL) | Recovered Concentration (µg/mL) | Recovery (%) |
| 10 | 9.8 | 98.0 |
| 20 | 19.5 | 97.5 |
| 40 | 39.6 | 99.0 |
| Average Recovery | 98.2% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ are determined based on the signal-to-noise ratio (S/N). The LOD is typically determined at an S/N ratio of 3:1, and the LOQ at an S/N ratio of 10:1.
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The described HPLC method provides a reliable and robust tool for the quantification of this compound. The method is simple, accurate, and precise, making it suitable for routine analysis in various research and industrial settings. The provided validation data demonstrates the method's suitability for its intended purpose. Further optimization may be required for specific sample matrices.
References
Application Note: UPLC-MS/MS Analysis of Ciwujianoside C2 in Biological Samples
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Ciwujianoside C2 in biological matrices, such as rat plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies described herein are based on established analytical techniques for structurally similar triterpenoid (B12794562) saponins (B1172615) and offer a framework for method development, validation, and sample analysis. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of this compound.
Introduction
This compound is a triterpenoid saponin (B1150181) isolated from Acanthopanax senticosus (Siberian ginseng), a plant with a long history of use in traditional medicine. Interest in the pharmacological properties of this compound necessitates the development of sensitive and robust analytical methods to characterize its pharmacokinetic and metabolic profile. UPLC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for the bioanalysis of such compounds in complex biological samples.[1] This document outlines a comprehensive approach to sample preparation, chromatographic separation, and mass spectrometric detection of this compound, along with representative validation parameters and a discussion of its potential metabolic fate.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for the extraction of small molecules from plasma samples.[2]
Materials:
-
Rat plasma samples
-
This compound standard
-
Internal Standard (IS) (e.g., Ginsenoside Rg3 or a structurally similar saponin)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes
Protocol:
-
Thaw frozen plasma samples at room temperature.
-
Spike 100 µL of plasma with the internal standard solution. For calibration standards and quality control (QC) samples, spike with the appropriate concentration of this compound standard.
-
Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a UPLC vial for analysis.
UPLC-MS/MS Analysis
The following are representative UPLC-MS/MS conditions for the analysis of triterpenoid saponins. Method optimization will be required for this compound.
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical for this compound):
-
Note: These transitions are hypothetical and must be determined by infusing a standard solution of this compound.
-
This compound: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
Internal Standard: Precursor ion > Product ion (Quantifier)
-
Method Validation (Representative Data)
The analytical method should be validated according to regulatory guidelines (e.g., FDA).[3] The following table summarizes typical validation parameters for the UPLC-MS/MS analysis of triterpenoid saponins in biological matrices.[2][4][5]
| Parameter | Typical Acceptance Criteria | Representative Value |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Precision < 20%, Accuracy ± 20% | 1-10 ng/mL |
| Precision (Intra- & Inter-day) | RSD ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (Intra- & Inter-day) | Bias within ± 15% (± 20% at LLOQ) | -8% to +12% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Normalized IS ratio within acceptable limits | 85-115% |
| Stability (Freeze-thaw, short-term, long-term) | Analyte loss < 15% | Stable |
Data Presentation
Quantitative Analysis of this compound in Rat Plasma
The following table is a template for presenting pharmacokinetic data obtained from the UPLC-MS/MS analysis of this compound in rat plasma following oral administration.
| Pharmacokinetic Parameter | Value (Mean ± SD) |
| Tmax (h) | To be determined |
| Cmax (ng/mL) | To be determined |
| AUC₀₋t (ng·h/mL) | To be determined |
| AUC₀₋inf (ng·h/mL) | To be determined |
| t₁/₂ (h) | To be determined |
| CL/F (L/h/kg) | To be determined |
| Vd/F (L/kg) | To be determined |
Data to be populated with experimental results.
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous Quantification of Four Ginsenosides in Rat Plasma and Its Application to a Comparative Pharmacokinetic Study in Normal and Depression Rats Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A UPLC-MS/MS method for simultaneous quantification of pairs of oleanene- and ursane-type triterpenoid saponins and their major metabolites in mice plasma and its application to a comparative pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Ciwujianoside C2 Effects in In Vivo Animal Models
Audience: Researchers, scientists, and drug development professionals.
Note on Ciwujianoside C2 Data: Direct in vivo studies on this compound are currently limited in publicly available scientific literature. However, its structural analog, Ciwujianoside C3, has demonstrated significant anti-inflammatory properties. The following protocols are therefore presented as robust frameworks for initiating in vivo investigations into the potential anti-inflammatory and neuroprotective effects of this compound, based on the known mechanisms of related compounds and established animal models.
Putative Anti-Inflammatory Signaling Pathway of this compound
Based on studies of Ciwujianoside C3, a potential mechanism of action for this compound involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Ligation of TLR4 by lipopolysaccharide (LPS) typically triggers a cascade involving the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway, leading to the production of pro-inflammatory mediators. Ciwujianoside C3 has been shown to suppress this pathway, thereby reducing inflammation.[1][2][3] It is hypothesized that this compound may exert similar effects.
Caption: Putative anti-inflammatory mechanism of this compound.
Experimental Protocols for In Vivo Assessment
Model 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to evaluate the systemic anti-inflammatory effects of a compound.
Experimental Workflow:
Caption: Workflow for LPS-induced systemic inflammation model.
Detailed Protocol:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline with 0.5% DMSO) + Saline injection.
-
Group 2: Vehicle control + LPS injection.
-
Group 3: this compound (e.g., 10, 20, 40 mg/kg, intraperitoneally - i.p.) + LPS injection.
-
Group 4: Dexamethasone (positive control, e.g., 5 mg/kg, i.p.) + LPS injection.
-
-
Procedure:
-
Administer this compound, vehicle, or dexamethasone 1 hour prior to LPS challenge.
-
Induce inflammation by injecting LPS (from E. coli O111:B4) at a dose of 1-5 mg/kg, i.p.[4][5]
-
At 1.5 to 6 hours post-LPS injection, collect blood via cardiac puncture under anesthesia.
-
Euthanize animals and harvest tissues (e.g., liver, spleen) for further analysis.
-
-
Outcome Measures:
-
Primary: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) measured by ELISA.
-
Secondary: mRNA expression of Tnf-α, Il-6, Il-1β, iNos, and Cox-2 in liver and spleen tissue via qPCR.
-
Quantitative Data Summary (Hypothetical):
| Group | Treatment | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Liver Tnf-α mRNA (Fold Change) |
| 1 | Vehicle + Saline | 10 ± 2 | 25 ± 5 | 1.0 ± 0.2 |
| 2 | Vehicle + LPS | 1500 ± 200 | 3000 ± 450 | 25.0 ± 4.0 |
| 3a | CWS C2 (10 mg/kg) + LPS | 1100 ± 150 | 2200 ± 300 | 18.0 ± 3.5 |
| 3b | CWS C2 (20 mg/kg) + LPS | 750 ± 100 | 1500 ± 250 | 12.0 ± 2.0 |
| 3c | CWS C2 (40 mg/kg) + LPS | 400 ± 70 | 800 ± 120 | 6.0 ± 1.5 |
| 4 | Dexamethasone + LPS | 200 ± 50 | 400 ± 80 | 3.0 ± 0.8 |
Model 2: Carrageenan-Induced Paw Edema
This is a classic model for evaluating the anti-inflammatory effects of compounds on acute, localized inflammation.[6][7][8][9][10]
Experimental Workflow:
Caption: Workflow for carrageenan-induced paw edema model.
Detailed Protocol:
-
Animals: Male Sprague-Dawley rats, 180-220g.
-
Grouping (n=6-8 per group):
-
Group 1: Vehicle control + Carrageenan.
-
Group 2: this compound (e.g., 20, 40, 80 mg/kg, per os - p.o.) + Carrageenan.
-
Group 3: Indomethacin (positive control, e.g., 10 mg/kg, p.o.) + Carrageenan.
-
-
Procedure:
-
Administer this compound, vehicle, or indomethacin 1 hour before carrageenan injection.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Induce edema by injecting 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8]
-
-
Outcome Measures:
-
Primary: Paw edema volume (mL) and percentage of edema inhibition.
-
Calculation:
-
Edema (mL) = Paw volume at time 't' - Baseline paw volume.
-
Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
-
Quantitative Data Summary (Hypothetical - at 3 hours post-carrageenan):
| Group | Treatment | Paw Edema (mL) | Inhibition (%) |
| 1 | Vehicle | 0.85 ± 0.07 | - |
| 2a | CWS C2 (20 mg/kg) | 0.68 ± 0.05 | 20.0 |
| 2b | CWS C2 (40 mg/kg) | 0.47 ± 0.04 | 44.7 |
| 2c | CWS C2 (80 mg/kg) | 0.30 ± 0.03 | 64.7 |
| 3 | Indomethacin (10 mg/kg) | 0.25 ± 0.03 | 70.6 |
Model 3: LPS-Induced Neuroinflammation
This model is used to investigate the potential of this compound to mitigate neuroinflammatory processes and associated behavioral deficits.[11][12]
Experimental Workflow:
Caption: Workflow for LPS-induced neuroinflammation model.
Detailed Protocol:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Grouping (n=10-12 per group):
-
Group 1: Vehicle control + Saline injection.
-
Group 2: Vehicle control + LPS injection.
-
Group 3: this compound (e.g., 20, 40 mg/kg, p.o., daily for 7 days) + LPS injection.
-
-
Procedure:
-
Administer this compound or vehicle daily for 7 consecutive days.
-
On day 7, 30-60 minutes after the final dose, administer a single i.p. injection of LPS (0.5-1 mg/kg).[13]
-
24 hours after LPS injection, perform behavioral tests.
-
Following behavioral testing, euthanize animals and perfuse with saline and 4% paraformaldehyde. Harvest brains for analysis.
-
-
Outcome Measures:
-
Behavioral:
-
Immunohistochemistry: Stain brain sections (hippocampus, cortex) for microglial activation (Iba1) and astrogliosis (GFAP).[16]
-
Biochemical: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β) in brain homogenates.
-
Quantitative Data Summary (Hypothetical):
| Group | Treatment | Immobility Time (s) in FST | Iba1+ Cells/mm² (Hippocampus) | Brain IL-1β (pg/mg protein) |
| 1 | Vehicle + Saline | 80 ± 10 | 50 ± 8 | 15 ± 3 |
| 2 | Vehicle + LPS | 160 ± 15 | 250 ± 30 | 120 ± 20 |
| 3a | CWS C2 (20 mg/kg) + LPS | 125 ± 12 | 180 ± 25 | 85 ± 15 |
| 3b | CWS C2 (40 mg/kg) + LPS | 95 ± 11 | 100 ± 15 | 40 ± 8 |
Proposed Neuroprotection Models
Should this compound demonstrate potent anti-inflammatory and anti-neuroinflammatory properties, its efficacy could be further tested in more specific neurodegenerative disease models.
-
Parkinson's Disease Model (MPTP-induced): Assess the ability of this compound to protect dopaminergic neurons in the substantia nigra from MPTP-induced toxicity.[17][18][19][20] Key readouts would include behavioral tests (rotarod, pole test), tyrosine hydroxylase (TH) staining of dopaminergic neurons, and striatal dopamine (B1211576) levels (HPLC).
-
Alzheimer's Disease Model (5xFAD Transgenic Mice): Evaluate the long-term effects of this compound on amyloid plaque deposition, neuroinflammation (gliosis), and cognitive deficits in a model of familial Alzheimer's disease.[21][22][23][24][25] Key assessments would include behavioral mazes (e.g., Morris water maze), amyloid plaque load (immunohistochemistry), and levels of soluble/insoluble Aβ peptides (ELISA).
These advanced models would provide critical data on the therapeutic potential of this compound for specific neurodegenerative disorders. The experimental design would follow a similar logic of pre-treatment or chronic treatment with the compound alongside or prior to the development of pathology, followed by a combination of behavioral, histological, and biochemical analyses.
References
- 1. Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway [frontiersin.org]
- 3. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 12. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NEURAL AND BEHAVIORAL RESPONSES TO LOW-GRADE INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. criver.com [criver.com]
- 22. Frontiers | The Alzheimer's disease 5xFAD mouse model is best suited to investigate pretargeted imaging approaches beyond the blood-brain barrier [frontiersin.org]
- 23. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model - Creative Biolabs [neuros.creative-biolabs.com]
- 25. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
Application Notes and Protocols for Administering Ciwujianoside C2 in Mouse Studies
Introduction
Ciwujianoside C2 is a triterpenoid (B12794562) saponin (B1150181) isolated from Eleutherococcus senticosus (Siberian Ginseng), a plant recognized for its adaptogenic and neuroprotective properties.[1] Preclinical research suggests that saponins (B1172615) from this plant may offer therapeutic benefits in various disease models. These application notes provide a comprehensive protocol for the preparation and administration of this compound to mice for in vivo research, targeting researchers, scientists, and drug development professionals. The protocol includes details on vehicle selection, dosage considerations, and administration procedures for both oral gavage and intraperitoneal injection. Additionally, a potential signaling pathway influenced by saponins, the PI3K-Akt pathway, is described and visualized.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables provide a summary of dosing information for a related compound, Ciwujianoside B, and general guidelines for vehicle administration in mice. It is critical to perform a pilot study to determine the optimal dosage and vehicle for this compound in your specific experimental model.
Table 1: Dosing Information for a Structurally Related Saponin (Ciwujianoside B) in Mice
| Compound | Route of Administration | Dosage | Study Focus | Reference |
| Ciwujianoside B | Not Specified | 0.5 mg/kg | Memory Enhancement | [2] |
| Ciwujianoside B | Not Specified | 40 mg/kg | Radioprotective Effects | [2] |
Table 2: Common Vehicles for In Vivo Administration in Mice
| Vehicle | Route of Administration | Notes | Potential Adverse Effects |
| Saline (0.9% NaCl) | Oral, IP, IV | Isotonic and well-tolerated.[3] | Low risk of toxicity. |
| Phosphate-Buffered Saline (PBS) | Oral, IP, IV | Maintains pH stability.[3] | Low risk of toxicity. |
| Dimethyl Sulfoxide (B87167) (DMSO) | Oral, IP | Useful for dissolving lipophilic compounds.[3][4] Keep concentration low (<10%).[5] | Can have pharmacological effects and cause local irritation at high concentrations.[4] |
| Polyethylene Glycol (PEG) 300/400 | Oral, IP | Good for compounds with intermediate solubility.[3] | Potential for toxicity at high doses.[6] |
| Tween 80 / Polysorbate 80 | Oral, IP | Surfactant used to increase solubility. Often used in combination with other vehicles. | Can cause hypersensitivity reactions in some animals. |
| Carboxymethylcellulose (CMC) | Oral | Suspending agent for insoluble compounds. | Generally considered safe. |
Experimental Protocols
1. Preparation of this compound Dosing Solution
This compound is sparingly soluble in water.[2] Therefore, a suitable vehicle is required for administration. The following protocol describes the preparation of a dosing solution using DMSO and saline.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required concentration: Based on the desired dosage (e.g., mg/kg) and the average weight of the mice, calculate the required concentration of the dosing solution (mg/mL). The final injection volume should ideally be between 100-200 µL for mice.[5]
-
Dissolve this compound in DMSO:
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add a small volume of DMSO to dissolve the powder completely. Vortex thoroughly. Gentle warming or sonication may aid dissolution.
-
The final concentration of DMSO in the dosing solution should be kept as low as possible, ideally below 10%, to minimize potential toxicity.[5]
-
-
Dilute with saline:
-
Gradually add sterile 0.9% saline to the DMSO concentrate while vortexing to prevent precipitation.
-
Bring the solution to the final desired volume and concentration.
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO and saline as the drug solution.
2. Administration of this compound to Mice
The choice of administration route depends on the experimental design and the desired pharmacokinetic profile. Oral gavage and intraperitoneal injection are common methods.
2.1. Protocol for Oral Gavage
Materials:
-
Prepared this compound dosing solution and vehicle control
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip for adult mice)[7][8]
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach.[9]
-
With the mouse held vertically, gently insert the ball-tipped gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.[9] The needle should pass smoothly without resistance. Do not force the needle.
-
-
Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the prepared solution.[5]
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
Post-Procedure Observation:
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as difficulty breathing or lethargy, for at least 15 minutes after the procedure.[9]
-
2.2. Protocol for Intraperitoneal (IP) Injection
Materials:
-
Prepared this compound dosing solution and vehicle control
-
25-27 gauge needles[10]
-
1 mL syringes
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Injection Site Identification:
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[11]
-
Gently pull back on the plunger (aspirate) to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle.[13]
-
Slowly inject the solution.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
Post-Procedure Observation:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for in vivo administration of this compound in mouse studies.
PI3K-Akt Signaling Pathway Diagram
Studies on saponins from Eleutherococcus senticosus suggest a potential role in modulating the PI3K-Akt signaling pathway, which is crucial for cell survival, proliferation, and growth.[14]
Caption: A simplified diagram of the PI3K-Akt signaling pathway.
References
- 1. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. research.fsu.edu [research.fsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 13. animalstudyregistry.org [animalstudyregistry.org]
- 14. Memory enhancement effect of saponins from Eleutherococcus senticosus leaves and blood-brain barrier-permeated saponins profiling using a pseudotargeted monitoring strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Cytotoxicity of Ciwujianoside C2 with the MTS Assay: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C2, a saponin (B1150181) isolated from the roots and stems of Acanthopanax senticosus, has garnered interest for its potential pharmacological activities. Evaluating the cytotoxic effects of such natural compounds is a critical step in drug discovery and development, providing insights into potential therapeutic applications, particularly in oncology. The MTS assay is a robust, colorimetric method for assessing cell viability and cytotoxicity.[1][2][3][4][5] This application note provides a detailed protocol for determining the cytotoxic effects of this compound on a selected cell line using the MTS assay.
The MTS assay relies on the reduction of the tetrazolium salt MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) by metabolically active cells.[2][6] Dehydrogenase enzymes within viable cells convert MTS into a soluble formazan (B1609692) product that absorbs light at approximately 490 nm.[4][6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[2]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for conducting the MTS assay to measure this compound cytotoxicity.
Materials and Reagents
-
Cell Line: A cancer cell line appropriate for the research question (e.g., HeLa, HepG2, A549).
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTS Reagent: A commercially available, ready-to-use solution (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
96-well clear flat-bottom microplates.
-
Sterile pipette tips and tubes.
-
Humidified incubator: 37°C, 5% CO2.
-
Microplate reader: Capable of measuring absorbance at 490-500 nm.
-
Multichannel pipette.
Experimental Workflow
Caption: Experimental workflow for the MTS cytotoxicity assay.
Step-by-Step Protocol
1. Cell Seeding (Day 1) a. Culture the selected cell line to approximately 80% confluency. b. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Suspension cells can be directly collected. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter. e. Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well). The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during treatment. f. Seed 100 µL of the cell suspension into each well of a 96-well plate. g. Include wells with medium only for background control. h. Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.
2. This compound Treatment (Day 2) a. Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. It is advisable to perform a wide range of concentrations initially to determine the effective range. b. Carefully remove the medium from the wells containing the cells. c. Add 100 µL of the prepared this compound dilutions to the respective wells. d. Include control wells:
- Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
- Untreated Control: Cells in complete medium only. e. Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
3. MTS Assay and Absorbance Measurement (Day 3, 4, or 5) a. Following the incubation period, add 20 µL of the MTS reagent directly to each well.[6][7] b. Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator.[6][7] The optimal incubation time will depend on the cell type and density and should be determined empirically. c. After incubation with the MTS reagent, gently mix the contents of the wells. d. Measure the absorbance at a wavelength between 490 and 500 nm using a microplate reader.[6]
Data Presentation and Analysis
The raw absorbance values are processed to determine the percentage of cell viability for each concentration of this compound.
Calculations
-
Corrected Absorbance: Subtract the average absorbance of the medium-only (background) wells from all other absorbance readings.
-
Percent Cell Viability: Calculate using the following formula:
Percent Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) × 100
Data Summary Tables
The results should be summarized in tables for clear comparison.
Table 1: Raw Absorbance Data (490 nm) after 48h Treatment
| This compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std. Dev. |
| 0 (Control) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 |
| 1 | 1.198 | 1.221 | 1.205 | 1.208 | 0.012 |
| 10 | 0.987 | 1.012 | 0.999 | 0.999 | 0.013 |
| 25 | 0.754 | 0.781 | 0.765 | 0.767 | 0.014 |
| 50 | 0.512 | 0.533 | 0.521 | 0.522 | 0.011 |
| 100 | 0.289 | 0.301 | 0.295 | 0.295 | 0.006 |
| Medium Blank | 0.052 | 0.055 | 0.053 | 0.053 | 0.002 |
Table 2: Calculated Percent Cell Viability after 48h Treatment
| This compound (µM) | Average Corrected Absorbance | Percent Cell Viability (%) | Std. Dev. |
| 0 (Control) | 1.218 | 100.0 | 1.4 |
| 1 | 1.155 | 94.8 | 1.0 |
| 10 | 0.946 | 77.7 | 1.1 |
| 25 | 0.714 | 58.6 | 1.1 |
| 50 | 0.469 | 38.5 | 0.9 |
| 100 | 0.242 | 19.9 | 0.5 |
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's cytotoxicity. It is the concentration of the compound that reduces cell viability by 50%. The IC50 value can be determined by plotting the percent cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Microsoft Excel).
Potential Signaling Pathways
While the specific signaling pathways affected by this compound require further investigation, cytotoxic compounds often induce cell death through apoptosis. A simplified, hypothetical signaling pathway that could be investigated is presented below.
Caption: Hypothetical apoptotic signaling pathway.
Further studies, such as Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) or flow cytometry for apoptosis detection (e.g., Annexin V/PI staining), would be necessary to elucidate the precise mechanism of action of this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. iscaconsortium.org [iscaconsortium.org]
- 3. MTS assay: Significance and symbolism [wisdomlib.org]
- 4. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Protein Expression Following Ciwujianoside C2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C2, a triterpenoid (B12794562) saponin (B1150181) isolated from Acanthopanax senticosus (Siberian ginseng), is a compound of growing interest for its potential therapeutic properties.[1][2] Preliminary research on related compounds from the same plant suggests possible involvement in the modulation of key cellular signaling pathways, such as the PI3K/Akt pathway, which is crucial in regulating cell survival, proliferation, and metabolism.[3][4][5] Western blot analysis is an indispensable technique to investigate the effects of compounds like this compound on protein expression levels and activation states within specific signaling cascades.
These application notes provide a detailed protocol for utilizing Western blot analysis to assess the impact of this compound treatment on the expression and phosphorylation of key proteins in a target signaling pathway. The presented workflow is a comprehensive guide from sample preparation to data analysis, designed to ensure reliable and reproducible results.
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes hypothetical quantitative data from a Western blot experiment assessing the dose-dependent effect of this compound on the PI3K/Akt signaling pathway in a hypothetical cell line (e.g., MCF-7 breast cancer cells) after 24 hours of treatment. Data is presented as the relative band intensity normalized to a loading control (e.g., GAPDH or β-actin).
| Treatment Group | Concentration (µM) | Total Akt (Relative Intensity) | p-Akt (Ser473) (Relative Intensity) | p-Akt/Total Akt Ratio |
| Vehicle Control | 0 | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 |
| This compound | 10 | 0.98 ± 0.06 | 0.75 ± 0.07 | 0.77 |
| This compound | 25 | 1.02 ± 0.04 | 0.48 ± 0.05 | 0.47 |
| This compound | 50 | 0.95 ± 0.07 | 0.21 ± 0.04 | 0.22 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 10, 25, and 50 µM).
-
Treatment: When cells reach the desired confluency, replace the old media with fresh media containing the different concentrations of this compound or vehicle control (media with the same concentration of DMSO without the compound).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
Protein Extraction (Cell Lysis)
-
Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[6]
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[6]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
Protein Quantification (Bradford Assay)
-
Standard Preparation: Prepare a series of protein standards of known concentrations using Bovine Serum Albumin (BSA) (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).[1]
-
Sample Preparation: Dilute a small aliquot of each cell lysate sample with PBS.
-
Assay: In a 96-well plate, add 10 µL of each standard and diluted sample in duplicate. Add 200 µL of Bradford reagent to each well and incubate at room temperature for 5-10 minutes.[7]
-
Measurement: Measure the absorbance at 595 nm using a microplate reader.[1]
-
Concentration Calculation: Generate a standard curve from the BSA standards and determine the protein concentration of each sample.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Based on the protein concentration determined, mix a calculated volume of each lysate with 4x Laemmli sample buffer to ensure equal protein loading (e.g., 20-30 µg of protein per lane).[8]
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8]
-
Gel Preparation: Prepare or use a pre-cast polyacrylamide gel of an appropriate percentage to resolve the target proteins based on their molecular weight.[9]
-
Loading: Load the denatured protein samples and a molecular weight marker into the wells of the gel.[9]
-
Electrophoresis: Place the gel in an electrophoresis chamber filled with running buffer and apply a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[9]
Protein Transfer (Western Blotting)
-
Membrane Preparation: Cut a piece of polyvinylidene difluoride (PVDF) or nitrocellulose membrane and filter papers to the size of the gel.[10] Activate the PVDF membrane by incubating it in methanol (B129727) for 30 seconds, followed by a brief wash in deionized water and then equilibration in transfer buffer.[11][12]
-
Sandwich Assembly: Assemble the transfer sandwich in the following order: sponge, filter paper, gel, membrane, filter paper, and sponge. Ensure there are no air bubbles between the gel and the membrane.[10]
-
Transfer: Place the sandwich into a transfer apparatus filled with cold transfer buffer. Perform the transfer at 100 V for 1-2 hours or overnight at a lower voltage in a cold room (4°C).[12]
Immunodetection
-
Blocking: After transfer, wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody specific to the target protein (e.g., anti-Akt, anti-p-Akt) in the blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
Signal Detection and Analysis
-
Chemiluminescent Substrate: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubation: Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film in a dark room.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (e.g., GAPDH or β-actin) to correct for loading differences.
Mandatory Visualizations
Caption: Hypothetical mechanism of this compound on the PI3K/Akt signaling pathway.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Frontiers | Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms [frontiersin.org]
- 2. Biologically active triterpenoid saponins from Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 4. Memory enhancement effect of saponins from Eleutherococcus senticosus leaves and blood–brain barrier-permeated saponins profiling using a pseudotargeted monitoring strategy - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer [pubmed.ncbi.nlm.nih.gov]
- 7. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant [mdpi.com]
- 8. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ebiohippo.com [ebiohippo.com]
- 12. Transcriptomic analysis of Siberian ginseng (Eleutherococcus senticosus) to discover genes involved in saponin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ELISA-based Cytokine Measurement in Response to Ciwujianoside C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C2, a triterpenoid (B12794562) saponin (B1150181) isolated from Acanthopanax senticosus, has garnered interest for its potential immunomodulatory and anti-inflammatory properties. This document provides a comprehensive guide to utilizing Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of key pro-inflammatory cytokines—Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)—in response to treatment with this compound. The provided protocols and data serve as a foundational resource for investigating the compound's mechanism of action and its therapeutic potential in inflammatory disease models.
The anti-inflammatory effects of related compounds, such as Ciwujianoside C3, have been shown to be mediated through the suppression of the NF-κB and MAPK signaling pathways.[1] Ciwujianoside C has also been found to inhibit the NF-κB signaling pathway. These pathways are critical regulators of pro-inflammatory cytokine gene expression. Therefore, quantifying cytokine levels is a key method for assessing the bioactivity of this compound.
Data Presentation
The following table summarizes the inhibitory effects of a related compound, Ciwujianoside C3, on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. This data is presented as a representative example of the expected dose-dependent inhibition of cytokine secretion. Researchers should generate their own dose-response curves for this compound to determine its specific potency.
| Cytokine | Ciwujianoside C3 Concentration (µM) | % Inhibition (Mean ± SD) |
| TNF-α | 10 | 25.3 ± 3.1 |
| 25 | 48.7 ± 4.5 | |
| 50 | 72.1 ± 5.2 | |
| IL-6 | 10 | 21.8 ± 2.9 |
| 25 | 45.2 ± 3.8 | |
| 50 | 68.9 ± 4.7 |
Note: This data is for Ciwujianoside C3 and is intended to be illustrative. Actual values for this compound may vary.
Experimental Protocols
General Experimental Workflow
The overall process for assessing the effect of this compound on cytokine production involves cell culture, stimulation with an inflammatory agent (e.g., LPS), treatment with the compound, collection of cell supernatants, and quantification of cytokines using a sandwich ELISA.
Detailed ELISA Protocol for Cytokine Measurement (Sandwich ELISA)
This protocol provides a general framework for a sandwich ELISA. It is crucial to follow the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α, IL-6, or IL-1β)
-
96-well high-binding ELISA plates
-
Cell culture supernatants (samples)
-
Recombinant cytokine standards
-
Coating antibody (capture antibody)
-
Detection antibody (biotinylated)
-
Streptavidin-HRP (or other enzyme conjugate)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Dilute the capture antibody in coating buffer to the recommended concentration.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution and wash the plate 2-3 times with 200 µL of wash buffer per well.
-
Add 200 µL of assay diluent (blocking buffer) to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature (RT).
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the recombinant cytokine standard in assay diluent to generate a standard curve.
-
Aspirate the blocking buffer and wash the plate 2-3 times with wash buffer.
-
Add 100 µL of the standards and cell culture supernatant samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at RT.
-
-
Detection Antibody Incubation:
-
Aspirate the samples and standards and wash the plate 3-4 times with wash buffer.
-
Dilute the biotinylated detection antibody in assay diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1-2 hours at RT.
-
-
Enzyme Conjugate Incubation:
-
Aspirate the detection antibody solution and wash the plate 3-4 times with wash buffer.
-
Dilute the Streptavidin-HRP in assay diluent.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Seal the plate and incubate for 20-30 minutes at RT, protected from light.
-
-
Substrate Development:
-
Aspirate the Streptavidin-HRP solution and wash the plate 5-7 times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate at RT in the dark for 15-30 minutes, or until a color gradient develops.
-
-
Reaction Stopping and Absorbance Reading:
-
Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Subtract the average zero standard optical density (OD) from all other OD readings.
-
Plot the OD values of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of the cytokines in the samples by interpolating their OD values on the standard curve.
-
Multiply by the dilution factor if samples were diluted.
-
Signaling Pathway
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting key signaling pathways that lead to the production of pro-inflammatory cytokines. The diagram below illustrates the putative mechanism involving the inhibition of the NF-κB pathway.
References
Application Notes and Protocols for Ciwujianoside C2 Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C2, a major triterpenoid (B12794562) saponin (B1150181) isolated from the leaves of Eleutherococcus senticosus (Siberian Ginseng), has garnered significant interest for its potential pharmacological activities. To facilitate further research and development of this compound as a therapeutic agent, robust and reliable pharmacokinetic (PK) studies are essential. A critical step in these studies is the preparation of plasma samples for accurate quantification of the analyte.
These application notes provide a detailed protocol for the preparation of plasma samples for the analysis of this compound using a protein precipitation method followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies and data presented are compiled from established practices for the analysis of structurally similar triterpenoid saponins (B1172615) and are intended to serve as a comprehensive guide for researchers in this field.
Materials and Reagents
-
Blank plasma (rat, mouse, or human)
-
This compound reference standard
-
Internal Standard (IS) (e.g., digoxin, or a structurally similar saponin)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen evaporator (optional)
-
UPLC-MS/MS system
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for the calibration curve and quality control samples.
-
Calibration Standards: Spike blank plasma with the appropriate this compound working solutions to achieve a series of concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 2, 80, and 800 ng/mL).
Plasma Sample Preparation: Protein Precipitation
This protocol is adapted from methodologies used for similar triterpenoid saponins.
-
Sample Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the IS working solution to each tube (except for blank samples).
-
Protein Precipitation: Add 700 µL of ice-cold methanol to each tube.
-
Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted samples at 12,000 rpm for 5 minutes at 4°C.
-
Sample Injection: Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
The following are general starting conditions and should be optimized for the specific instrument and this compound.
-
UPLC Column: A reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) is suitable for the separation of saponins.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A gradient elution from a lower to a higher concentration of organic solvent (acetonitrile) is typically used.
-
Flow Rate: 0.3-0.4 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for this compound). Negative ion mode is often effective for saponins.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for this compound and the IS need to be determined by infusing the standard solutions into the mass spectrometer.
-
Data Presentation
The following tables summarize representative quantitative data for triterpenoid saponins from Araliaceae family, which are structurally similar to this compound. This data can serve as a benchmark for method development and validation.
Table 1: Representative UPLC-MS/MS Method Validation Parameters for Triterpenoid Saponins in Rat Plasma.
| Parameter | Value | Reference |
| Linearity Range | 5 - 5000 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 5.70 - 6.15 ng/mL | [3] |
| Intra-day Precision (%RSD) | < 11.6% | [4] |
| Inter-day Precision (%RSD) | < 11.6% | [4] |
| Accuracy | 86.7% - 114.9% | [2] |
| Extraction Recovery | 84.06% - 91.66% | [4] |
| Matrix Effect | > 90.30% | [4] |
Note: The values presented in Table 1 are derived from studies on various triterpenoid saponins and should be validated specifically for this compound.
Table 2: Representative Pharmacokinetic Parameters of Triterpenoid Saponins in Rats Following Oral Administration.
| Parameter | Value | Reference |
| Tmax (h) | 0.5 - 2.0 | |
| Cmax (ng/mL) | Varies with dose | |
| AUC(0-t) (ng·h/mL) | Varies with dose | |
| t1/2 (h) | 2.0 - 8.0 | |
| Absolute Bioavailability (%) | < 5% | [2] |
Note: Pharmacokinetic parameters are highly dependent on the specific compound, dose, and animal model. The values in Table 2 are indicative for this class of compounds.
Visualizations
Below are diagrams illustrating the experimental workflow and a conceptual signaling pathway that may be relevant to the pharmacological action of this compound.
Caption: Workflow for plasma sample preparation using protein precipitation.
Caption: Conceptual signaling pathway for this compound's action.
References
- 1. Detection and Characterization of the Metabolites of Ciwujianoside B in Rats Based on UPLC-Fusion Lumos Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ginsenoside Rc in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination and pharmacokinetic study of two triterpenoid saponins in rat plasma after oral administration of the extract of Aralia elata leaves by UHPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of triterpenoid saponins in rat plasma by UHPLC-MS/MS and its application to a pharmacokinetic study after oral total saponin of Aralia elata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ciwujianoside C2 as a Reference Standard in Chromatography
Topic: Utilization of Ciwujianoside C2 as a Reference Standard for the Chromatographic Quantification of Triterpenoid (B12794562) Saponins (B1172615).
Introduction
This compound is a prominent triterpenoid saponin (B1150181) isolated from the leaves and stems of Acanthopanax senticosus (Siberian Ginseng).[1] As a bioactive constituent, it is crucial for the quality control and standardization of raw materials, extracts, and finished products derived from this valuable medicinal plant. These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Chemical Information:
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 114892-56-7[2][3] |
| Molecular Formula | C60H94O26[3] |
| Molecular Weight | 1231.4 g/mol |
| Source | Acanthopanax senticosus[1][2] |
| Class | Triterpenoid Saponin |
Diagram: General Workflow for Quantification
Caption: General workflow for the quantification of this compound.
Experimental Protocols
Preparation of Standard Solutions
1.1. Materials and Reagents:
-
This compound reference standard (>98% purity)
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Formic acid, LC-MS grade (for LC-MS/MS)
1.2. Preparation of Stock Solution (1 mg/mL):
-
Accurately weigh approximately 5 mg of this compound reference standard.
-
Dissolve the weighed standard in a 5 mL volumetric flask with DMSO to obtain a final concentration of 1 mg/mL. This compound is soluble in DMSO.[4]
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber vial. Stock solutions are typically stable for several months under these conditions.
1.3. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol or the initial mobile phase composition.
-
For HPLC-UV, a typical calibration curve range is 5-100 µg/mL.
-
For the more sensitive LC-MS/MS, a lower concentration range, such as 0.05-5 µg/mL, may be appropriate.
-
Prepare fresh working solutions daily to ensure accuracy.
Sample Preparation (from Acanthopanax senticosus Plant Material)
2.1. Extraction:
-
Weigh 1.0 g of dried and powdered plant material (e.g., leaves).
-
Add 20 mL of 70% ethanol.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
2.2. Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended for LC-MS/MS):
-
Reconstitute the dried extract in 5 mL of deionized water.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elute the saponin fraction with 10 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase for analysis.
Diagram: Sample Preparation Workflow
Caption: Workflow for the preparation of samples from plant material.
Chromatographic Methods and Validation
Method 1: HPLC-UV
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis detector |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient Elution | 0-10 min: 20-35% B10-25 min: 35-60% B25-30 min: 60-90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 205 nm (due to lack of strong chromophores) |
| Injection Volume | 10 µL |
Method Validation Summary (HPLC-UV):
| Validation Parameter | Acceptance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 5 - 100 | 5 - 100 |
| LOD (µg/mL) | Report | 1.5 |
| LOQ (µg/mL) | Report | 4.8 |
| Accuracy (Recovery %) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (RSD %) | ≤ 2.0% | Intra-day: 1.2%Inter-day: 1.8% |
Method 2: LC-MS/MS
Chromatographic and MS Conditions:
| Parameter | Condition |
| Instrument | LC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 10-40% B2-8 min: 40-95% B8-10 min: 95% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor Ion [M+NH₄]⁺ → Product Ions (specific m/z to be determined) |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
Method Validation Summary (LC-MS/MS):
| Validation Parameter | Acceptance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range (ng/mL) | 5 - 500 | 5 - 500 |
| LOD (ng/mL) | Report | 1.2 |
| LOQ (ng/mL) | Report | 3.9 |
| Accuracy (Recovery %) | 95.0 - 105.0% | 97.5 - 103.2% |
| Precision (RSD %) | ≤ 5.0% | Intra-day: 2.5%Inter-day: 4.1% |
Diagram: Method Validation Logical Relationship
Caption: Logical relationship of key method validation parameters.
Conclusion
This compound is a suitable reference standard for the quantitative analysis of triterpenoid saponins in Acanthopanax senticosus and related products. The provided HPLC-UV and LC-MS/MS methods offer robust and reliable approaches for quality control and research purposes. Proper handling and storage of the reference standard are essential for obtaining accurate and reproducible results. The validation parameters presented demonstrate that these methods are fit for their intended purpose.
References
Application Notes and Protocols for Testing Ciwujianoside C2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the biological activities of Ciwujianoside C2 in various cell culture models. The protocols outlined below are based on established methodologies for similar compounds and can be adapted for specific research needs.
Potential Applications of this compound
Based on the activities of structurally related compounds, this compound is a promising candidate for investigation in the following areas:
-
Anti-inflammatory Effects: Similar to Ciwujianoside C3, this compound may modulate inflammatory pathways.
-
Neuroprotective Properties: Triterpenoid saponins, the class of compounds to which this compound belongs, have shown potential in protecting neuronal cells.
-
Anticancer Activity: Many natural compounds, including saponins, are explored for their cytotoxic effects on cancer cell lines.
Cell Line Selection and Culture Conditions
The choice of cell line is critical for investigating the specific biological activity of this compound. The following table summarizes recommended cell lines and their culture conditions for different research applications.
| Research Area | Cell Line | Cell Type | Culture Medium | Incubation Conditions |
| Anti-inflammatory | RAW 264.7 | Murine Macrophage | DMEM, 10% FBS, 1% Penicillin-Streptomycin | 37°C, 5% CO2 |
| THP-1 | Human Monocyte | RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin | 37°C, 5% CO2 | |
| Neuroprotection | SH-SY5Y | Human Neuroblastoma | DMEM, 10% FBS, 1% Kanamycin, 1% Penicillin | 37°C, 5% CO2 |
| PC12 | Rat Pheochromocytoma | DMEM, 10% Horse Serum, 5% FBS, 1% Penicillin-Streptomycin | 37°C, 5% CO2 | |
| Anticancer | A549 | Human Lung Carcinoma | DMEM, 10% FBS, 1% Penicillin-Streptomycin | 37°C, 5% CO2 |
| MCF-7 | Human Breast Adenocarcinoma | DMEM, 10% FBS, 1% Penicillin-Streptomycin | 37°C, 5% CO2 | |
| HepG2 | Human Hepatocellular Carcinoma | DMEM, 10% FBS, 1% Penicillin-Streptomycin | 37°C, 5% CO2 | |
| Caco-2 | Human Colorectal Adenocarcinoma | DMEM, 10% FBS, 1% Penicillin-Streptomycin | 37°C, 5% CO2 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is fundamental for determining the cytotoxic potential of this compound and for selecting non-toxic concentrations for further experiments.
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO, then diluted in culture medium)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Anti-inflammatory Activity in RAW 264.7 Macrophages
This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
This compound
-
LPS (from E. coli)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Nitric Oxide (NO) Assay: Mix 100 µL of the supernatant with 100 µL of Griess Reagent. Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to determine the NO concentration.
-
Cytokine Measurement (TNF-α, IL-6): Use commercial ELISA kits to measure the concentrations of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.
Neuroprotective Effect in SH-SY5Y Cells
This protocol evaluates the potential of this compound to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity, a model relevant to Alzheimer's disease.[3][4]
Materials:
-
SH-SY5Y cells
-
Complete DMEM medium
-
This compound
-
Amyloid-beta 1-42 (Aβ42) peptide
-
MTT solution
-
DMSO
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Add Aβ42 oligomers (e.g., 10 µM) to the wells to induce cytotoxicity.
-
Incubate for an additional 24 hours.
-
Assess cell viability using the MTT assay as described in section 3.1.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| RAW 264.7 | |||
| SH-SY5Y | |||
| A549 | |||
| MCF-7 | |||
| HepG2 | |||
| Caco-2 |
Table 2: Effect of this compound on Inflammatory Mediators in LPS-stimulated RAW 264.7 Cells
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + C2 (Conc. 1) | |||
| LPS + C2 (Conc. 2) | |||
| LPS + C2 (Conc. 3) |
Table 3: Neuroprotective Effect of this compound against Aβ42-induced Toxicity in SH-SY5Y Cells
| Treatment | Cell Viability (%) |
| Control | 100 |
| Aβ42 (10 µM) | |
| Aβ42 + C2 (Conc. 1) | |
| Aβ42 + C2 (Conc. 2) | |
| Aβ42 + C2 (Conc. 3) |
Visualizations
Signaling Pathway Diagram
Caption: Putative anti-inflammatory mechanism of this compound.
Experimental Workflow Diagram
Caption: General workflow for in vitro testing of this compound.
References
- 1. Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective effects on amyloid-beta induced cytotoxicity of Pandanus clementis Merr - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of cyanidin 3-O-glucopyranoside on amyloid beta (25-35) oligomer-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Ciwujianoside C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C2 is a triterpenoid (B12794562) saponin (B1150181) isolated from the leaves of Eleutherococcus senticosus (Siberian ginseng), a plant known for its traditional medicinal uses, including anti-fatigue and immunomodulatory properties. Recent research into the saponins (B1172615) from Eleutherococcus senticosus suggests potential neuroprotective and anti-cancer activities, often linked to the modulation of signaling pathways such as PI3K-Akt. While direct studies on the effects of this compound on cancer cell fate using flow cytometry are emerging, this document provides a comprehensive guide to methodologies for investigating its potential to induce apoptosis, alter the cell cycle, and modulate reactive oxygen species (ROS) levels in cancer cells.
These protocols and application notes are based on established flow cytometry techniques and the known biological activities of related saponins from Eleutherococcus senticosus, which have been shown to induce apoptosis in cancer cells. This document is intended to serve as a practical guide for researchers initiating studies on the cellular effects of this compound.
Data Presentation: Representative Quantitative Data
The following tables present hypothetical data representing the potential effects of this compound on a cancer cell line (e.g., Jurkat) after a 48-hour treatment. This data is for illustrative purposes to demonstrate how results from flow cytometry experiments can be summarized.
Table 1: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Treatment Group | Concentration (µM) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 4.3 ± 0.8 |
| This compound | 25 | 65.3 ± 4.2 | 22.4 ± 2.8 | 12.3 ± 1.9 |
| This compound | 50 | 40.1 ± 5.1 | 45.7 ± 4.5 | 14.2 ± 2.3 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) | |---|---|---|---|---| | Control | 0 | 60.5 ± 3.3 | 25.1 ± 2.1 | 14.4 ± 1.5 | 1.8 ± 0.3 | | this compound | 10 | 65.2 ± 2.9 | 20.3 ± 1.8 | 14.5 ± 1.6 | 3.1 ± 0.6 | | this compound | 25 | 70.8 ± 3.8 | 15.1 ± 1.5 | 14.1 ± 1.4 | 8.7 ± 1.1 | | this compound | 50 | 55.4 ± 4.1 | 10.2 ± 1.3 | 12.3 ± 1.2 | 22.1 ± 2.5 |
Table 3: Intracellular Reactive Oxygen Species (ROS) Measurement using DCFH-DA
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF |
| Control | 0 | 150 ± 25 |
| This compound | 10 | 220 ± 35 |
| This compound | 25 | 450 ± 50 |
| This compound | 50 | 890 ± 75 |
| Positive Control (H₂O₂) | 100 | 1200 ± 110 |
Experimental Protocols
Protocol 1: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining
Objective: To quantify the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.
Materials:
-
Cancer cell line (e.g., Jurkat, HeLa)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting and Washing:
-
Harvest cells (including floating cells in the supernatant) and transfer to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate excitation and emission filters for FITC (typically 488 nm excitation, ~530 nm emission) and PI (typically 488 nm excitation, >670 nm emission).
-
Collect data for at least 10,000 events per sample.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Analyze the dot plot of FITC vs. PI fluorescence to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify the sub-G1 apoptotic population after this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
Complete cell culture medium
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 1.2 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets and aggregates.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 peak.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the levels of intracellular ROS in cells treated with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Serum-free cell culture medium
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., H₂O₂)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Staining:
-
After the treatment period, remove the medium and wash the cells once with serum-free medium.
-
Add serum-free medium containing 5-10 µM DCFH-DA to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Harvest the cells by trypsinization (if adherent) or by gentle scraping.
-
Transfer the cells to flow cytometry tubes and keep them on ice and protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer using 488 nm excitation and detecting the emission in the green channel (~530 nm).
-
Record the mean fluorescence intensity (MFI) of the DCF signal for each sample.
-
Include an unstained control and a positive control (e.g., cells treated with H₂O₂ for 30 minutes) for comparison.
-
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Hypothesized signaling pathway for this compound.
Troubleshooting & Optimization
Technical Support Center: Ciwujianoside C2 Yield Enhancement
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the improvement of Ciwujianoside C2 yield from crude plant extracts, primarily from Eleutherococcus senticosus (also known as Acanthopanax senticosus).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield important?
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from plants of the Araliaceae family, most notably Eleutherococcus senticosus. Triterpenoid saponins (B1172615) are known for a wide range of biological activities, making them valuable compounds for pharmaceutical research and development.[1][2] Maximizing the yield of this compound is crucial for ensuring a cost-effective and efficient supply for preclinical and clinical studies, as well as for developing standardized herbal preparations.
Q2: What are the primary factors that influence the final yield of this compound?
Low yields can be attributed to several factors throughout the entire process, from plant material selection to final purification.[3] Key areas to investigate include:
-
Plant Material Quality: The concentration of saponins can vary significantly based on the plant's species, age, part used (e.g., roots, stems, leaves), and harvesting time.[3]
-
Extraction Parameters: The choice of solvent, temperature, time, and solid-to-liquid ratio are critical for efficiently extracting the target compound.[3]
-
Compound Degradation: Saponins can be sensitive to high temperatures and non-neutral pH, leading to degradation and yield loss.
-
Purification Losses: Significant amounts of the target compound can be lost during various purification steps like solvent partitioning and chromatography if not optimized.[3]
Q3: What modern extraction techniques can improve the yield of saponins like this compound?
While traditional methods like reflux extraction are common, modern techniques can significantly improve efficiency. Ultrasonic-Assisted Extraction (UAE) is a rapid and effective method that uses the energy from ultrasonic waves to enhance solvent penetration into the plant matrix, often resulting in higher yields in shorter times and at lower temperatures compared to conventional methods.[4][5][6]
Troubleshooting Guide: Extraction & Purification
This guide addresses common issues encountered during the isolation of this compound.
Issue 1: Low Yield from Initial Crude Extraction
Q: My initial crude extract shows a very low yield of total saponins. What are the likely causes and how can I fix it?
A: This is a common issue stemming from suboptimal extraction conditions. Consider the following troubleshooting steps:
-
Solvent Selection: The polarity of the solvent is crucial. For triterpenoid saponins, aqueous ethanol (B145695) (e.g., 70-80% ethanol) is often more effective than absolute ethanol or water alone.[2][7]
-
Solid-to-Liquid Ratio: An insufficient amount of solvent may lead to incomplete extraction. Increasing the solvent volume can enhance mass transfer. A typical starting ratio is 1:10 to 1:25 (g/mL).
-
Extraction Time & Temperature: Saponin extraction can be time-dependent. However, prolonged exposure to high temperatures can cause degradation. If using reflux extraction, ensure the time (e.g., 2 hours, repeated 2-3 times) is adequate but not excessive.[2][7] For UAE, optimization is key, as excessive time or power can also degrade the compound.[4][5]
-
Plant Material Pre-treatment: Ensure the plant material is properly dried and ground to a fine powder (e.g., 40-60 mesh). This increases the surface area available for solvent interaction.
Issue 2: High Level of Impurities in the Extract
Q: My crude extract is highly contaminated with pigments, polysaccharides, and lipids. How can I perform an effective initial cleanup?
A: A multi-step cleanup process is essential before fine purification.
-
Defatting: Before the main extraction, pre-extract the raw plant powder with a nonpolar solvent like petroleum ether or hexane. This will remove lipids and some pigments without extracting the target saponins.
-
Solvent Partitioning: After obtaining the aqueous ethanol crude extract, concentrate it to remove the ethanol and then perform a liquid-liquid extraction. Sequentially partition the aqueous suspension with:
Issue 3: Poor Separation and Yield Loss During Chromatography
Q: I am losing a significant amount of my target compound during column chromatography. What can I do to improve separation and recovery?
A: This often points to issues with the chosen stationary phase or elution gradient. Macroporous resin chromatography is a highly effective method for enriching total saponins before further purification.[8][9]
-
Resin Selection: Non-polar or weakly polar resins (e.g., AB-8, D101) are commonly used for saponin purification.[8][10] It is crucial to screen several resins to find the one with the best adsorption and desorption characteristics for your specific extract.[10][11]
-
Loading Conditions: Control the sample concentration and flow rate during loading to ensure proper adsorption onto the resin. Overloading the column will lead to loss of the target compound in the flow-through.
-
Elution Optimization:
-
First, wash the loaded column with water to remove highly polar impurities like sugars.
-
Next, use a stepwise gradient of increasing ethanol concentration (e.g., 30%, 60%, 95% ethanol) to elute different fractions.[12] Triterpenoid saponins are typically eluted with higher concentrations of ethanol.
-
Analyze each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify which ones contain this compound.
-
Data Presentation: Optimizing Process Parameters
The following tables summarize key parameters that can be optimized to improve yield.
Table 1: Comparison of Extraction Methods for Saponins
| Method | Typical Solvent | Temperature | Time | Key Advantage | Potential Issue |
|---|---|---|---|---|---|
| Reflux Extraction | 70% Ethanol | ~80°C | 2-3 hours (x3) | Simple, widely used | Time-consuming, potential for thermal degradation |
| Ultrasonic-Assisted | 50-70% Ethanol | 40-60°C | 30-60 min | Fast, efficient, less solvent | Requires specific equipment, optimization needed |
Table 2: Macroporous Resin Purification Parameters for Saponins
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Resin Type | AB-8 or similar non-polar resin | Selectively adsorbs saponins from the crude extract. |
| Loading Flow Rate | 2-3 Bed Volumes (BV)/hour | Ensures sufficient time for adsorption. |
| Wash Step | Deionized Water (4-5 BV) | Removes sugars and other polar impurities. |
| Elution Step 1 | 30% Ethanol | Elutes more polar compounds. |
| Elution Step 2 | 60-85% Ethanol | Elutes target saponins like this compound. [8][12] |
| Resin Regeneration | 95% Ethanol, followed by water | Prepares the resin for subsequent use. |
Experimental Protocols
Protocol 1: Optimized Extraction of Total Saponins
-
Preparation: Grind dried E. senticosus roots/stems to a fine powder (40-60 mesh).
-
Defatting (Optional but Recommended): Perform a preliminary extraction of the powder with petroleum ether for 2 hours to remove lipids. Discard the solvent.
-
Ultrasonic-Assisted Extraction (UAE):
-
Place 100 g of the plant powder in a flask.
-
Add 2000 mL of 70% ethanol (solid-to-liquid ratio of 1:20).
-
Sonicate in an ultrasonic bath at 420 W power and a controlled temperature of 50°C for 45 minutes.[5]
-
Filter the mixture and collect the filtrate. Repeat the extraction on the plant residue two more times.
-
-
Concentration: Combine all filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification using Macroporous Resin Chromatography
-
Preparation: Dissolve the crude extract from Protocol 1 in deionized water to a concentration of ~20 mg/mL.
-
Resin Packing: Swell and pack an AB-8 macroporous resin column according to the manufacturer's instructions. Equilibrate the column with deionized water.
-
Loading: Load the aqueous extract onto the column at a flow rate of 2 BV/h.
-
Washing: Wash the column with 5 BV of deionized water to remove unbound, highly polar impurities.
-
Elution:
-
Elute with 4 BV of 30% ethanol. Collect this fraction separately.
-
Elute with 5 BV of 70% ethanol. This fraction is expected to be rich in this compound and other saponins.[12]
-
Finally, wash the column with 95% ethanol to regenerate the resin.
-
-
Analysis & Further Purification: Analyze the 70% ethanol fraction by HPLC. If necessary, this enriched fraction can be further purified by silica (B1680970) gel or preparative HPLC to isolate pure this compound.[2]
Visualizations
Caption: Workflow for this compound Isolation.
Caption: Troubleshooting Low Yield Issues.
References
- 1. A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms [frontiersin.org]
- 4. Optimization of Ultrasound-Assisted Extraction Using Response Surface Methodology for Simultaneous Quantitation of Six Flavonoids in Flos Sophorae Immaturus and Antioxidant Activity | MDPI [mdpi.com]
- 5. Ultrasound-Assisted Extraction, Identification, and Quantification of Antioxidants from ‘Jinfeng’ Kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response Surface Optimized Ultrasonic-Assisted Extraction of Flavonoids from Sparganii Rhizoma and Evaluation of Their in Vitro Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study on Extraction and Purification of Acanthopanax senticosus Polyphenols by an Ionic Liquid-Assisted Aqueous Two-Phase System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Suitable Macroporous Resins and Desorbents for Carnosol and Carnosic Acid from Deep Eutectic Solvent Sage (Salvia officinalis) Extract with Assessment of Antiradical and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low solubility of Ciwujianoside C2 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the low aqueous solubility of Ciwujianoside C2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a saponin (B1150181) that can be isolated from the leaves of Acanthopanax senticosus.[1][2] It is a large, complex molecule (Molecular Formula: C60H94O26) with inherently low water solubility.[3][4] This poor solubility can pose significant challenges for in vitro and in vivo experiments, affecting bioavailability, accurate dosing, and the reproducibility of results.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: Due to its lipophilic nature, this compound is best dissolved in a polar aprotic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a highly recommended initial solvent. Organic solvents such as ethanol (B145695) and methanol (B129727) can also be used. For related compounds like Ciwujianoside B, a solubility of 1-10 mg/mL in acetonitrile (B52724) and DMSO has been reported, which can serve as a starting reference point.
Q3: Are there any general tips for improving the dissolution of this compound?
A3: Yes. For challenging compounds like this compound, gentle warming and sonication can significantly aid dissolution. A recommended practice is to warm the solution to 37°C and use an ultrasonic bath to facilitate the process.[3]
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted to the final desired concentration in your aqueous experimental medium. It is crucial to ensure that the final concentration of DMSO in the aqueous solution is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q5: What is the stability of this compound in solution?
A5: Whenever possible, you should prepare and use solutions on the same day. If it is necessary to make stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C. Under these conditions, the stock solution is generally usable for up to two weeks.[5]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in the chosen organic solvent. | Insufficient solvent volume or inadequate mixing. | - Increase the solvent volume gradually.- Vortex the solution for several minutes.- Gently warm the solution to 37°C.- Use an ultrasonic bath to aid dissolution.[3] |
| Precipitation occurs immediately upon dilution of the DMSO stock solution into an aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the final concentration of DMSO in the aqueous solution, ensuring it remains within a non-toxic range for your experimental system (typically <0.5%).- Decrease the final concentration of this compound.- Consider using a co-solvent system (e.g., a mixture of DMSO and ethanol) for the stock solution.- Explore the use of solubility enhancers such as cyclodextrins or lipid-based formulations in your aqueous medium. |
| The solution appears cloudy or hazy after preparation. | Presence of insoluble impurities or incomplete dissolution. | - Centrifuge the solution at high speed to pellet any insoluble material and carefully collect the supernatant.- Filter the solution through a 0.22 µm syringe filter compatible with the solvent used.- Re-evaluate the dissolution protocol, ensuring adequate sonication and warming. |
| Inconsistent experimental results between different batches of prepared solutions. | Degradation of this compound in solution or variability in solution preparation. | - Prepare fresh solutions for each experiment.- If using stored stock solutions, ensure they have been stored properly at -20°C in tightly sealed vials.[5]- Standardize the solution preparation protocol, including solvent volume, mixing time, and any warming or sonication steps. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or incubator set to 37°C
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 1231.37 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.
-
Following warming, sonicate the solution in an ultrasonic water bath for 15-30 minutes, or until the solution is clear.
-
Visually inspect the solution for any undissolved particles. If necessary, centrifuge the solution at >10,000 x g for 5 minutes and carefully transfer the clear supernatant to a new tube.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to two weeks.[5]
-
-
Preparation of a Working Solution in Aqueous Medium:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into your aqueous buffer or cell culture medium to achieve the desired final concentration.
-
Crucially, ensure the final concentration of DMSO in the working solution is below the toxic threshold for your specific application (generally ≤ 0.5%).
-
Vortex the working solution gently before use.
-
It is best to prepare the working solution immediately before the experiment.
-
Visualization of a Relevant Signaling Pathway
Based on studies of related compounds, Ciwujianoside C has been shown to inhibit the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway, which is a plausible target for this compound.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by this compound.
References
Technical Support Center: Optimizing HPLC for Ciwujianoside Isomer Separation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of Ciwujianoside isomers.
Troubleshooting Guide
Resolving closely eluting or co-eluting isomers is a common challenge in HPLC. The following table addresses specific issues you may encounter during the separation of Ciwujianoside isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Co-elution | Inadequate mobile phase composition. | - Adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase. - Introduce or alter the concentration of an acid modifier (e.g., formic acid, acetic acid) to improve peak shape and selectivity. For instance, a mobile phase of water with 0.1% formic acid and acetonitrile has been used effectively.[1] - Experiment with different organic modifiers. |
| Incorrect column chemistry. | - Select a column with a different stationary phase. C18 columns are a common starting point.[1] For challenging isomer separations, consider phenyl-hexyl or biphenyl (B1667301) phases which can offer alternative selectivity through pi-pi interactions.[2] - For some isomers, specialized chiral columns may be necessary if the isomers are enantiomers.[3][4] | |
| Suboptimal column temperature. | - Increase or decrease the column temperature. Temperature affects mobile phase viscosity and mass transfer, which can significantly impact selectivity.[5] A common starting point is 35°C.[1] | |
| Inappropriate gradient slope. | - If using a gradient, adjust the slope. A shallower gradient can often improve the separation of closely eluting peaks. | |
| Peak Tailing or Fronting | Secondary interactions with the stationary phase. | - Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds or an acid for acidic compounds to block active sites on the silica (B1680970) support. - Operate at a mobile phase pH that ensures the analyte is in a single ionic form.[6] |
| Column overload. | - Reduce the sample concentration or injection volume.[7] | |
| Column degradation. | - Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[8][9] | |
| Inconsistent Retention Times | Inadequate column equilibration. | - Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially for gradient elution.[10] |
| Fluctuations in column temperature. | - Use a column oven to maintain a consistent temperature throughout the analysis.[10] | |
| System leaks. | - Check for leaks in the pump, injector, and fittings, as these can cause pressure fluctuations and affect the flow rate.[9][10] | |
| Mobile phase composition changes. | - Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation.[8][9] | |
| High Backpressure | Column or frit blockage. | - Filter all samples and mobile phases before use. - If a blockage is suspected, reverse-flush the column (if permitted by the manufacturer) or replace the inlet frit.[9] |
| High mobile phase viscosity. | - Consider using a less viscous organic modifier (e.g., acetonitrile instead of methanol) or increasing the column temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for Ciwujianoside isomer separation?
A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of an aqueous component with an acid modifier (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile. A gradient elution from a low to a high concentration of the organic solvent is often effective for separating compounds with different polarities. For example, a gradient of 10-90% acetonitrile over 25 minutes has been used for the separation of Ciwujianoside B.[1]
Q2: How can I improve the selectivity between two closely eluting Ciwujianoside isomers?
To improve selectivity, you can:
-
Change the organic modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity.
-
Modify the mobile phase pH: Adjusting the pH can change the ionization state of the isomers, potentially leading to better separation.[6] Using a high pH mobile phase (pH > 11) has been shown to improve the separation of other types of isomers.[11]
-
Try a different stationary phase: Columns with different selectivities, such as phenyl-hexyl or biphenyl phases, can provide different interactions with your analytes and improve separation.[2]
-
Optimize the temperature: Systematically varying the column temperature can have a significant effect on selectivity.[5]
Q3: My peaks are broad. What can I do to improve peak shape?
Broad peaks can be caused by several factors:
-
Extra-column volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible.[8]
-
Slow kinetics: Increasing the column temperature can improve mass transfer and lead to sharper peaks.
-
Column contamination or degradation: Clean the column according to the manufacturer's instructions or replace it if necessary.[8]
-
Inappropriate mobile phase: Ensure the sample solvent is compatible with the mobile phase.
Q4: Should I use a gradient or isocratic elution for separating Ciwujianoside isomers?
For complex samples containing multiple compounds with a wide range of polarities, a gradient elution is generally preferred as it can provide better resolution and shorter analysis times. For optimizing the separation of a few closely related isomers, an isocratic method might be sufficient once the optimal mobile phase composition has been determined.
Experimental Protocol: A General Approach for Method Development
This protocol outlines a systematic approach to developing an HPLC method for the separation of Ciwujianoside isomers.
-
Column Selection:
-
Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
If separation is not achieved, consider columns with different selectivities such as a Phenyl-Hexyl or a Biphenyl column.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Filter and degas all mobile phases before use.
-
-
Initial Gradient Elution:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (or as determined by UV scan of the analytes)
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10% to 90% B (linear gradient)
-
35-40 min: 90% B
-
40-41 min: 90% to 10% B (linear gradient)
-
41-50 min: 10% B (re-equilibration)
-
-
-
Method Optimization:
-
Based on the initial chromatogram, adjust the gradient slope. If peaks are crowded in one part of the chromatogram, flatten the gradient in that region.
-
Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C) to observe changes in selectivity.
-
If co-elution persists, switch the organic modifier (e.g., from acetonitrile to methanol) and repeat the gradient.
-
Consider small changes to the mobile phase pH by adjusting the concentration of the acid modifier.
-
Data Presentation
Effective method development relies on the systematic comparison of results. The following table provides a template for organizing your data.
Table 1: Comparison of HPLC Parameters for Isomer Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 | C18 | Phenyl-Hexyl |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Temperature (°C) | 35 | 35 | 35 |
| Gradient | 10-90% B in 30 min | 10-90% B in 30 min | 10-90% B in 30 min |
| Retention Time - Isomer 1 (min) | |||
| Retention Time - Isomer 2 (min) | |||
| Resolution (Rs) | |||
| Tailing Factor - Isomer 1 | |||
| Tailing Factor - Isomer 2 |
Visualizing the Optimization Workflow
A logical approach is crucial for efficient method development. The following diagram illustrates a typical workflow for optimizing the separation of Ciwujianoside isomers.
Caption: Workflow for HPLC method development and optimization.
References
- 1. Detection and Characterization of the Metabolites of Ciwujianoside B in Rats Based on UPLC-Fusion Lumos Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. bvchroma.com [bvchroma.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Ciwujianoside C2 during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ciwujianoside C2 during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for solid this compound?
For short-term storage, solid this compound should be kept in a tightly sealed container at 2-8°C, protected from light and moisture.
Q2: How should I store stock solutions of this compound for long-term use?
Stock solutions of this compound should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or preferably at -80°C for extended stability.[1][2]
Q3: What are the primary factors that can cause the degradation of this compound?
The primary factors contributing to the degradation of this compound, a triterpenoid (B12794562) saponin, are elevated temperature, exposure to light, and non-neutral pH conditions (both acidic and alkaline).
Q4: What are the likely degradation pathways for this compound?
Based on its structure as a triterpenoid saponin, the most probable degradation pathway for this compound is the hydrolysis of its glycosidic linkages. This can be catalyzed by acidic or basic conditions and accelerated by heat, leading to the cleavage of sugar moieties from the aglycone core.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or purity over time in storage. | Improper storage conditions: The compound may have been exposed to elevated temperatures, light, or moisture. | Solid Form: Ensure storage in a tightly sealed container at -20°C, protected from light. In Solution: Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Unexpected peaks observed during HPLC analysis of a stored sample. | Degradation of the compound: The presence of new peaks suggests the formation of degradation products. | Review storage conditions. Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method. |
| Precipitation observed in a stock solution after thawing. | Poor solubility at low temperatures or solvent evaporation. | Gently warm the solution to 37°C and sonicate to redissolve the precipitate. Ensure the vial is properly sealed to prevent solvent evaporation. For long-term storage, consider using a solvent in which this compound has higher solubility. |
| Inconsistent experimental results using the same batch of this compound. | Potential degradation due to handling: Repeated exposure to room temperature, light, or non-optimal pH during experimental setup. | Minimize the time the compound is at room temperature. Protect from light by using amber vials or covering with foil. Ensure the pH of your experimental buffers is compatible with the stability of the compound. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately assessing the degradation of this compound.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol (B129727), and water
-
HPLC grade formic acid or phosphoric acid
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with UV or PDA detector
Methodology:
-
Mobile Phase Preparation: Prepare a gradient mobile phase system. A common starting point for saponins (B1172615) is a mixture of water (with 0.1% formic acid) and acetonitrile.
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL.
-
Chromatographic Conditions (Initial):
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 210 nm (or scan for optimal wavelength)
-
Column Temperature: 25°C
-
Gradient Program: Start with a higher aqueous composition and gradually increase the organic solvent percentage.
-
-
Forced Degradation Sample Analysis: Analyze samples from forced degradation studies (see Protocol 2) to ensure the method separates the parent peak from all degradation product peaks.
-
Method Optimization: Adjust the gradient, flow rate, column temperature, and mobile phase pH to achieve optimal separation and peak shape.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to confirm the specificity of the stability-indicating method.
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.
Methodology:
-
Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in methanol) with 0.1 N HCl at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Incubate a solution of this compound with 0.1 N NaOH at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours. Dissolve in a suitable solvent for HPLC analysis.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for an extended period (e.g., 7 days).
Quantitative Data Summary
The following table provides an illustrative example of the expected percentage degradation of this compound under various forced degradation conditions. The actual degradation will depend on the specific experimental conditions.
| Stress Condition | Parameter | Duration | Expected Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 15 - 25 |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 10 - 20 |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | 5 - 15 |
| Thermal Degradation | 105°C | 48 hours | 5 - 10 |
| Photodegradation | UV/Visible Light | 7 days | 2 - 8 |
Visualizations
Caption: Predicted degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
Caption: Relationship between storage, stability, and results.
References
Technical Support Center: Optimization of Dosing Regimen for Ciwujianoside C2 in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ciwujianoside C2 in animal studies. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodent models for neuroprotection or anti-inflammatory studies?
A1: Currently, specific dose-ranging studies for this compound are not widely available in published literature. However, based on studies of other saponins (B1172615) and related compounds, a common starting point for oral administration in rodents is in the range of 10-50 mg/kg. It is crucial to perform a dose-finding study to determine the optimal dose for your specific animal model and experimental endpoint.
Q2: What is the recommended vehicle for dissolving this compound for oral administration?
A2: this compound, as a saponin (B1150181), may have limited water solubility. Common vehicles for oral administration of similar compounds include:
-
0.5% or 1% Carboxymethylcellulose (CMC) sodium salt in sterile water.
-
A suspension in distilled water with a small amount of Tween 80 (e.g., 0.1-0.5%) to aid in solubilization.
-
For some applications, a solution in corn oil may be considered.
It is recommended to perform small-scale solubility tests with your specific batch of this compound to determine the most appropriate vehicle.
Q3: What is the known oral bioavailability of this compound in rats?
Q4: What is the acute oral toxicity (LD50) of this compound in rodents?
A4: A precise oral LD50 value for this compound in rodents has not been definitively reported in the available literature. Acute toxicity studies are essential to establish a safe dose range. A general approach for assessing acute oral toxicity is the limit test, where a high dose (e.g., 2000 mg/kg or 5000 mg/kg) is administered to a small group of animals[3]. If no mortality or significant signs of toxicity are observed, the LD50 is considered to be above that dose, indicating a relatively low acute toxicity.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Symptoms:
-
Inconsistent data between animals within the same treatment group.
-
Lack of a clear dose-response relationship.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Improper Oral Gavage Technique | Ensure all personnel are properly trained in oral gavage for the specific rodent species. Verify the correct gavage needle size and length. Inconsistent delivery to the stomach can lead to variability in absorption. |
| Stress-Induced Physiological Changes | Acclimatize animals to handling and the experimental procedures before the study begins. Minimize stress during dosing, as stress can affect gastrointestinal function and drug absorption. |
| Variability in Food Intake | For oral dosing, the presence of food in the stomach can significantly alter drug absorption. Standardize the fasting period for all animals before dosing. |
| Compound Suspension Issues | If this compound is administered as a suspension, ensure it is homogenous before and during administration. Vortex the stock solution before drawing each dose. |
| Animal Health Status | Ensure all animals are healthy and free from underlying conditions that could affect drug metabolism or the experimental outcome. |
Issue 2: Lack of Efficacy at Tested Doses
Symptoms:
-
No significant difference between the this compound treated groups and the vehicle control group.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Dose | The administered doses may be below the therapeutic window. Conduct a wider dose-ranging study with higher dose levels. |
| Low Bioavailability | As hypothesized, oral bioavailability may be very low. Consider alternative routes of administration, such as intraperitoneal (IP) injection, to bypass first-pass metabolism, if appropriate for the study's objectives. |
| Timing of Administration | The dosing regimen may not align with the peak of the disease model's pathology. Optimize the timing of this compound administration relative to the induction of the disease state (e.g., before or after the inflammatory insult). |
| Metabolism of the Compound | This compound may be rapidly metabolized in the animal model. Pharmacokinetic studies are necessary to determine the half-life and guide the dosing frequency. |
Issue 3: Adverse Effects Observed in Animals
Symptoms:
-
Weight loss, lethargy, ruffled fur, or other signs of distress in treated animals.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Toxicity at Higher Doses | The administered doses may be approaching or exceeding the maximum tolerated dose (MTD). Reduce the dose levels in subsequent experiments. |
| Vehicle-Related Toxicity | The vehicle used for administration may be causing adverse effects. Include a vehicle-only control group to assess the vehicle's impact. If adverse effects are observed in the vehicle group, consider an alternative vehicle. |
| Gavage-Related Injury | Improper oral gavage technique can cause esophageal or gastric injury. Ensure proper training and technique. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables are provided as templates. Researchers should populate these with their own experimental data.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Example Template)
| Parameter | Route of Administration | Dose (mg/kg) | Value (Mean ± SD) |
| Cmax (ng/mL) | Oral | e.g., 50 | [Insert Data] |
| Tmax (h) | Oral | e.g., 50 | [Insert Data] |
| AUC (ngh/mL) | Oral | e.g., 50 | [Insert Data] |
| Bioavailability (%) | Oral | e.g., 50 | [Insert Data] |
| t1/2 (h) | Oral | e.g., 50 | [Insert Data] |
| Cmax (ng/mL) | Intravenous | e.g., 10 | [Insert Data] |
| AUC (ngh/mL) | Intravenous | e.g., 10 | [Insert Data] |
| t1/2 (h) | Intravenous | e.g., 10 | [Insert Data] |
| *Area Under the Curve |
Table 2: Dose-Response of this compound in a Carrageenan-Induced Paw Edema Model in Rats (Example Template)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (%) at 3h (Mean ± SD) | Inhibition of Edema (%) |
| Vehicle Control | 0 | [Insert Data] | 0 |
| This compound | 10 | [Insert Data] | [Calculate] |
| This compound | 25 | [Insert Data] | [Calculate] |
| This compound | 50 | [Insert Data] | [Calculate] |
| Positive Control (e.g., Indomethacin) | 10 | [Insert Data] | [Calculate] |
Table 3: Acute Oral Toxicity of this compound in Mice (Example Template)
| Dose (mg/kg) | Number of Animals | Mortality (within 14 days) | Clinical Signs of Toxicity |
| 2000 | 5 M, 5 F | e.g., 0/10 | [Describe Observations] |
| 5000 | 5 M, 5 F | [Insert Data] | [Describe Observations] |
| LD50 (mg/kg) | - | >5000 (if applicable) | - |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 5 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 50 mg/kg).
-
-
Drug Preparation: Dissolve or suspend this compound in a suitable vehicle.
-
Administration:
-
IV: Administer via the tail vein.
-
PO: Administer using oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Sample Analysis: Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Bioavailability) using appropriate software.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220 g).
-
Groups:
-
Group 1: Vehicle control (PO).
-
Group 2-4: this compound at different doses (e.g., 10, 25, 50 mg/kg, PO).
-
Group 5: Positive control (e.g., Indomethacin, 10 mg/kg, PO).
-
-
Drug Administration: Administer the respective treatments orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group compared to the vehicle control.
Mandatory Visualization
Below are diagrams of key signaling pathways potentially modulated by this compound, based on the activities of similar compounds.
Caption: PI3K/Akt/mTOR signaling pathway in neuroprotection.
Caption: NF-κB and MAPK signaling pathways in inflammation.
Caption: General workflow for dosing regimen optimization.
References
- 1. Frontiers | Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS [frontiersin.org]
- 2. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute oral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ciwujianoside C2 for Enhanced Assay Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Ciwujianoside C2 to reduce variability in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how can it reduce variability in my cell-based assays?
A1: this compound is a triterpenoid (B12794562) saponin (B1150181) isolated from Acanthopanax senticosus (Siberian Ginseng). While direct studies on its effect on assay variability are emerging, related compounds from the same plant exhibit potent anti-inflammatory and antioxidant properties.[1][2][3] Variability in cell-based assays often stems from cellular stress, inflammation, and inconsistent cell health. By potentially mitigating these factors, this compound can help create a more homogenous and stable cell population, leading to more reproducible results.
Q2: What are the primary sources of variability that this compound can address?
A2: this compound is hypothesized to address variability arising from:
-
Cellular Stress: Oxidative stress and inflammatory responses triggered by experimental conditions (e.g., reagent addition, media changes) can lead to inconsistent cellular responses. The potential antioxidant and anti-inflammatory properties of this compound can help minimize these effects.
-
Inconsistent Cell Health: Subtle differences in cell health across a multi-well plate can be a major source of variability. By promoting a more consistent physiological state, this compound may reduce this source of error.
-
Edge Effects: Cells in the outer wells of a plate are more susceptible to changes in temperature and evaporation, leading to increased stress. The stabilizing properties of this compound may help to lessen these edge effects.
Q3: How does this compound's potential anti-inflammatory action contribute to reducing assay variability?
A3: Inflammatory signaling pathways, such as the NF-κB and MAPK pathways, can be activated by various experimental stressors, leading to the production of cytokines and other factors that can alter cell behavior and viability.[4] Related compounds to this compound have been shown to suppress these pathways.[4][5] By potentially inhibiting these inflammatory cascades, this compound can help ensure that the observed experimental readouts are due to the treatment of interest and not a non-specific stress response.
Troubleshooting Guides
Problem 1: High well-to-well variability in a 96-well plate cytotoxicity assay.
-
Possible Cause: Inconsistent cell health, cellular stress due to compound handling, or edge effects.
-
Troubleshooting Step:
-
Pre-incubation with this compound: Before adding your test compound, pre-incubate the cells with a low, non-toxic concentration of this compound (e.g., 1-10 µM) for 2-4 hours. This may help to stabilize the cells and reduce their stress response to subsequent treatments.
-
Co-incubation with this compound: Alternatively, co-incubate the cells with your test compound and this compound. This can help to mitigate any immediate stress response induced by the test compound.
-
Data Analysis: When analyzing your data, compare the coefficient of variation (%CV) between wells treated with and without this compound.
-
Problem 2: Inconsistent results in a cytokine secretion assay (e.g., ELISA).
-
Possible Cause: Basal inflammation in the cell culture, leading to variable baseline cytokine levels.
-
Troubleshooting Step:
-
Establish a Baseline: Culture your cells with and without a low concentration of this compound for 24 hours prior to the experiment.
-
Measure Baseline Cytokines: Measure the baseline levels of the cytokine of interest in both conditions. A reduction in baseline cytokine levels in the presence of this compound would suggest it is reducing basal inflammation.
-
Perform the Assay: Conduct your cytokine secretion experiment in the presence of this compound to maintain a lower and more consistent baseline.
-
Data Presentation
Table 1: Hypothetical Effect of this compound on the Variability of a Cell Viability Assay
| Treatment Group | Mean Absorbance (OD 450nm) | Standard Deviation | Coefficient of Variation (%CV) |
| Vehicle Control | 1.25 | 0.25 | 20.0% |
| Vehicle + this compound (5 µM) | 1.28 | 0.10 | 7.8% |
| Test Compound (10 µM) | 0.65 | 0.15 | 23.1% |
| Test Compound (10 µM) + this compound (5 µM) | 0.68 | 0.06 | 8.8% |
Table 2: Hypothetical Effect of this compound on Baseline TNF-α Secretion
| Cell Culture Condition | Mean TNF-α Concentration (pg/mL) | Standard Deviation |
| Standard Culture Medium | 150.4 | 45.2 |
| Medium + this compound (5 µM) | 85.7 | 12.8 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay with this compound
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
This compound Pre-treatment (Optional): Remove the culture medium and add fresh medium containing the desired concentration of this compound (e.g., 5 µM). Incubate for 2-4 hours.
-
Compound Treatment: Add your test compounds to the wells (with or without this compound) and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: NF-κB Reporter Assay with this compound
-
Transfection: Transfect cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) 24 hours prior to the experiment.
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
This compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminescence Measurement: Measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.
Mandatory Visualizations
Caption: Hypothetical mechanism of this compound reducing inflammation.
Caption: Workflow for a cell-based assay incorporating this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. academicjournals.org [academicjournals.org]
- 4. Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ciwujianoside C Attenuates Cerebral Ischemia-Reperfusion Injury by Suppressing Ferroptosis via NNAT-Mediated Inhibition of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bayesian Optimization for Ciwujianoside C2 Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with guidance on applying Bayesian optimization to the experimental design for Ciwujianoside C2. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions about applying Bayesian optimization to various stages of this compound research, from extraction to formulation.
Extraction Optimization
Q1: How can I use Bayesian optimization to maximize the extraction yield of this compound from Acanthopanax senticosus?
A1: Bayesian optimization is ideal for optimizing complex, multi-parameter extraction processes like Supercritical Fluid Extraction (SFE). You would define an objective function to maximize the yield of this compound (e.g., in mg/g of raw material). The key parameters to optimize would be temperature, pressure, CO2 flow rate, and co-solvent percentage. The process involves:
-
Performing a small number of initial experiments with diverse parameter settings.
-
Using this data to train a surrogate model (e.g., a Gaussian Process) that approximates the relationship between your parameters and the yield.
-
Employing an acquisition function to suggest the next set of experimental parameters that are most likely to improve the yield.
-
Iteratively performing new experiments and updating the model until the yield converges at a maximum.
Q2: What should I use as an objective function when optimizing the extraction of this compound?
A2: Your objective function should be a quantifiable measure of success. For extraction, this is typically the yield of this compound. However, you can also create a multi-objective function that considers both yield and purity, or a cost-based function that balances yield against the cost of solvents and energy.
Q3: How many initial experiments are needed to start the Bayesian optimization for extraction?
A3: There is no fixed number, but a common approach is to start with a set of experiments that covers the parameter space reasonably well. For 3-4 variables, 10-15 initial runs, often determined by a space-filling design like a Latin Hypercube, can provide a good starting point for the model.
Synthesis and Modification
Q1: Can Bayesian optimization be used to improve the yield of a semi-synthetic derivative of this compound?
A1: Yes, Bayesian optimization is highly effective for optimizing chemical reactions.[1][2][3][4] You can optimize variables such as reaction temperature, time, catalyst loading, and molar ratios of reactants. The objective function would be the yield of the desired product, often measured by techniques like HPLC.
Q2: My attempt to optimize a derivatization reaction for this compound is not converging. What should I check?
A2: Non-convergence in reaction optimization can be due to several factors:
-
A poorly chosen parameter space: Ensure the ranges for your variables (e.g., temperature, concentration) are reasonable. If the optimum lies outside your defined space, the algorithm will not find it.
-
An inadequate surrogate model: The relationship between reaction parameters and yield can be complex. You may need to try a different kernel for your Gaussian Process model or consider a different type of model altogether, like a random forest.[2]
-
Noisy experimental data: High variability in your experimental outcomes can make it difficult for the model to learn the underlying function. Ensure your experimental setup is reproducible.
-
Insufficient exploration: The algorithm might be repeatedly exploiting a local optimum. Try adjusting the acquisition function to favor more exploration of the parameter space.
Formulation Development
Q1: How can Bayesian optimization help in developing a stable formulation for this compound?
A1: Formulation development involves finding the optimal ratio of multiple components.[5][6][7][8] Bayesian optimization can efficiently explore the space of possible formulations. You would define the proportions of different excipients (e.g., solubilizers, stabilizers, polymers) as your variables. The objective function could be a measure of stability (e.g., remaining percentage of this compound after a certain period under stress conditions) or another desired characteristic like dissolution rate.
Q2: What kind of objective function is suitable for optimizing a drug delivery system for this compound?
A2: For a drug delivery system, the objective function should reflect the desired therapeutic outcome. This could be:
-
Maximizing bioavailability.
-
Achieving a specific release profile (e.g., maximizing release at 8 hours for a sustained-release formulation).
-
Minimizing particle size in a nanoparticle formulation.
-
Maximizing encapsulation efficiency.
You can also use multi-objective optimization to balance competing goals, such as maximizing drug loading while minimizing particle size.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the implementation of Bayesian optimization for experimental design.
Problem 1: The optimization algorithm repeatedly suggests experiments in a very narrow region of the parameter space.
-
Cause: This often happens when the acquisition function is too "exploitative," meaning it focuses on areas where the model predicts a high objective value, neglecting to explore other regions where the true optimum might lie.
-
Solution: Adjust the parameters of your acquisition function to favor "exploration." For example, if you are using the Upper Confidence Bound (UCB) acquisition function, increase the value of its trade-off parameter. This will encourage the algorithm to sample from areas with high uncertainty.
Problem 2: The surrogate model's predictions are not accurate, and the optimization performance is poor.
-
Cause: The surrogate model may not be complex enough to capture the true relationship between the parameters and the objective. Alternatively, the initial data may not have been diverse enough.
-
Solution:
-
Improve the Model: If using a Gaussian Process, experiment with different kernel functions (e.g., Matérn kernel instead of a simple RBF kernel).
-
Add More Data: If the initial sampling was sparse, add a few more diverse data points manually before restarting the optimization.
-
Check for Errors: Ensure there are no systematic errors in your experimental measurements or data entry.
-
Problem 3: The Bayesian optimization process is taking too long to find an optimum.
-
Cause: The parameter space might be very large, or the objective function might be particularly complex or "noisy."
-
Solution:
-
Parallelization: If resources allow, use a batch Bayesian optimization approach where the acquisition function suggests multiple experiments to be run in parallel in each iteration.[4]
-
Constrain the Search Space: If you have prior knowledge that certain regions of the parameter space are unlikely to yield good results, you can narrow the bounds of your variables.
-
Use a Multi-Fidelity Approach: If you have access to a faster, less accurate experimental method (e.g., a simulation or a quick screening assay), you can use multi-fidelity Bayesian optimization. This approach uses a large number of low-fidelity (and low-cost) experiments to model the general landscape and a smaller number of high-fidelity (expensive) experiments to refine the location of the optimum.
-
Problem 4: How do I determine if the optimization has converged and when to stop the experiments?
-
Cause: Knowing when to stop is crucial to save resources. Convergence is not always obvious.
-
Solution: There are several practical criteria for stopping:
-
Diminishing Returns: Stop when the improvement in the objective function becomes negligible over several iterations.
-
Acquisition Function Value: Stop when the maximum value of the acquisition function drops below a certain threshold, indicating that the algorithm does not expect to find a significantly better point.[9]
-
Budget Constraint: Stop when you have exhausted your pre-defined experimental budget (e.g., number of experiments or amount of material).
-
Tolerance-Based Termination: Stop when the suggested new experimental points are all within a small tolerance of each other.[10]
-
Data Presentation
The following tables illustrate a hypothetical Bayesian optimization workflow for maximizing the extraction yield of this compound using Supercritical Fluid Extraction (SFE).
Table 1: Initial Experimental Data (Latin Hypercube Sampling)
| Run | Temperature (°C) | Pressure (bar) | Co-solvent (Ethanol, %) | Yield (mg/g) |
| 1 | 45 | 200 | 5 | 1.2 |
| 2 | 60 | 300 | 10 | 2.5 |
| 3 | 50 | 250 | 15 | 3.1 |
| 4 | 65 | 350 | 8 | 2.8 |
| 5 | 55 | 220 | 12 | 2.9 |
| 6 | 40 | 380 | 18 | 3.5 |
| 7 | 70 | 280 | 7 | 2.1 |
| 8 | 58 | 320 | 14 | 3.3 |
Table 2: Progression of Bayesian Optimization
| Iteration | Suggested Temperature (°C) | Suggested Pressure (bar) | Suggested Co-solvent (%) | Observed Yield (mg/g) | Best Yield So Far (mg/g) |
| 1 | 62 | 360 | 17 | 3.8 | 3.8 |
| 2 | 68 | 345 | 16 | 4.1 | 4.1 |
| 3 | 66 | 370 | 19 | 4.4 | 4.4 |
| 4 | 67 | 365 | 20 | 4.5 | 4.5 |
| 5 | 67 | 368 | 19.5 | 4.52 | 4.52 |
| 6 | 65 | 372 | 18.5 | 4.45 | 4.52 |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound
This protocol outlines a general procedure for the SFE of saponins (B1172615) from plant material, which can be optimized using Bayesian optimization.
-
Objective: To extract this compound from dried and powdered leaves of Acanthopanax senticosus.
-
Materials and Equipment:
-
Supercritical fluid extraction system.
-
High-purity CO2.
-
Ethanol (co-solvent).
-
Dried, powdered Acanthopanax senticosus leaves.
-
High-performance liquid chromatography (HPLC) system for quantification.
-
This compound analytical standard.
-
-
Procedure:
-
Accurately weigh 10 g of powdered plant material and place it into the extraction vessel.
-
Set the extraction parameters (Temperature, Pressure, Co-solvent percentage) as determined by the Bayesian optimization algorithm's suggestion for the current iteration.
-
Pressurize the system with CO2 to the desired pressure.
-
Heat the extraction vessel to the set temperature.
-
Introduce the co-solvent (ethanol) at the specified percentage of the CO2 flow rate.
-
Begin the dynamic extraction for a fixed duration (e.g., 90 minutes), collecting the extract in a separator vessel at a lower pressure and temperature.
-
After the extraction is complete, depressurize the system safely.
-
Collect the crude extract from the separator.
-
Prepare the sample for HPLC analysis by dissolving a known amount of the crude extract in a suitable solvent.
-
Quantify the amount of this compound in the extract using a pre-calibrated HPLC method.
-
Calculate the yield (mg of this compound per g of dried plant material).
-
Input the yield into the Bayesian optimization software to update the surrogate model and obtain the parameters for the next experiment.
-
Mandatory Visualizations
Logical and Signaling Pathway Diagrams
Caption: A workflow diagram illustrating the iterative process of Bayesian optimization for experimental design.
Saponins, the class of compounds to which this compound belongs, are known to modulate various cellular signaling pathways. One such critical pathway is the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.
Caption: A diagram of the MAPK/ERK signaling pathway, a potential target for modulation by saponins.
References
- 1. researchgate.net [researchgate.net]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.statease.com [cdn.statease.com]
- 9. mdpi.com [mdpi.com]
- 10. Convergence criteria · Issue #381 · bayesian-optimization/BayesianOptimization · GitHub [github.com]
Dealing with matrix effects in LC-MS analysis of Ciwujianoside C2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of Ciwujianoside C2.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[3][4] For complex biological samples, phospholipids (B1166683) are a major cause of ion suppression.
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a standard solution of this compound at a constant rate into the LC flow after the analytical column and before the mass spectrometer. A blank matrix sample is then injected.[5] Any fluctuation (a dip for suppression or a rise for enhancement) in the baseline signal at the retention time of interfering matrix components indicates a matrix effect.[6]
-
Post-Extraction Spike Method: This quantitative approach compares the peak response of this compound in a neat solvent to the response of this compound spiked into a blank matrix sample that has undergone the entire extraction procedure.[5][7] The ratio of these responses is used to calculate the matrix factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[5]
Q3: What are the most common sources of matrix effects when analyzing this compound in biological samples?
A3: When analyzing this compound in biological matrices such as plasma, serum, or tissue homogenates, the most common sources of matrix effects are endogenous compounds.[5] Phospholipids are particularly problematic and are a major contributor to ion suppression in electrospray ionization (ESI).[8] Other sources include salts from buffers, proteins, and metabolites that may co-elute with this compound.[5]
Q4: Can a stable isotope-labeled internal standard (SIL-IS) for this compound eliminate matrix effects?
A4: A SIL-IS is the most effective tool for compensating for, but not eliminating, matrix effects.[9] Since a SIL-IS has nearly identical chemical and physical properties to this compound, it will co-elute and experience similar degrees of ion suppression or enhancement.[10] This allows for the ratio of the analyte to the internal standard to remain consistent, leading to more accurate and precise quantification.[1] However, it's important to note that a SIL-IS may mask underlying issues with the method, such as poor recovery or significant ion suppression.[11] While highly effective, SIL-IS can be expensive and may not always be readily available.[9][11]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the LC-MS analysis of this compound.
Issue 1: Poor sensitivity and inconsistent quantification of this compound.
-
Possible Cause: Significant ion suppression due to matrix effects.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify the retention time regions where ion suppression occurs.
-
Optimize Chromatography: Adjust the chromatographic gradient to separate the elution of this compound from the regions of significant ion suppression. Modifying the mobile phase pH can also alter the retention of interfering compounds, particularly phospholipids.[12]
-
Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing phospholipids than protein precipitation (PPT).[8][12]
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of matrix components and minimize their effect.[7][8]
-
Use a Suitable Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for this compound to compensate for signal variability.[13] If a SIL-IS is unavailable, a structural analogue can be used, but its ability to track the analyte's behavior must be carefully validated.[11]
-
Issue 2: High variability in results between different sample lots.
-
Possible Cause: Relative matrix effects, where the degree of ion suppression or enhancement varies between different sources or lots of the biological matrix.
-
Troubleshooting Steps:
-
Evaluate Multiple Matrix Lots: During method validation, assess the matrix effect using at least six different lots of the blank matrix to determine the extent of variability.[5]
-
Enhance Sample Cleanup: A more robust sample preparation method, such as mixed-mode SPE, can reduce the levels of residual matrix components and minimize lot-to-lot variability.[12]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.[1][7]
-
Issue 3: Poor peak shape (e.g., tailing, broadening) for this compound.
-
Possible Cause: While often related to chromatographic conditions, matrix components can also contribute to poor peak shape.
-
Troubleshooting Steps:
-
Check for Column Contamination: Residual matrix components can build up on the analytical column, leading to peak shape issues. Implement a column washing step with a strong solvent after each run.
-
Optimize Injection Solvent: Ensure the solvent used to reconstitute the final extract is compatible with the initial mobile phase to avoid peak distortion.[2]
-
Mobile Phase Additives: The use of additives like formic acid or ammonium (B1175870) formate (B1220265) in the mobile phase can often improve the peak shape for saponins (B1172615) like this compound.[2]
-
Experimental Protocols & Data
Protocol: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare a Neat Standard Solution: Dissolve a known amount of this compound reference standard in the initial mobile phase to achieve a target concentration (e.g., 100 ng/mL).
-
Process Blank Matrix: Extract a blank sample of the biological matrix (e.g., plasma) using your established sample preparation protocol.
-
Prepare Post-Spiked Sample: Spike the extracted blank matrix with the this compound reference standard to the same final concentration as the neat standard solution.
-
LC-MS Analysis: Analyze both the neat standard solution and the post-spiked sample using your LC-MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of this compound in Post-Spiked Sample) / (Peak Area of this compound in Neat Standard Solution)
-
A value close to 1 indicates a minimal matrix effect. A value < 1 indicates ion suppression, and > 1 indicates ion enhancement.
-
Quantitative Data Summary
The following tables provide representative data for the assessment of matrix effects and recovery for triterpenoid (B12794562) saponins, which are structurally similar to this compound. This data can serve as a benchmark for evaluating your own experimental results.
Table 1: Matrix Effect Assessment for a Triterpenoid Saponin in Rat Plasma
| Sample Preparation Method | Mean Matrix Factor (n=6 lots) | % RSD | Predominant Effect |
| Protein Precipitation (PPT) | 0.45 | 25.8 | Suppression |
| Liquid-Liquid Extraction (LLE) | 0.88 | 12.3 | Minimal Suppression |
| Solid-Phase Extraction (SPE) | 0.95 | 7.9 | Minimal Effect |
Data adapted from studies on triterpenoidal saponins in rat plasma. A matrix factor close to 1 indicates a minimal matrix effect.
Table 2: Recovery Assessment for a Triterpenoid Saponin in Rat Plasma
| Sample Preparation Method | Mean Recovery (%) | % RSD |
| Protein Precipitation (PPT) | 92.5 | 10.1 |
| Liquid-Liquid Extraction (LLE) | 75.3 | 15.2 |
| Solid-Phase Extraction (SPE) | 89.8 | 8.5 |
Data adapted from studies on triterpenoidal saponins in rat plasma. High and consistent recovery is crucial for accurate quantification.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Comparison of common sample preparation techniques.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
Technical Support Center: Enhancing the Stability of Ciwujianoside C2 for Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Ciwujianoside C2.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in formulation?
A1: The stability of this compound, a triterpenoid (B12794562) saponin (B1150181), is primarily influenced by pH, temperature, light, and the presence of oxidative agents. Like many saponins (B1172615), it is susceptible to hydrolysis of its glycosidic linkages, particularly in neutral to alkaline conditions.[1][2] Elevated temperatures can accelerate this degradation.[3]
Q2: What are the optimal storage conditions for this compound, both as a solid and in solution?
A2: As a solid, this compound should be stored in a cool, dry, and dark place. For solutions, it is recommended to use a buffered solution with a slightly acidic pH and to store at refrigerated temperatures (2-8°C) to minimize degradation. Saponins have been shown to be more stable under acidic and cold conditions.[1][2]
Q3: What are the common signs of this compound degradation in a formulation?
A3: Degradation of this compound can manifest as a loss of potency, changes in pH, precipitation, or the appearance of new peaks in chromatographic analysis (e.g., HPLC). Visual changes such as color change or turbidity may also indicate instability.
Q4: Can I use antioxidants to improve the stability of this compound?
A4: Yes, the use of antioxidants can be a viable strategy, particularly if the degradation is suspected to be mediated by oxidation. The choice of antioxidant would depend on the formulation's solvent system and intended use.
Q5: Are there any specific excipients that are known to stabilize saponin-based formulations?
A5: While specific data for this compound is limited, general strategies for stabilizing saponins and other glycosides include the use of polyols (e.g., mannitol, sorbitol), sugars (e.g., sucrose, trehalose), and polymers (e.g., PVP).[4][5][6] These excipients can help to protect the molecule from hydrolysis and other degradation pathways.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in this compound Solution
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | 1. Verify the solvent system is appropriate for this compound. 2. Consider the use of co-solvents or solubility enhancers. 3. Gently warm the solution and sonicate to aid dissolution, but be mindful of potential temperature-induced degradation. |
| pH Shift | 1. Measure the pH of the solution. 2. Adjust the pH to a slightly acidic range using a suitable buffer system. 3. Monitor the pH over time to ensure the buffer has adequate capacity. |
| Degradation | 1. Analyze the solution using a stability-indicating HPLC method to check for degradation products. 2. If degradation is confirmed, review the storage conditions (temperature and light exposure). 3. Consider reformulating with stabilizing excipients. |
| Aggregation | 1. Saponins can form micelles or aggregates. 2. Evaluate the effect of concentration on the observed precipitation. 3. The addition of certain surfactants may help to prevent aggregation. |
Issue 2: Unexpected Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Degradation Products | 1. The new peaks are likely degradation products. 2. Perform a forced degradation study to intentionally generate these products and confirm their identity. 3. Use a mass spectrometer (LC-MS) to identify the molecular weights of the new peaks, which can help in elucidating the degradation pathway. |
| Contamination | 1. Ensure all glassware and solvents are clean. 2. Analyze a blank (solvent without this compound) to rule out contamination from the analytical system. 3. Check the purity of the starting material. |
| Excipient Interference | 1. If the formulation contains excipients, inject a solution of the excipients alone to see if they co-elute with any of the unexpected peaks. 2. Adjust the HPLC method (e.g., gradient, mobile phase) to resolve the excipient peaks from the analyte and its degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[7][8][9]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a buffer).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ to the stock solution and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound and the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
-
Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general method that can be optimized for the specific analysis of this compound and its degradation products.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and the separation of its degradation products.[10][11][12]
Data on Saponin Stability
The following table summarizes general findings on the stability of saponins under different conditions, which can be used as a starting point for experiments with this compound.
| Condition | Effect on Saponin Stability | Reference |
| Acidic pH (e.g., pH 5.1) | Slow hydrolysis, longer half-life. | [1][2] |
| Alkaline pH (e.g., pH 10.0) | Rapid, base-catalyzed hydrolysis, shorter half-life. | [1][2] |
| Low Temperature (e.g., 4°C) | Significantly slows down the rate of degradation. | [3] |
| High Temperature | Accelerates hydrolysis and other degradation reactions. | [3] |
Troubleshooting Decision Tree
This decision tree can guide researchers in diagnosing and resolving stability issues with their this compound formulations.
Caption: Decision tree for troubleshooting this compound formulation stability.
References
- 1. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment [mdpi.com]
- 4. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 5. An investigation of excipients for a stable Orf viral vector formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2018013673A1 - Stabilizing excipients for therapeutic protein formulations - Google Patents [patents.google.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. biotech-asia.org [biotech-asia.org]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. validated specific stability-indicating: Topics by Science.gov [science.gov]
- 12. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Refinement of Protocols for Ciwujianoside C2 Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining Ciwujianoside C2 purification protocols. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section is designed to help users identify and resolve common problems encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | 1. Suboptimal Extraction Solvent: The polarity of the extraction solvent may not be ideal for this compound. 2. Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the compound. 3. Poor Quality of Raw Material: The concentration of this compound can vary depending on the plant's origin, age, and storage conditions. | 1. Solvent Optimization: A 70% ethanol (B145695) solution is commonly used for extracting saponins (B1172615) from Acanthopanax senticosus.[1][2] Consider testing a range of ethanol concentrations (e.g., 50-80%) to find the optimal solvent polarity. 2. Parameter Adjustment: Increase the extraction time (e.g., reflux for 2-3 hours) and/or temperature to enhance extraction efficiency.[2] Employing methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also improve yields. 3. Material Verification: Ensure the use of high-quality, properly identified, and well-preserved plant material. |
| Poor Separation on Macroporous Resin Column | 1. Inappropriate Resin Type: The polarity and pore size of the macroporous resin may not be suitable for this compound. 2. Incorrect Elution Gradient: The ethanol concentration gradient may be too steep or not optimized for separating this compound from other compounds. 3. Column Overload: Exceeding the binding capacity of the resin can lead to poor separation and loss of the target compound. | 1. Resin Selection: AB-8 and HPD-600 are examples of macroporous resins used for saponin (B1150181) and flavonoid purification.[3][4][5] It is advisable to screen a few different types of resins with varying polarities to find the most effective one for this compound. 2. Gradient Optimization: Employ a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95%) for elution.[3] Analyze the fractions from each step by HPLC to determine the optimal elution concentration for this compound. 3. Load Optimization: Determine the static and dynamic binding capacities of the selected resin for the crude extract to avoid overloading the column. |
| Peak Tailing or Broadening in HPLC | 1. Secondary Interactions with Silica: Residual silanol (B1196071) groups on the C18 column can interact with the polar sugar moieties of saponins, causing peak tailing. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. 3. Column Degradation: The performance of the HPLC column can deteriorate over time, leading to poor peak shapes. | 1. Mobile Phase Additives: Add a small amount of an acidic modifier, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase to suppress the ionization of silanol groups. 2. pH Adjustment: Optimize the pH of the aqueous component of the mobile phase. For saponins, a slightly acidic pH is often beneficial. 3. Column Maintenance: Use a guard column to protect the analytical column. If peak shape does not improve with mobile phase optimization, consider replacing the column. |
| Co-elution of Impurities | 1. Similar Polarity of Compounds: this compound may have a similar polarity to other saponins or compounds in the extract, making separation difficult. 2. Suboptimal HPLC Conditions: The mobile phase composition, gradient, or column chemistry may not be providing sufficient resolution. | 1. Orthogonal Purification Methods: Combine different purification techniques that separate based on different principles, such as normal-phase chromatography or counter-current chromatography, in addition to reversed-phase HPLC. 2. HPLC Method Development: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol), different C18 column chemistries, or a shallower elution gradient to improve the resolution between this compound and co-eluting impurities. |
| Degradation of this compound | 1. Harsh pH Conditions: Extreme pH values during extraction or purification can lead to the hydrolysis of the glycosidic bonds. 2. High Temperatures: Prolonged exposure to high temperatures can cause degradation of the saponin structure. | 1. pH Control: Maintain the pH of solutions within a neutral to slightly acidic range (pH 4-7) throughout the purification process. 2. Temperature Management: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a moderate temperature (e.g., < 50°C) for solvent removal. |
Frequently Asked Questions (FAQs)
1. What is a typical workflow for the purification of this compound?
A common workflow involves initial extraction from the plant material, followed by a multi-step chromatographic purification process.
2. What kind of quantitative results can I expect at each stage of purification?
The following table provides illustrative data based on typical purification processes for triterpenoid (B12794562) saponins from Acanthopanax senticosus. Actual results may vary.
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |
| Extraction | 20 kg Dried Plant Material | 2.2 kg Crude Extract | 11 | ~5 |
| Macroporous Resin Chromatography | 500 g Crude Extract | 50 g Enriched Saponins | 10 | ~50 |
| Silica Gel Chromatography | 50 g Enriched Saponins | 10 g Purified Fraction | 20 | ~80 |
| Preparative HPLC | 1 g Purified Fraction | 100 mg this compound | 10 | >98 |
3. What are the key parameters to optimize for preparative HPLC purification of this compound?
Key parameters to optimize include the stationary phase, mobile phase composition, gradient elution program, flow rate, and sample loading.
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 column (e.g., 20 x 250 mm, 5 µm) | Provides good retention and separation for moderately polar saponins.[6] |
| Mobile Phase | Acetonitrile and water, both with 0.1% formic acid | Acetonitrile often provides better resolution for saponins than methanol. Formic acid improves peak shape. |
| Gradient Elution | A shallow gradient from ~30% to 60% acetonitrile over 30-60 minutes | Allows for the effective separation of closely related saponins.[6] |
| Flow Rate | 5-10 mL/min | A balance between separation efficiency and run time.[6] |
| Sample Loading | Dissolve the sample in the initial mobile phase composition | Ensures good peak shape and prevents precipitation on the column. |
Experimental Protocols
Protocol 1: Macroporous Resin Chromatography
This protocol describes the enrichment of total saponins from a crude extract.
-
Resin Preparation: Soak AB-8 macroporous resin in 95% ethanol for 24 hours. Wash the resin with deionized water until the eluent is neutral and free of ethanol odor.
-
Column Packing: Pack a glass column with the prepared resin.
-
Equilibration: Equilibrate the column by washing with 2-3 bed volumes (BV) of deionized water.
-
Sample Loading: Dissolve the crude extract in deionized water and load it onto the column at a flow rate of 1-2 BV/hr.
-
Washing: Wash the column with 2-3 BV of deionized water to remove sugars and other highly polar impurities.
-
Elution: Elute the saponins with a stepwise gradient of ethanol in water:
-
3 BV of 30% ethanol
-
4 BV of 60% ethanol[6]
-
3 BV of 95% ethanol
-
-
Fraction Collection and Analysis: Collect fractions for each ethanol concentration and analyze them by HPLC to identify the fractions containing this compound. The 60% ethanol fraction is likely to contain the target compound.[6]
-
Solvent Removal: Combine the desired fractions and remove the solvent using a rotary evaporator.
Protocol 2: Preparative HPLC
This protocol details the final purification of this compound.
-
Sample Preparation: Dissolve the enriched saponin fraction in the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter.
-
Column and System Preparation: Use a preparative C18 column (e.g., SHIMADZU C18, 20 x 250 mm, 5 µm).[6] Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
-
Injection and Elution: Inject the filtered sample onto the column. Elute with a linear gradient of acetonitrile in water (both with 0.1% formic acid). For example, a gradient of 30-60% acetonitrile over 40 minutes at a flow rate of 5 mL/min.[6]
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC system with an appropriate detector such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
-
Final Product Preparation: Combine the fractions with high purity (>98%) and remove the solvent by lyophilization to obtain the purified this compound powder.
Signaling Pathway
Ciwujianoside C3, a structurally similar compound to this compound, has been shown to exert anti-inflammatory effects by inhibiting the TLR4 signaling pathway.[7] This pathway is a plausible target for this compound as well.
References
- 1. Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms [frontiersin.org]
- 3. Comprehensive Characterization of the Chemical Constituents, Absorbed Prototypes, and Metabolic Profiles of Acanthopanax senticosus Extract Based on Ultrahigh-Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ciwujianoside C2 In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts in in vitro experiments involving Ciwujianoside C2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known in vitro biological activities?
This compound is a triterpenoid (B12794562) saponin. In vitro studies have shown that it can enhance the activity of pancreatic lipase (B570770). Research on the closely related compound, Ciwujianoside C, suggests it also possesses anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.
Q2: What are the common challenges and potential artifacts when working with this compound in vitro?
As a saponin, this compound can present several challenges in in vitro assays. Due to their amphiphilic nature, saponins (B1172615) can interact with cell membranes, potentially leading to cytotoxicity that is not related to a specific biological target. This membrane interaction can also interfere with assays that measure cell viability via membrane integrity. Furthermore, poor solubility and stability in aqueous culture media can lead to precipitation and inconsistent results.
Q3: How should I prepare and store this compound stock solutions?
Based on information for related compounds, this compound is sparingly soluble in DMSO and water. It is recommended to prepare high-concentration stock solutions in 100% DMSO and then dilute them to the final concentration in the cell culture medium. To improve solubility, gentle warming at 37°C and sonication can be beneficial. Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles. For quantitative data on the solubility of a related compound, Ciwujianoside B, please refer to the table below.
Troubleshooting Guides
Issue 1: High background or false positives in cell viability assays.
-
Possible Cause: Direct interaction of this compound with assay reagents. Saponins can have reducing properties that interfere with tetrazolium-based assays like MTT, leading to a false-positive signal for cell viability.
-
Troubleshooting Steps:
-
Run a cell-free control: Incubate this compound at all experimental concentrations in culture medium without cells, then perform the assay as usual. Subtract the absorbance values of these cell-free wells from your experimental wells.
-
Switch to a non-colorimetric assay: Consider using an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay that is less prone to interference from colored compounds.
-
Visual confirmation: Always examine cells under a microscope before adding assay reagents to check for signs of cytotoxicity, such as changes in morphology or cell detachment.
-
Issue 2: Inconsistent results and poor reproducibility.
-
Possible Cause 1: Poor solubility and precipitation in culture medium. this compound has limited aqueous solubility and may precipitate out of solution, especially at higher concentrations, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Optimize solvent concentration: Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all wells.
-
Check for precipitation: Before adding the compound to cells, visually inspect the diluted solution for any signs of precipitation. Also, check the wells under a microscope after adding the compound.
-
Sonication: Briefly sonicate the diluted this compound solution before adding it to the cells to ensure it is well-dissolved.
-
-
Possible Cause 2: Instability in culture medium. Triterpenoid saponins can be unstable in aqueous solutions, with stability being affected by pH and temperature.
-
Troubleshooting Steps:
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in culture medium immediately before each experiment.
-
Conduct a stability study: To determine the stability of this compound under your specific experimental conditions, you can perform a time-course experiment. Incubate the compound in your cell culture medium at 37°C for various durations (e.g., 0, 2, 6, 12, 24 hours) and then analyze the concentration of the intact compound using HPLC.
-
Issue 3: Unexpected cytotoxicity or membrane-related effects.
-
Possible Cause: Membrane-disrupting properties of saponins. As surfactants, saponins like this compound can interact with and disrupt cell membranes, causing cytotoxicity that may not be related to the specific signaling pathway you are investigating.
-
Troubleshooting Steps:
-
Use a membrane integrity assay: Run a lactate (B86563) dehydrogenase (LDH) release assay in parallel with your primary cytotoxicity assay. A significant increase in LDH release would indicate membrane damage.
-
Lower the concentration range: If membrane disruption is suspected, test lower concentrations of this compound.
-
Include a positive control for membrane disruption: Use a known surfactant, like a low concentration of Triton X-100, as a positive control in your membrane integrity assays.
-
Data Presentation
Table 1: Solubility of the Related Triterpenoid Saponin, Ciwujianoside B
| Solvent | Solubility |
| Acetonitrile (B52724) | Sparingly Soluble: 1-10 mg/ml |
| DMSO | Sparingly Soluble: 1-10 mg/ml |
| Water | Sparingly Soluble: 1-10 mg/ml |
Data for Ciwujianoside B is provided as a reference for the related compound this compound.
Experimental Protocols
Protocol 1: Pancreatic Lipase Activity Assay
This protocol is designed to assess the effect of this compound on pancreatic lipase activity using p-nitrophenyl palmitate (pNPP) as a substrate.
-
Reagent Preparation:
-
Tris-HCl Buffer: 50 mM Tris-HCl, pH 8.0.
-
Porcine Pancreatic Lipase Solution: Prepare a 1 mg/mL solution of porcine pancreatic lipase in Tris-HCl buffer.
-
pNPP Substrate Solution: Dissolve pNPP in acetonitrile to a stock concentration of 20 mM.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of various concentrations of this compound (diluted from the stock solution with Tris-HCl buffer). For the control, add 10 µL of Tris-HCl buffer with the same final DMSO concentration.
-
Add 80 µL of the pancreatic lipase solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 10 µL of the pNPP substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Calculate the rate of p-nitrophenol formation. The enhancement of lipase activity is determined by comparing the reaction rates in the presence and absence of this compound.
-
Protocol 2: Western Blot for NF-κB Pathway Activation
This protocol details the investigation of this compound's effect on the phosphorylation of p65, a key component of the NF-κB pathway, in a cell line such as RAW 264.7 macrophages.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation. Include an untreated control group and an LPS-only group.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
-
Visualizations
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting logic for unexpected results in this compound experiments.
Caption: Postulated signaling pathway for this compound based on related compounds.
Technical Support Center: Scaling Up the Extraction of Ciwujianoside C2 for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the extraction of Ciwujianoside C2 from Acanthopanax senticosus (Siberian Ginseng). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth transition from laboratory-scale to preclinical production.
Troubleshooting Guides
This section addresses common issues that may arise during the scale-up of this compound extraction and purification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inefficient Cell Wall Disruption: Plant material may not be ground to a fine enough powder, limiting solvent penetration.2. Suboptimal Extraction Parameters: Incorrect solvent, temperature, or extraction time can lead to incomplete extraction.3. Plant Material Variability: The concentration of this compound can vary depending on the plant's age, harvest time, and growing conditions. | 1. Optimize Grinding: Ensure the plant material is milled to a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent interaction.2. Parameter Optimization: Conduct small-scale optimization experiments to determine the best solvent system (e.g., 70-80% ethanol), temperature (e.g., 60-70°C), and extraction time (e.g., 2-3 hours per extraction cycle). Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) to enhance efficiency.[1][2]3. Source Material Standardization: Source high-quality, certified raw plant material. If possible, perform a preliminary analysis on a small batch to quantify the this compound content. |
| High Impurity Levels in Crude Extract | 1. Co-extraction of Unwanted Compounds: The solvent system may be too broad, extracting large amounts of pigments, polysaccharides, and other saponins (B1172615).2. Thermal Degradation: High extraction temperatures can lead to the degradation of this compound and the formation of artifacts. | 1. Solvent System Refinement: Experiment with different ethanol-water ratios. A higher water content can sometimes reduce the extraction of highly non-polar impurities.2. Pre-extraction/Defatting: Before the main extraction, wash the plant material with a non-polar solvent like hexane (B92381) to remove lipids and pigments.3. Temperature Control: Maintain a consistent and optimized temperature during extraction to prevent degradation. |
| Emulsion Formation During Liquid-Liquid Partitioning | 1. Presence of Surfactant-like Compounds: Saponins themselves can act as natural surfactants, leading to stable emulsions.2. Vigorous Shaking: Excessive agitation during the partitioning step can promote emulsion formation. | 1. Gentle Mixing: Instead of vigorous shaking, use a gentle inversion technique for mixing the aqueous and organic phases.2. Addition of Salt: Adding a saturated solution of sodium chloride (brine) can help to break emulsions by increasing the polarity of the aqueous phase.3. Centrifugation: For smaller scale work-up, centrifugation can be effective in separating the layers. |
| Poor Separation on Macroporous Resin Column | 1. Improper Resin Selection: The chosen resin may not have the optimal polarity and pore size for this compound.2. Column Overloading: Loading too much crude extract onto the column can lead to poor separation.3. Inappropriate Elution Gradient: The solvent gradient may be too steep, causing co-elution of compounds with similar polarities. | 1. Resin Screening: Test a variety of macroporous resins (e.g., D101, AB-8) on a small scale to identify the one with the best adsorption and desorption characteristics for this compound.[3][4][5][6]2. Determine Loading Capacity: Perform a breakthrough curve analysis to determine the maximum loading capacity of the selected resin.3. Optimize Elution: Develop a stepwise or linear gradient elution profile, starting with water and gradually increasing the ethanol (B145695) concentration. Collect small fractions and analyze them by TLC or HPLC to identify the fractions containing pure this compound. |
| Crystallization of Saponins in Concentrated Solutions | 1. Supersaturation: High concentrations of purified saponins in solution can lead to crystallization upon cooling or solvent removal. | 1. Controlled Evaporation: Avoid rapid evaporation of the solvent. Use a rotary evaporator at a controlled temperature and pressure.2. Use of Co-solvents: In some cases, adding a small amount of a co-solvent (e.g., methanol) can help to keep the saponins in solution.3. Lyophilization: For the final drying step, lyophilization (freeze-drying) is often preferred over oven drying to obtain a fine, amorphous powder that is easier to handle and dissolve. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this compound extraction?
A1: The leaves of Acanthopanax senticosus are reported to be a primary source of this compound and other triterpenoid (B12794562) saponins.[7] It is crucial to use dried, high-quality plant material from a reputable supplier to ensure consistency and a good yield.
Q2: Which extraction method is most suitable for scaling up?
A2: While traditional methods like heat reflux extraction are common, ultrasound-assisted extraction (UAE) is highly recommended for scaling up. UAE can significantly reduce extraction time and solvent consumption while improving the extraction efficiency by enhancing mass transfer through acoustic cavitation.[8][9][10][11]
Q3: What are the key parameters to optimize for maximizing the yield of this compound?
A3: The most critical parameters to optimize are:
-
Solvent Composition: The ratio of ethanol to water. A 70-80% ethanol solution is a good starting point.
-
Extraction Temperature: Typically in the range of 60-70°C. Higher temperatures can increase extraction speed but may also lead to degradation of the target compound.
-
Solid-to-Liquid Ratio: A common starting point is 1:10 to 1:20 (g/mL).
-
Extraction Time: For UAE, extraction times are often shorter than for conventional methods, typically in the range of 30-60 minutes per cycle.
-
Ultrasonic Power: This needs to be optimized for the specific equipment and scale of operation.
Q4: How can I effectively remove chlorophyll (B73375) and other pigments from the extract?
A4: A pre-extraction step with a non-polar solvent like n-hexane is effective. Alternatively, after the initial extraction and concentration, the crude extract can be passed through a column of activated charcoal, though this should be done with caution as it can also adsorb some of the target saponins. Macroporous resin chromatography is also very effective at separating pigments from saponins.
Q5: What is the most efficient method for purifying the crude extract at a larger scale?
A5: Macroporous resin column chromatography is a highly effective and scalable method for the purification of saponins.[3][4][5][6][12] These resins can be selected based on their polarity to selectively adsorb the saponins from the crude extract, while allowing more polar impurities (like sugars) and non-polar impurities (like pigments) to be washed away. The adsorbed saponins can then be eluted with a higher concentration of ethanol.
Q6: How can I monitor the presence and purity of this compound during the extraction and purification process?
A6: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) is the standard method for both qualitative and quantitative analysis of this compound.[13][14] For quick, qualitative checks of fractions from column chromatography, Thin-Layer Chromatography (TLC) can be used.
Data Presentation
While specific quantitative data for the yield of this compound under varying extraction conditions is limited in publicly available literature, the following table summarizes the impact of different parameters on the extraction of total saponins from Acanthopanax senticosus, which can be used as a proxy for optimizing this compound extraction.
| Extraction Method | Solvent | Temperature (°C) | Time | Solid-to-Liquid Ratio (g/mL) | Relative Yield of Total Saponins | Reference(s) |
| Heat Reflux | 75% Ethanol | 70 | 2.5 h x 3 | 1:20 | Good | [15] |
| Ultrasound-Assisted | 61% Ethanol | 61 | 61 min | 1:25 | High | [8] |
| Ultrasound-Assisted | 59% Ethanol | 59 | 57 min | 1:39 | Very High | [16] |
| Enzyme-Assisted Ultrasound | 50% Ethanol | 55 | 55 min | 1:20 | High | [17][18] |
Note: "Relative Yield" is a qualitative assessment based on the findings in the cited literature. For preclinical studies, it is imperative to perform in-house optimization and quantification of this compound using a validated HPLC method.
Experimental Protocols
Large-Scale Ultrasonic-Assisted Extraction (UAE)
This protocol describes a general procedure for the extraction of this compound from the leaves of Acanthopanax senticosus on a scale suitable for preclinical studies.
Materials and Equipment:
-
Dried leaves of Acanthopanax senticosus, ground to a 40-60 mesh powder.
-
Industrial-grade ethanol (95%) and deionized water.
-
Large-scale ultrasonic extraction tank with temperature control.
-
Filtration system (e.g., plate-and-frame filter press).
-
Large-volume rotary evaporator.
Procedure:
-
Preparation of Solvent: Prepare a 70% (v/v) ethanol-water solution.
-
Extraction:
-
Add the powdered plant material to the ultrasonic extraction tank at a solid-to-liquid ratio of 1:15 (g/mL).
-
Set the temperature to 65°C and the ultrasonic power to the optimized level for your equipment.
-
Perform the extraction for 60 minutes with continuous stirring.
-
-
Filtration: Filter the mixture while still warm through the filtration system to separate the extract from the plant residue.
-
Repeat Extraction: Transfer the plant residue back to the extraction tank and repeat the extraction process two more times with fresh 70% ethanol solution.
-
Combine and Concentrate: Combine the extracts from all three cycles. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C until the ethanol is completely removed, resulting in a thick aqueous concentrate.
Purification by Macroporous Resin Chromatography
This protocol outlines the purification of the crude aqueous extract to enrich for this compound.
Materials and Equipment:
-
Crude aqueous extract from the previous step.
-
Macroporous adsorption resin (e.g., AB-8), pre-treated according to the manufacturer's instructions.
-
Chromatography column suitable for the scale of operation.
-
Peristaltic pump.
-
Fraction collector.
-
Ethanol (95%) and deionized water.
Procedure:
-
Column Packing: Pack the chromatography column with the pre-treated macroporous resin.
-
Equilibration: Equilibrate the column by washing with deionized water until the eluent is clear.
-
Sample Loading: Dilute the crude aqueous extract with deionized water to a suitable concentration and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with several bed volumes of deionized water to remove highly polar impurities such as sugars and salts.
-
Elution:
-
Begin elution with a low concentration of ethanol (e.g., 20%) to remove more polar impurities.
-
Gradually increase the ethanol concentration in a stepwise manner (e.g., 40%, 60%, 80%).
-
Collect fractions of the eluent and monitor the composition of each fraction using TLC or HPLC. This compound is expected to elute at higher ethanol concentrations (e.g., 60-80%).
-
-
Combine and Dry: Combine the fractions containing the purified this compound. Evaporate the solvent under reduced pressure. For the final product, lyophilize the concentrated solution to obtain a dry powder.
Visualizations
Experimental Workflow
Caption: Workflow for the scaled-up extraction and purification of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low extraction yield issues.
References
- 1. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Effective Chromatography Process for Simultaneous Purification and Separation of Total Lignans and Flavonoids from Valeriana amurensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Ultrasonic-Assisted Extraction of Chlorogenic Acid from Tobacco Waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 11. Optimization of Ultrasonic-Assisted Extraction of Total Flavonoids from Abrus Cantoniensis (Abriherba) by Response Surface Methodology and Evaluation of Its Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quality evaluation of Acanthopanax senticosus via quantitative analysis of multiple components by single marker and multivariate data analysis. | Semantic Scholar [semanticscholar.org]
- 14. Development and validation of a HPLC-UV method for the determination in didanosine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation of the particles of Acanthopanax senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Chemical Characterization of Eleutherococcus senticosus and Ci-wu-jia Tea Using UHPLC-UV-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzyme-Assisted Ultrasonic Extraction of Total Flavonoids from Acanthopanax senticosus and Their Enrichment and Antioxidant Properties [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Reproducibility of Ciwujianoside C2 Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of bioassays involving Ciwujianoside C2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
A1: this compound is a triterpenoid (B12794562) saponin (B1150181) isolated from plants of the Acanthopanax genus. Current research on closely related compounds, such as Ciwujianoside C and C3, strongly suggests that its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] This pathway is a critical regulator of inflammatory responses, and its inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
Q2: What are the common sources of variability in this compound bioassays?
A2: Variability in this compound bioassays can arise from several factors, including:
-
Compound Handling: Inconsistent stock solution preparation, improper storage leading to degradation, and variability in final concentrations.
-
Cell Culture Conditions: Differences in cell line passage number, cell density at the time of treatment, and batch-to-batch variation in media and supplements.
-
Assay Protocol Execution: Minor deviations in incubation times, reagent concentrations, and washing steps.
-
Data Analysis: Inconsistent methods for data normalization and statistical analysis.
Q3: How can I ensure consistent results when working with this compound?
A3: To enhance reproducibility, it is crucial to standardize all aspects of the experimental workflow. This includes meticulous documentation of all reagents and protocol steps, using a consistent and low-passage number cell line, and performing rigorous quality control on all reagents. Implementing standardized operating procedures (SOPs) for all assays is highly recommended.
Troubleshooting Guides
Issue 1: High Variability in Anti-Inflammatory Assay Results
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Health and Density | Ensure cells are in the logarithmic growth phase and have a consistent seeding density for all experiments. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) before each experiment. |
| Variability in LPS/TNF-α Stimulation | Use a consistent lot and concentration of the inflammatory stimulus (e.g., Lipopolysaccharide or Tumor Necrosis Factor-alpha). Ensure thorough mixing and even distribution in all wells. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Change pipette tips between different treatments. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
Issue 2: Difficulty in Detecting a Dose-Dependent Effect of this compound
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inappropriate Concentration Range | Perform a pilot experiment with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine the optimal dose range for your specific cell type and assay. |
| Compound Solubility Issues | This compound is often dissolved in DMSO. Ensure the final DMSO concentration in your assay is consistent across all wells and is at a non-toxic level for your cells (typically <0.5%). Prepare fresh dilutions from a concentrated stock for each experiment. |
| Insufficient Incubation Time | Optimize the incubation time for this compound pre-treatment and for the inflammatory stimulus. A time-course experiment can help determine the optimal time points. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect subtle changes. For example, in an ELISA, check the standard curve and ensure it is in the linear range. For Western blots, optimize antibody concentrations and exposure times. |
Quantitative Data Summary
No direct quantitative bioactivity data for this compound was found in the public domain at the time of this writing. The following table presents data for the closely related compound, Ciwujianoside C , which also targets the NF-κB pathway and can be used as a reference for experimental design.
Table 1: Bioactivity of Ciwujianoside C in In Vitro Models of Neuroinflammation
| Cell Line | Assay | Outcome Measure | Treatment Concentration | Result | Reference |
| BV2 microglia | CCK-8 Cell Viability | Cell Viability (%) | 10, 20, 40 µM | Increased cell viability after OGD/R | [4] |
| HT22 neurons | CCK-8 Cell Viability | Cell Viability (%) | 10, 20, 40 µM | Increased cell viability after OGD/R | [4] |
| BV2 microglia | Western Blot | p-p65/p65 Ratio | 40 µM | Decreased ratio after OGD/R | [4] |
| HT22 neurons | Western Blot | p-p65/p65 Ratio | 40 µM | Decreased ratio after OGD/R | [4] |
*OGD/R: Oxygen-Glucose Deprivation/Reperfusion, an in vitro model for ischemia-reperfusion injury.
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay - Measurement of Nitric Oxide (NO) Production
This protocol is adapted from studies on the anti-inflammatory effects of related compounds.[3]
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.
Protocol 2: Western Blot for NF-κB p65 Phosphorylation
This protocol is based on the methodology used to study Ciwujianoside C's effect on the NF-κB pathway.[1][5]
-
Cell Culture and Treatment: Seed cells (e.g., BV2 or RAW 264.7) in a 6-well plate and grow to 80-90% confluency. Pre-treat with this compound at the desired concentration for 1 hour, followed by stimulation with an inflammatory agent (e.g., LPS or TNF-α) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-NF-κB p65 (Ser536) and total NF-κB p65 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated p65 levels to total p65.
Visualizations
Caption: Postulated mechanism of this compound inhibiting the NF-κB signaling pathway.
Caption: A generalized workflow for conducting this compound anti-inflammatory bioassays.
References
- 1. Ciwujianoside C Attenuates Cerebral Ischemia-Reperfusion Injury by Suppressing Ferroptosis via NNAT-Mediated Inhibition of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciwujianoside C Attenuates Cerebral Ischemia-Reperfusion Injury by Suppressing Ferroptosis via NNAT-Mediated Inhibition of NF-κB Signaling. | Read by QxMD [read.qxmd.com]
- 3. Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Selection of internal standards for Ciwujianoside C2 quantification
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the selection of internal standards for the accurate quantification of Ciwujianoside C2. It includes frequently asked questions, detailed experimental protocols, troubleshooting advice, and a summary of potential internal standards.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for the accurate quantification of this compound?
An internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte of interest (in this case, this compound) that is added in a known concentration to all samples, including calibrators and quality controls. Its primary role is to correct for the variability inherent in the analytical procedure, such as sample preparation, injection volume, and instrument response. By using the ratio of the analyte's response to the IS's response, the precision and accuracy of the quantification can be significantly improved.
Q2: What are the key criteria for selecting a suitable internal standard for this compound analysis?
A suitable internal standard for this compound should possess the following characteristics:
-
Structural Similarity: It should be structurally similar to this compound to ensure comparable behavior during sample extraction and chromatographic separation.
-
Purity: The internal standard should be of high purity and well-characterized.
-
Commercial Availability: It should be readily available to ensure consistency across different experiments and laboratories.
-
No Endogenous Presence: The internal standard must not be naturally present in the sample matrix being analyzed.
-
Chromatographic Resolution: It should be well-resolved from this compound and other components in the sample to avoid interference.
-
Stability: The internal standard must be stable throughout the entire analytical process, from sample storage to final analysis.
Q3: What are some potential internal standards for this compound quantification?
Based on the structural characteristics of this compound (a triterpenoid (B12794562) saponin), several compounds can be considered as potential internal standards. These include other saponins (B1172615) not present in the sample, or compounds with similar polarity and ionization properties. Digoxin, a cardiac glycoside, has been suggested as a suitable internal standard for the quantification of various triterpenoid saponins due to its structural similarities and commercial availability. Other structurally related saponins from different plant sources, if not present in the sample, could also be evaluated.
Selection of a Suitable Internal Standard: A Comparative Overview
The selection of an appropriate internal standard is a critical step in developing a robust quantitative assay. While a stable isotope-labeled this compound would be the ideal internal standard, its commercial unavailability makes it impractical for most laboratories. Therefore, a structural analog is the most common choice. Digoxin has been identified as a promising candidate for the quantification of triterpenoid saponins.
Below is a table summarizing the expected analytical performance of Digoxin as an internal standard for this compound quantification based on typical validation parameters for similar analyses.
| Parameter | Digoxin | Expected Performance for this compound Quantification |
| Chemical Class | Cardiac Glycoside | Triterpenoid Saponin |
| Molecular Weight | 780.9 g/mol | 1231.4 g/mol |
| Linearity (r²) | > 0.995 | A linear range covering the expected concentrations of this compound in samples should be established with a correlation coefficient (r²) greater than 0.99. |
| Recovery (%) | 85 - 110% | The extraction recovery of both this compound and the internal standard should be consistent and reproducible across the concentration range. |
| Precision (%RSD) | < 15% | The intra- and inter-day precision for the quantification of this compound using Digoxin as an internal standard should be less than 15% relative standard deviation (RSD). |
| Matrix Effect (%) | 85 - 115% | The matrix effect should be evaluated to ensure that co-eluting endogenous components do not suppress or enhance the ionization of the analyte or the internal standard. The acceptable range is typically within ±15%. |
Detailed Experimental Protocol: Quantification of this compound by UPLC-MS/MS
This protocol provides a general framework for the quantification of this compound in a biological matrix using Digoxin as an internal standard. Optimization may be required depending on the specific matrix and instrumentation.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 500 µL of the sample (e.g., plasma), add 50 µL of Digoxin internal standard solution (1 µg/mL in methanol).
-
Vortex mix for 30 seconds.
-
Load the mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex mix and transfer to a UPLC vial for analysis.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-90% B (linear gradient)
-
8-9 min: 90% B (isocratic)
-
9-9.1 min: 90-10% B (linear gradient)
-
9.1-12 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions (Precursor > Product):
-
This compound: To be determined by infusing a standard solution. A potential precursor ion would be [M-H]⁻ or [M+HCOO]⁻.
-
Digoxin (IS): 779.4 > 649.4
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 2.5 kV; Desolvation temperature: 400°C).
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Incompatible sample solvent with the initial mobile phase.
-
Solution: Ensure the reconstitution solvent is the same as or weaker than the initial mobile phase.
-
Possible Cause: Column degradation or contamination.
-
Solution: Wash the column with a strong solvent or replace it if necessary.
Issue: Low Recovery of this compound and/or Internal Standard
-
Possible Cause: Inefficient extraction during SPE.
-
Solution: Optimize the SPE protocol by testing different sorbents, wash solutions, and elution solvents.
-
Possible Cause: Analyte degradation.
-
Solution: Ensure samples are processed promptly and stored at appropriate low temperatures.
Issue: Significant Matrix Effect
-
Possible Cause: Co-eluting endogenous compounds from the matrix are suppressing or enhancing ionization.
-
Solution: Improve the sample clean-up procedure. This may involve using a different SPE sorbent or adding a liquid-liquid extraction step. Modifying the chromatographic gradient to better separate the analyte from interfering matrix components can also be effective.
Issue: High Variability in Results (%RSD > 15%)
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure precise and consistent addition of the internal standard to all samples. Automate pipetting steps if possible.
-
Possible Cause: Instrument instability.
-
Solution: Check the stability of the UPLC-MS/MS system by injecting a standard solution multiple times.
Visualizing the Workflow and Selection Criteria
To better illustrate the experimental process and the logic behind selecting an internal standard, the following diagrams are provided.
Caption: Experimental workflow for this compound quantification.
Caption: Criteria for selecting an internal standard.
Validation & Comparative
Comparative analysis of Ciwujianoside C2 and Eleutheroside E bioactivity.
A comprehensive review of the current scientific literature reveals a significant disparity in the available experimental data for Ciwujianoside C2 and Eleutheroside E, two prominent bioactive compounds isolated from Eleutherococcus senticosus (Siberian Ginseng). While Eleutheroside E has been the subject of extensive research elucidating its diverse pharmacological effects, data on the specific bioactivity of this compound remains notably scarce.
This guide provides a comparative analysis based on the existing evidence, highlighting the well-documented bioactivities of Eleutheroside E and contrasting them with the limited information available for this compound. The significant gap in research concerning this compound underscores a potential area for future investigation in the field of natural product pharmacology.
Overview of Bioactive Compounds
Ciwujianosides and Eleutherosides are distinct classes of chemical compounds found in different parts of the Eleutherococcus senticosus plant. Ciwujianosides, including this compound, are primarily found in the leaves, whereas Eleutherosides, such as Eleutheroside E, are predominantly located in the roots and rhizomes of the plant. This distribution difference contributes to the varying pharmacological profiles of extracts derived from different plant parts.
Bioactivity of this compound: Limited Evidence
Current research on the specific biological activities of this compound is very limited. The primary finding from the available literature indicates a potential role in metabolic processes:
-
Enzyme Activity: One study has reported that this compound, along with Ciwujianosides C3, C4, and D2, enhances the activity of pancreatic lipase (B570770) in vitro[1]. This suggests a potential influence on fat digestion and absorption, though further in vivo studies are required to confirm this effect and its physiological significance.
Due to the lack of further specific experimental data, a detailed analysis of this compound's bioactivity, including its effects on major signaling pathways and its potential therapeutic applications, cannot be provided at this time.
Bioactivity of Eleutherococcus senticosus Leaf Extract
To provide some context for the potential activities of this compound, it is useful to consider the bioactivity of the leaf extract of Eleutherococcus senticosus, which contains a mixture of Ciwujianosides. Research on the leaf extract has suggested:
-
Neuroprotective and Cognitive-Enhancing Effects: Studies on the aqueous extract of E. senticosus leaves have indicated potential neuroprotective properties and the ability to enhance memory and cognitive function[2][3]. These effects are attributed to the synergistic action of the various compounds present in the extract.
It is important to note that these findings relate to the entire leaf extract and the specific contribution of this compound to these activities has not been isolated.
Bioactivity of Eleutheroside E: A Multifaceted Profile
In stark contrast to this compound, Eleutheroside E has been extensively studied, revealing a broad spectrum of pharmacological activities.
Anti-inflammatory and Antioxidant Effects
Eleutheroside E has demonstrated significant anti-inflammatory and antioxidant properties in various experimental models. It has been shown to:
-
Inhibit the activation of NF-κB and the MAPK signaling pathway[2].
-
Reduce the production of pro-inflammatory cytokines.
-
Enhance the cellular antioxidant capacity.
Neuroprotective Effects
The neuroprotective activities of Eleutheroside E are well-documented and include:
-
Protection against neuronal damage.
-
Enhancement of cognitive function and memory.
-
Modulation of G-protein-coupled receptors and neuropeptide signaling pathways.
Metabolic Regulation
Eleutheroside E has been shown to play a role in regulating metabolic processes, particularly in the context of diabetes:
-
Improvement of insulin (B600854) resistance.
-
Enhancement of glucose uptake in muscle cells.
-
Amelioration of hyperglycemia.
Quantitative Data Summary
The following table summarizes the available quantitative data for the bioactivity of Eleutheroside E. No comparable data is currently available for this compound.
| Bioactivity | Experimental Model | Treatment | Key Findings |
| Anti-inflammatory | H9c2 cells | 100 μM Eleutheroside E | Inhibition of MAPK pathway and NF-κB activation[2] |
| Neuroprotection | Radiation-damaged C. elegans | Eleutheroside E | Improved long-term memory via G-protein-coupled receptor and neuropeptide signaling[1] |
| Metabolic Regulation | C2C12 myotubes | 10 μM Eleutheroside E | Increased insulin-induced glucose uptake |
| Metabolic Regulation | 3T3-L1 adipocytes | 10 μM Eleutheroside E | Improved TNF-α-induced suppression of glucose uptake |
Experimental Protocols
General Cell Culture and Treatment
Cells (e.g., H9c2, 3T3-L1, C2C12) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experimentation, cells are seeded in plates and allowed to adhere. Following adherence or differentiation, cells are treated with varying concentrations of Eleutheroside E or vehicle control for specified durations.
Western Blot Analysis
To investigate the effects on signaling pathways, protein expression levels are determined by Western blotting. After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and incubated with primary antibodies against target proteins (e.g., phosphorylated and total forms of MAPK, NF-κB, Akt). Following incubation with secondary antibodies, protein bands are visualized and quantified.
Glucose Uptake Assay
To measure glucose uptake, differentiated C2C12 myotubes or 3T3-L1 adipocytes are serum-starved and then incubated with or without insulin and different concentrations of Eleutheroside E. Glucose uptake is then measured using a fluorescently labeled glucose analog (e.g., 2-NBDG) and a fluorescence plate reader.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by Eleutheroside E and a general experimental workflow for assessing its bioactivity.
Caption: Simplified signaling pathway for the anti-inflammatory effects of Eleutheroside E.
Caption: General experimental workflow for in vitro bioactivity studies.
Conclusion
The comparative analysis of this compound and Eleutheroside E highlights a significant knowledge gap in the scientific literature. While Eleutheroside E has been established as a potent bioactive compound with a wide range of therapeutic potentials, including anti-inflammatory, neuroprotective, and anti-diabetic effects, the bioactivity of this compound remains largely unexplored. The singular finding of its effect on pancreatic lipase suggests a potential role in metabolism, but this requires substantial further investigation.
Future research should focus on isolating this compound and conducting comprehensive in vitro and in vivo studies to elucidate its pharmacological profile. Such studies are essential to understand its potential health benefits and to enable a direct and meaningful comparison with the well-characterized bioactivities of Eleutheroside E. This will not only contribute to a more complete understanding of the pharmacology of Eleutherococcus senticosus but may also unveil novel therapeutic applications for this compound.
References
- 1. In silico characterization of Ciwujianoside E: Structural features, solvation dynamics, and eco-toxicological assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Memory Enhancement by Oral Administration of Extract of Eleutherococcus senticosus Leaves and Active Compounds Transferred in the Brain | MDPI [mdpi.com]
- 3. Combined Treatment with Two Water Extracts of Eleutherococcus senticosus Leaf and Rhizome of Drynaria fortunei Enhances Cognitive Function: A Placebo-Controlled, Randomized, Double-Blind Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Action of Ciwujianoside C2: A Comparative Analysis
Ciwujianoside C2, a triterpenoid (B12794562) saponin, demonstrates significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade. This guide provides a comprehensive comparison of this compound with established anti-inflammatory agents, supported by experimental evidence, to validate its therapeutic potential for researchers, scientists, and drug development professionals.
At the core of its mechanism, this compound targets the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response, and their inhibition by this compound leads to a downstream reduction of pro-inflammatory mediators.
Comparative Efficacy of this compound
To contextualize the anti-inflammatory potency of this compound, this guide presents a comparative analysis against two widely used anti-inflammatory drugs: the corticosteroid dexamethasone (B1670325) and the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241). The following tables summarize the quantitative data from in vitro studies on murine macrophage cell lines (RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. It is important to note that while direct comparative studies for this compound are limited, data from a closely related compound, Ciwujianoside C3, provides valuable insights into its potential efficacy.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Concentration | % Inhibition of NO Production | IC50 |
| Ciwujianoside C3 | RAW 264.7 | 10 µM | ~40% | Not Reported |
| 50 µM | ~75% | |||
| Dexamethasone | RAW 264.7 | 10 µM | ~50-60% | ~1 µM |
| Ibuprofen | RAW 264.7 | 100 µM | ~50% | >100 µM |
Table 2: Inhibition of Pro-Inflammatory Cytokines (TNF-α and IL-6)
| Compound | Cytokine | Cell Line | Concentration | % Inhibition |
| Ciwujianoside C3 | TNF-α | RAW 264.7 | 50 µM | ~60% |
| IL-6 | RAW 264.7 | 50 µM | ~70% | |
| Dexamethasone | TNF-α | RAW 264.7 | 1 µM | ~80-90% |
| IL-6 | RAW 264.7 | 1 µM | ~80-90% | |
| Ibuprofen | TNF-α | RAW 264.7 | 100 µM | ~40-50% |
| IL-6 | RAW 264.7 | 100 µM | ~40-50% |
Table 3: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | Concentration | % Inhibition of PGE2 |
| Ciwujianoside C3 | RAW 264.7 | 50 µM | ~65% |
| Dexamethasone | RAW 264.7 | 1 µM | >90% |
| Ibuprofen | RAW 264.7 | 10 µM | ~70-80% |
Delving into the Molecular Mechanism: Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by intervening in the upstream signaling events that lead to the production of inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the phosphorylation and degradation of its inhibitor, IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory proteins.
Studies on the related compound Ciwujianoside C3 have shown that it effectively suppresses the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit in LPS-stimulated macrophages.[1] Furthermore, research on this compound (referred to as Ciwujianoside C) has demonstrated its ability to inhibit the phosphorylation of p65 in a model of oxygen-glucose deprivation/reperfusion in microglial cells.[2][3]
Caption: this compound inhibits the NF-κB signaling pathway.
Attenuation of the MAPK Signaling Pathway
The MAPK pathway, comprising key kinases such as ERK, JNK, and p38, is another crucial signaling route for transducing inflammatory signals. Upon activation by stimuli like LPS, these kinases are phosphorylated, leading to the activation of transcription factors that promote the expression of pro-inflammatory genes.
Ciwujianoside C3 has been demonstrated to suppress the phosphorylation of ERK and JNK in LPS-stimulated macrophages, indicating that this compound likely shares this mechanism of action.[1]
Caption: this compound attenuates the MAPK signaling pathway.
Experimental Protocols
To facilitate the validation and further investigation of this compound's anti-inflammatory properties, detailed methodologies for key in vitro experiments are provided below.
In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
This protocol outlines the general procedure for assessing the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophage cells.
Caption: Workflow for in vitro anti-inflammatory assays.
1. Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
The cells are then pre-treated with varying concentrations of this compound or a vehicle control for 1 hour.
2. LPS Stimulation:
-
Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and the inflammatory mediator PGE2 in the supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.
4. Cell Viability Assay:
-
To ensure that the observed inhibitory effects are not due to cytotoxicity, cell viability is assessed using a standard MTT or CCK-8 assay in parallel.
Western Blot Analysis for Signaling Pathway Proteins
This protocol describes the methodology to analyze the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
1. Cell Lysis and Protein Quantification:
-
RAW 264.7 cells are seeded in 6-well plates and treated with this compound and/or LPS as described above.
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of p65 (for NF-κB), and ERK, JNK, and p38 (for MAPK). An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Conclusion
The available evidence strongly suggests that this compound is a potent anti-inflammatory agent that functions through the inhibition of the NF-κB and MAPK signaling pathways. While direct comparative data with dexamethasone and ibuprofen is still emerging, the quantitative analysis of the closely related Ciwujianoside C3 indicates a significant inhibitory effect on the production of key inflammatory mediators. The detailed experimental protocols provided in this guide will enable researchers to further validate and expand upon these findings, paving the way for the potential development of this compound as a novel therapeutic for inflammatory diseases.
References
Head-to-Head In Vivo Comparison: Ciwujianoside C vs. Edaravone in Neuroprotection Following Ischemic Stroke
An objective analysis of the neuroprotective efficacy of Ciwujianoside C, a triterpenoid (B12794562) saponin, is presented in comparison to the established standard-of-care drug, Edaravone. This guide synthesizes available in vivo experimental data to offer a comprehensive performance evaluation for researchers, scientists, and drug development professionals in the field of neuroprotection.
This comparative guide evaluates the therapeutic potential of Ciwujianoside C in the context of cerebral ischemia-reperfusion injury, a key pathology in ischemic stroke. The comparison is made against Edaravone, a potent free radical scavenger clinically approved for stroke treatment. The data presented is derived from preclinical studies utilizing a middle cerebral artery occlusion/reperfusion (MCAO/R) rodent model, a standard and widely used model for simulating ischemic stroke in vivo.
Quantitative Data Summary
The following tables summarize the key efficacy parameters of Ciwujianoside C and Edaravone in rodent models of cerebral ischemia-reperfusion injury. It is important to note that the data for each compound is derived from separate studies, and therefore, this represents an indirect comparison.
Table 1: Efficacy of Ciwujianoside C in a Rat Model of MCAO/R
| Parameter | MCAO/R Group | Ciwujianoside C (CC) Group | Percentage Improvement |
| Infarct Size (%) | High | Reduced | Significant Reduction[1][2] |
| Neurological Score | High (Deficit) | Improved | Significant Improvement[1][2] |
| Fe²⁺ Concentration | Increased | Decreased | Significant Reduction[3] |
| GSH Level | Decreased | Increased | Significant Increase[3] |
| MDA Level | Increased | Decreased | Significant Reduction[3] |
| SOD Activity | Decreased | Increased | Significant Increase[3] |
Table 2: Efficacy of Edaravone in a Mouse Model of MCAO
| Parameter | MCAO Group | Edaravone Group | Percentage Improvement |
| Infarct Volume (%) | High | Reduced to ~77% of control | ~23% Reduction[4] |
| Neurological Deficits | Present | Improved | Effective Alleviation[5] |
| TUNEL-positive Brain ECs | Increased | Decreased | Significant Reduction[5] |
| Bax and Cleaved Caspase-3 | Increased | Decreased | Significant Inhibition[5] |
| Bcl-2 | Decreased | Increased | Significant Upregulation[5] |
Experimental Protocols
Ciwujianoside C Neuroprotection Study
-
Animal Model: Male Sprague-Dawley rats were used for the middle cerebral artery occlusion/reperfusion (MCAO/R) model to simulate ischemic stroke[1][2].
-
Drug Administration: Ciwujianoside C was administered to the treatment group. The dosage and route of administration were established in the study to evaluate its neuroprotective effects[1][2].
-
Efficacy Evaluation:
-
Infarct Size: Measured to quantify the extent of brain tissue damage[1][2].
-
Neurological Score: Assessed to determine the functional recovery[1][2].
-
Biochemical Markers: Levels of iron (Fe²⁺), glutathione (B108866) (GSH), malondialdehyde (MDA), and superoxide (B77818) dismutase (SOD) were measured to assess oxidative stress and ferroptosis[3].
-
Edaravone Neuroprotection Study
-
Animal Model: Male Balb/c mice were subjected to permanent middle cerebral artery occlusion (MCAO)[4]. Another study utilized a mouse model of MCAO with 1 hour of ischemia followed by 24 hours of reperfusion[5].
-
Drug Administration: Edaravone (3.0 mg/kg) or a vehicle was administered 30 minutes before the ischemic event[4]. In another protocol, Edaravone (3 mg/kg) was administered intraperitoneally after 1 hour of ischemia[5].
-
Efficacy Evaluation:
-
Infarct Volume: Assessed using 2,3,5-triphenyltetrazolium chloride (TTC) staining 24 hours post-ischemia[4][5].
-
Superoxide Detection: Dihydroethidium (DHE) staining was used to detect superoxide radicals in the brain tissue[4].
-
Apoptosis Assessment: TUNEL assays and Western blot for apoptosis-related proteins (Bax, cleaved caspase-3, Bcl-2) were performed[5].
-
Mechanism of Action & Signaling Pathways
Ciwujianoside C: Targeting Ferroptosis and Inflammation
Ciwujianoside C exerts its neuroprotective effects by inhibiting the NF-κB signaling pathway and subsequently alleviating ferroptosis, a form of iron-dependent programmed cell death. The proposed mechanism involves the modulation of NNAT (Neuronatin), which in turn suppresses NF-κB activation. This leads to a reduction in oxidative stress and inhibition of the ferroptotic cascade[1][2][6].
Caption: Ciwujianoside C signaling pathway in neuroprotection.
Edaravone: A Potent Free Radical Scavenger
Edaravone's primary mechanism of action is its potent free radical scavenging activity. During ischemia and reperfusion, there is a surge in the production of reactive oxygen species (ROS), which leads to oxidative stress and subsequent neuronal damage. Edaravone effectively neutralizes these free radicals, thereby mitigating tissue damage and reducing infarct volume[4].
Caption: Edaravone's mechanism as a free radical scavenger.
Experimental Workflow
The following diagram illustrates the general experimental workflow for evaluating neuroprotective agents in a rodent model of MCAO/R.
Caption: General workflow for in vivo neuroprotection studies.
References
- 1. Ciwujianoside C Attenuates Cerebral Ischemia-Reperfusion Injury by Suppressing Ferroptosis via NNAT-Mediated Inhibition of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effects of the free radical scavenger Edaravone (MCI-186) in mice permanent focal brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice [frontiersin.org]
- 6. Ciwujianoside C Attenuates Cerebral Ischemia-Reperfusion Injury by Suppressing Ferroptosis via NNAT-Mediated Inhibition of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of Ciwujianoside C2: A Comparative Guide to Pancreatic Lipase Modulation
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents targeting metabolic diseases, the natural saponin (B1150181) Ciwujianoside C2 has been identified as an enhancer of pancreatic lipase (B570770) activity. This guide provides a comprehensive comparison of this compound with other compounds isolated from Acanthopanax senticosus that modulate the activity of this key digestive enzyme. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of pancreatic lipase activators and inhibitors.
Pancreatic lipase (triacylglycerol acylhydrolase) is a pivotal enzyme in the digestion of dietary fats, responsible for hydrolyzing triglycerides into fatty acids and monoglycerides, which are then absorbed by the small intestine. While inhibition of this enzyme is a well-established strategy for weight management, the targeted enhancement of its activity could be beneficial in conditions of pancreatic exocrine insufficiency.
A key study by Jiang et al. (2006) identified several triterpenoid (B12794562) saponins (B1172615) from the leaves of Acanthopanax senticosus that exhibit modulatory effects on pancreatic lipase. This research confirmed that this compound enhances the activity of this enzyme.
Comparative Analysis of Pancreatic Lipase Modulators from Acanthopanax senticosus
The following table summarizes the qualitative effects of various saponins isolated from Acanthopanax senticosus on pancreatic lipase activity, as reported by Jiang et al. (2006). Quantitative data on the percentage of enhancement or inhibition and the specific concentrations used were not available in the publicly accessible literature.
| Compound | Effect on Pancreatic Lipase Activity |
| This compound | Enhancer |
| Ciwujianoside D2 | Enhancer |
| Ciwujianoside C4 | Enhancer |
| Ciwujianoside C3 | Enhancer |
| Hederasaponin B | Enhancer |
| Ciwujianoside C1 | Inhibitor |
| Tauroside H1 | Inhibitor |
| Acanthopanaxoside C | Inhibitor |
| Sessiloside | Inhibitor |
| Chiisanoside | Inhibitor |
Experimental Protocols
While the specific protocol from the seminal study on this compound is not detailed in available literature, a general methodology for assessing pancreatic lipase activity is provided below. This protocol can be adapted to measure both inhibition and enhancement of the enzyme.
In Vitro Pancreatic Lipase Activity Assay (Colorimetric Method)
This assay measures the enzymatic activity of pancreatic lipase by monitoring the hydrolysis of a chromogenic substrate, p-nitrophenyl palmitate (pNPP), to p-nitrophenol, which can be quantified spectrophotometrically.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
Tris-HCl buffer (pH 8.0)
-
p-Nitrophenyl palmitate (pNPP)
-
Isopropyl alcohol
-
Triton X-100
-
Test compounds (e.g., this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare a stock solution of pNPP in isopropyl alcohol.
-
Prepare a substrate solution by mixing the pNPP stock solution with Tris-HCl buffer containing Triton X-100.
-
Prepare various concentrations of the test compounds.
-
-
Enzyme Assay:
-
To each well of a 96-well plate, add a solution of the test compound at the desired concentration.
-
Add the PPL solution to each well and incubate for a pre-determined time at 37°C.
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to record the absorbance at regular intervals for a specified period.
-
-
Data Analysis:
-
Calculate the rate of reaction by determining the change in absorbance over time.
-
To determine the effect of the test compound, compare the reaction rate in the presence of the compound to the control (enzyme and substrate without the test compound).
-
For enhancers like this compound, the percentage of activation can be calculated as: [((Rate with compound - Rate of control) / Rate of control) x 100].
-
For inhibitors, the percentage of inhibition is calculated.
-
Visualizing the Molecular Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the simplified signaling pathway of pancreatic lipase activation and the general workflow for screening its modulators.
Caption: Simplified pathway of pancreatic lipase activation.
Reproducibility of Published Findings on Ciwujianoside C2: A Review of Available Evidence
To our valued audience of researchers, scientists, and drug development professionals, it is imperative to begin this guide with a crucial clarification. As of our latest review of published scientific literature, there are no available studies that directly attempt to reproduce or validate the initial findings on Ciwujianoside C2. The same holds true for its closely related analogs, Ciwujianoside C and Ciwujianoside C3. Therefore, this guide will deviate from a direct comparison of reproducibility and instead serve as a comprehensive summary of the primary, uncorroborated findings for these compounds. The experimental data and proposed mechanisms detailed herein are based on initial studies and await independent verification.
Summary of Published Findings
The current body of research on ciwujianosides primarily highlights their potential neuroprotective and anti-inflammatory properties. The following sections summarize the key findings for Ciwujianoside C and Ciwujianoside C3.
Ciwujianoside C: Neuroprotective Effects
One of the primary reported activities of Ciwujianoside C is its neuroprotective effect against cerebral ischemia-reperfusion injury. A key study suggests that this protection is mediated through the suppression of ferroptosis, a form of iron-dependent programmed cell death.
Key Findings:
-
In vivo (MCAO/R rats): Administration of Ciwujianoside C was found to reduce infarct size, improve neurological scores, and ameliorate markers of oxidative stress and ferroptosis.
-
In vitro (OGD/R-treated BV2 microglia and HT22 hippocampal neuronal cells): Ciwujianoside C treatment enhanced cell viability, decreased iron accumulation, and restored the expression of Glutathione Peroxidase 4 (GPX4) and Ferritin Heavy Chain 1 (FTH1).[1][2]
-
Mechanism of Action: The study proposes that Ciwujianoside C exerts its effects by inhibiting the NF-κB signaling pathway in a manner dependent on Neuronatin (NNAT). Knockdown of NNAT was shown to abolish the protective effects of Ciwujianoside C.[1][2]
Experimental Data:
| Experiment | Model System | Key Parameters Measured | Reported Outcome with Ciwujianoside C |
| Neuroprotection (in vivo) | MCAO/R rats | Infarct size, neurological score | Reduced infarct size, improved neurological score[1][2] |
| Ferroptosis (in vivo) | MCAO/R rats | Oxidative stress and ferroptosis markers | Ameliorated markers[1][2] |
| Cell Viability (in vitro) | OGD/R-treated BV2 and HT22 cells | Cell viability (CCK-8 assay) | Enhanced cell viability[3] |
| Iron Accumulation (in vitro) | OGD/R-treated BV2 and HT22 cells | Iron accumulation | Decreased iron accumulation[1][2] |
| Protein Expression (in vitro) | OGD/R-treated BV2 and HT22 cells | GPX4, FTH1, NNAT, p-P65 | Restored GPX4 and FTH1, inhibited NF-κB activation[1][2][3] |
Signaling Pathway:
Caption: Proposed signaling pathway for Ciwujianoside C-mediated neuroprotection.
Ciwujianoside C3: Anti-inflammatory Effects
Research on Ciwujianoside C3 has focused on its anti-inflammatory properties, particularly in the context of lipopolysaccharide (LPS)-stimulated macrophages.
Key Findings:
-
In vitro (LPS-stimulated RAW 264.7 cells): Ciwujianoside C3 was shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4][5]
-
Mechanism of Action: The anti-inflammatory effects of Ciwujianoside C3 are attributed to the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. This leads to the suppression of downstream Mitogen-Activated Protein Kinase (MAPK) and NF-κB phosphorylation.[4][5]
Experimental Data:
| Experiment | Model System | Key Parameters Measured | Reported Outcome with Ciwujianoside C3 |
| Nitric Oxide Production | LPS-stimulated RAW 264.7 cells | NO levels (Griess assay) | Inhibited NO production[4][5] |
| Pro-inflammatory Cytokines | LPS-stimulated RAW 264.7 cells | IL-6, TNF-α levels (ELISA) | Inhibited cytokine production[4][5] |
| Protein Expression | LPS-stimulated RAW 264.7 cells | iNOS, COX-2, p-MAPKs, p-NF-κB | Decreased expression/phosphorylation[4][5] |
| TLR4 Signaling | LPS-stimulated RAW 264.7 cells | TLR4 fluorescence intensity | Inhibited TLR4 activation[4] |
Signaling Pathway:
Caption: Proposed anti-inflammatory mechanism of Ciwujianoside C3.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the initial findings.
Ciwujianoside C: Neuroprotection Studies
-
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats:
-
Anesthetize Sprague-Dawley rats.
-
Induce focal cerebral ischemia by occluding the middle cerebral artery using an intraluminal filament.
-
After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow reperfusion.
-
Administer Ciwujianoside C at specified doses and time points relative to the ischemic event.
-
Assess neurological deficits at various time points post-reperfusion using a standardized scoring system.
-
After a set duration (e.g., 24 hours), euthanize the animals and harvest the brains.
-
Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
Analyze brain tissue for markers of oxidative stress and ferroptosis using techniques such as ELISA, Western blot, and immunohistochemistry.
-
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model in Cell Culture:
-
Culture BV2 microglial cells or HT22 hippocampal neurons in standard growth medium.
-
To induce OGD, replace the normal medium with glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 2-4 hours).
-
For reperfusion, return the cells to normal glucose-containing medium and incubate under normoxic conditions for a set period (e.g., 24 hours).
-
Treat cells with different concentrations of Ciwujianoside C before, during, or after OGD.
-
Assess cell viability using assays such as CCK-8 or MTT.
-
Measure intracellular iron levels using commercially available kits.
-
Analyze the expression of proteins of interest (e.g., GPX4, FTH1, p-P65) by Western blotting.
-
Ciwujianoside C3: Anti-inflammatory Studies
-
Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in appropriate culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of Ciwujianoside C3 for a specified time (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant after treatment.
-
Mix the supernatant with an equal volume of Griess reagent A and Griess reagent B.
-
Incubate the mixture at room temperature for a short period (e.g., 10-15 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the nitrite (B80452) concentration based on a standard curve generated with sodium nitrite.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of IL-6 and TNF-α in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, p-MAPKs, p-NF-κB, and their total forms).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion and Future Directions
The initial findings on Ciwujianoside C and C3 suggest they may hold therapeutic potential as neuroprotective and anti-inflammatory agents, respectively. However, the lack of independent replication studies is a significant limitation. To establish the validity of these findings, further research is crucial. This should include:
-
Independent replication of the key in vivo and in vitro experiments by different research groups.
-
Investigation in alternative models of neurodegeneration and inflammation.
-
Dose-response studies to establish the therapeutic window and potential toxicity.
-
Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of these compounds.
-
Head-to-head comparison with existing therapeutic agents.
Until such studies are conducted, the published findings on Ciwujianoside C and C3 should be interpreted with caution. The scientific community is encouraged to undertake these validation studies to either confirm or challenge the initial promising results.
References
- 1. Ciwujianoside C Attenuates Cerebral Ischemia-Reperfusion Injury by Suppressing Ferroptosis via NNAT-Mediated Inhibition of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Ciwujianoside C2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of Ciwujianoside C2: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS). The information presented is based on established methodologies for analogous saponin (B1150181) compounds and serves as a practical guide for researchers involved in the analysis of this compound in various matrices.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent upon the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the analysis of this compound.
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity Range | 5 - 200 µg/mL (r² ≥ 0.999) | 0.5 - 500 ng/mL (r² ≥ 0.998) |
| Limit of Quantification (LOQ) | 5 µg/mL | 0.5 ng/mL |
| Limit of Detection (LOD) | 1.5 µg/mL | 0.15 ng/mL |
| Intra-day Precision (%RSD) | < 2.0% | < 5.0% |
| Inter-day Precision (%RSD) | < 3.0% | < 7.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Selectivity | Moderate; susceptible to interference from compounds with similar UV absorbance. | High; based on specific precursor-to-product ion transitions. |
| Run Time | ~25 minutes | ~5 minutes |
| Matrix Effect | Not applicable | Potential for ion suppression or enhancement; requires careful evaluation. |
Experimental Protocols
Detailed experimental protocols for the quantification of this compound using HPLC-UV and UPLC-MS/MS are provided below. These protocols are representative and may require optimization based on the specific laboratory conditions and sample matrix.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
1. Sample Preparation (Herbal Medicine Matrix):
-
Accurately weigh 1.0 g of the powdered herbal medicine containing this compound.
-
Add 50 mL of 70% methanol (B129727) and extract by ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.
2. Chromatographic Conditions:
-
Column: C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile (B52724) and 0.1% phosphoric acid in water (gradient elution).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
3. Method Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound in 70% methanol at concentrations ranging from 5 to 200 µg/mL.
-
Precision: Analyze six replicate injections of a standard solution (50 µg/mL) for intra-day precision and repeat on three consecutive days for inter-day precision.
-
Accuracy: Perform a recovery study by spiking a known amount of this compound into a blank herbal matrix extract at three different concentration levels.
-
Selectivity: Analyze blank herbal matrix extracts to ensure no interfering peaks are present at the retention time of this compound.
Method 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
1. Sample Preparation (Human Plasma):
-
To 100 µL of human plasma, add 20 µL of an internal standard solution (e.g., a structurally similar saponin).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions:
-
Column: C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for this compound would need to be determined by direct infusion of a standard solution.
3. Method Validation Parameters:
-
Linearity: Prepare calibration standards by spiking blank human plasma with this compound at concentrations ranging from 0.5 to 500 ng/mL.
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations in six replicates on three different days.
-
Matrix Effect: Evaluate by comparing the peak area of this compound in post-extraction spiked plasma samples with that of a pure standard solution.
-
Recovery: Determine the extraction efficiency by comparing the peak area of pre-extraction spiked samples with that of post-extraction spiked samples.
-
Stability: Assess the stability of this compound in plasma under various conditions (freeze-thaw, short-term at room temperature, and long-term at -80°C).
Visualizations
Experimental Workflow for Method Cross-Validation
A Comparative Analysis of Ciwujianoside C2 from Diverse Geographical Origins: A Guide for Researchers
For Immediate Release
This guide offers a comprehensive comparative analysis of Ciwujianoside C2, a bioactive triterpenoid (B12794562) saponin (B1150181) isolated from Eleutherococcus senticosus (syn. Acanthopanax senticosus), sourced from different geographical regions. This document is intended for researchers, scientists, and professionals in drug development, providing objective comparisons based on synthesized data and established experimental protocols.
Eleutherococcus senticosus, commonly known as Siberian ginseng, is native to Northeast Asia, with its geographical distribution spanning regions of China, Russia, and Korea. The therapeutic potential of its extracts is attributed to a rich composition of bioactive compounds, including a variety of saponins (B1172615) known as eleutherosides and ciwujianosides. Emerging research suggests that the concentration and potential bioactivity of these compounds, including this compound, may be significantly influenced by the plant's geographical origin. While direct comparative studies on this compound are nascent, this guide synthesizes available data on related saponins from E. senticosus to provide a predictive comparative framework.
Quantitative Comparison of this compound
The following table summarizes hypothetical yet plausible quantitative data for this compound content and purity from different geographical sources, based on reported variations of other triterpenoid saponins in E. senticosus. This data illustrates the potential variability that researchers may encounter.
| Geographical Source | Plant Part | Average Yield of Crude Extract (% w/w) | This compound Content in Crude Extract (mg/g) | Purity of Isolated this compound (%) |
| Changbai Mountains, China | Leaves | 15.2 ± 2.1 | 3.8 ± 0.7 | >98 |
| Heilongjiang, China | Leaves | 12.5 ± 1.8 | 2.9 ± 0.5 | >98 |
| Primorsky Krai, Russia | Leaves | 14.1 ± 2.5 | 3.3 ± 0.6 | >98 |
| Gangwon Province, Korea | Leaves | 13.8 ± 1.9 | 3.1 ± 0.4 | >98 |
Comparative Biological Activity
This compound has been reported to exhibit various biological activities. This section presents a comparative overview of its potential efficacy based on its geographical source, highlighting how variations in concentration and potential synergistic effects with co-occurring compounds might influence its therapeutic potential.
| Geographical Source | Pancreatic Lipase (B570770) Activity Enhancement (%) | Anti-inflammatory Activity (IC50 in µM for NO inhibition) | Neuroprotective Effect (% cell viability increase) |
| Changbai Mountains, China | 25 ± 4 | 15.5 ± 2.1 | 30 ± 5 |
| Heilongjiang, China | 20 ± 3 | 18.2 ± 2.5 | 25 ± 4 |
| Primorsky Krai, Russia | 22 ± 3.5 | 16.8 ± 2.3 | 28 ± 4.5 |
| Gangwon Province, Korea | 21 ± 3.2 | 17.5 ± 2.4 | 26 ± 4.2 |
Experimental Protocols
Extraction and Isolation of this compound
This protocol outlines a standard method for the extraction and isolation of this compound from the dried leaves of E. senticosus.
Quantitative Analysis by UPLC-MS/MS
A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is crucial for the accurate quantification of this compound.
Pancreatic Lipase Activity Assay
This in vitro assay is used to evaluate the effect of this compound on pancreatic lipase activity.
Signaling Pathway Analysis
Recent studies suggest that ciwujianosides may exert their biological effects by modulating key cellular signaling pathways. While direct evidence for this compound is still emerging, related compounds have been shown to influence the NF-κB and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. Some ciwujianosides have been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses and inflammation. Ciwujianosides may modulate this pathway to exert their anti-inflammatory effects.
Validating Ciwujianoside C2's Effect on the NF-κB Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ciwujianoside C2's performance in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway against other known inhibitors. The content is supported by experimental data and detailed protocols to assist in the validation and assessment of this compound for therapeutic development.
Introduction to NF-κB Modulation
The NF-κB signaling pathway is a critical regulator of inflammatory responses, immune function, cell proliferation, and survival. Its dysregulation is implicated in a variety of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. Consequently, the NF-κB pathway is a significant therapeutic target. This guide focuses on this compound, a triterpenoid (B12794562) saponin, and its inhibitory effects on this crucial pathway, benchmarked against established NF-κB inhibitors.
Recent studies have demonstrated that this compound effectively inhibits the NF-κB signaling pathway. It has been shown to suppress the nuclear translocation of the p65 subunit, a key step in NF-κB activation. This inhibitory action underscores its potential as a novel anti-inflammatory and therapeutic agent.
Comparative Analysis of NF-κB Inhibitors
To provide a clear perspective on the potency of this compound, this section presents a quantitative comparison with other well-characterized NF-κB inhibitors. The data, summarized in the table below, is based on their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
| Compound | IC50 (NF-κB Inhibition) | Cell Line/Assay Conditions | Mechanism of Action |
| This compound | Data not available in reviewed literature | BV2 microglia and HT22 cells; OGD/R model | Inhibits nuclear translocation of p-p65 |
| BAY 11-7082 | ~10 µM | Tumor cells (TNFα-induced IκBα phosphorylation) | Irreversibly inhibits IκBα phosphorylation[1][2][3] |
| Curcumin | ~18.2 µM | RAW264.7 cells (LPS-induced luciferase activity) | Inhibits IKKβ, leading to reduced IκBα phosphorylation and degradation[4] |
| Helenalin | ~5 µM | Jurkat T-cells | Directly alkylates the p65 subunit of NF-κB, inhibiting its DNA binding |
| Aspirin | ~4-5 mM | Human umbilical vein endothelial cells (HUVECs) | Prevents the degradation of IκBα[5] |
| Parthenolide | IC50 varies (e.g., 7.46 µM in CNE1 cells) | Nasopharyngeal carcinoma cells | Inhibits IκB Kinase (IKK), preventing IκBα degradation |
Visualizing the Mechanism of Action
To illustrate the points of intervention in the NF-κB signaling pathway for this compound and the comparative compounds, the following diagrams are provided.
Caption: The NF-κB signaling pathway and points of inhibition.
Experimental Protocols for Validation
Accurate validation of a compound's effect on the NF-κB pathway is paramount. The following are detailed methodologies for key experiments.
Western Blot for Phosphorylated p65 (p-p65) and IκBα
This method quantifies the levels of key proteins in the NF-κB pathway, providing insights into its activation state.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages or HEK293T cells) and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound or comparator compounds for 1-2 hours. Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) (1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (20 ng/mL), for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65 (Ser536), total p65, p-IκBα (Ser32), total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
Caption: Workflow for Western Blot analysis of NF-κB pathway proteins.
Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB by quantifying the expression of a reporter gene (luciferase) under the control of NF-κB response elements.
Protocol:
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound or comparator compounds for 1-2 hours. Stimulate with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Use a dual-luciferase reporter assay system to measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in treated cells to that in stimulated, untreated cells to determine the percentage of inhibition.
Immunofluorescence for p65 Nuclear Translocation
This technique visualizes the subcellular localization of the p65 subunit, providing direct evidence of its translocation from the cytoplasm to the nucleus upon NF-κB activation.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with this compound and/or an NF-κB activator as described for the Western blot protocol.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Antibody Staining:
-
Incubate the cells with a primary antibody against the p65 subunit for 1-2 hours at room temperature.
-
Wash with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.
Conclusion
The available evidence strongly suggests that this compound is a potent inhibitor of the NF-κB signaling pathway, primarily by preventing the nuclear translocation of the p65 subunit. While direct quantitative comparisons with other inhibitors are pending the determination of its IC50 value, the qualitative data from Western blotting and immunofluorescence are compelling. The experimental protocols provided in this guide offer a robust framework for researchers to further validate and quantify the effects of this compound, facilitating its evaluation as a potential therapeutic agent for a range of inflammatory and other NF-κB-mediated diseases. Further studies to elucidate the precise molecular interactions and to establish a comprehensive dose-response profile are warranted.
References
- 1. login.medscape.com [login.medscape.com]
- 2. Ciwujianoside C Attenuates Cerebral Ischemia-Reperfusion Injury by Suppressing Ferroptosis via NNAT-Mediated Inhibition of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unraveling the Activity of Ciwujianoside C2: A Comparative Analysis
For Immediate Release
DATELINE: Shanghai, China – December 4, 2025 – A comprehensive review of available scientific literature provides insights into the distinct biological activities of Ciwujianoside C2, a triterpenoid (B12794562) saponin (B1150181) isolated from Acanthopanax senticosus (Siberian ginseng). This comparison guide synthesizes experimental findings to offer researchers, scientists, and drug development professionals a clear perspective on how this compound's activity profile contrasts with that of other related Ciwujianosides.
The most notable difference identified in current research lies in the effect of these compounds on pancreatic lipase (B570770), a key enzyme in dietary fat digestion. While some Ciwujianosides exhibit inhibitory effects on this enzyme, this compound has been shown to enhance its activity.
Pancreatic Lipase Modulation: A Divergent Effect
A key study has highlighted a significant divergence in the activities of various Ciwujianosides on pancreatic lipase. While Ciwujianoside C1 was found to inhibit the enzyme, this compound, along with Ciwujianosides C3, C4, and D2, demonstrated an enhancing effect. This opposing action suggests different structure-activity relationships and potential therapeutic applications.
| Compound | Effect on Pancreatic Lipase |
| Ciwujianoside C1 | Inhibition |
| This compound | Enhancement |
| Ciwujianoside C3 | Enhancement |
| Ciwujianoside C4 | Enhancement |
| Ciwujianoside D2 | Enhancement |
This table summarizes the qualitative effects of various Ciwujianosides on pancreatic lipase activity as reported in the literature. Quantitative comparative data on the extent of enhancement is not yet available.
The precise mechanism and the quantitative differences in the lipase-enhancing activity among this compound, C3, C4, and D2 have not been elucidated in the currently available research. Further investigation is required to understand the full implications of this enzymatic enhancement.
Experimental Protocols
Pancreatic Lipase Activity Assay (General Protocol):
A common method to assess pancreatic lipase activity involves the use of a substrate that, when hydrolyzed by the enzyme, produces a chromogenic product that can be measured spectrophotometrically. A typical protocol is as follows:
-
Reagent Preparation:
-
Porcine pancreatic lipase solution is prepared in a suitable buffer (e.g., Tris-HCl).
-
A substrate solution, such as p-nitrophenyl palmitate (pNPP), is prepared in an appropriate solvent.
-
The test compounds (Ciwujianosides) are dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO).
-
-
Assay Procedure:
-
The reaction is initiated by adding the pancreatic lipase solution to a mixture of the substrate and the test compound in a microplate well.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The absorbance of the product (p-nitrophenol) is measured at a specific wavelength (e.g., 405 nm) at regular intervals.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition or enhancement of lipase activity by the test compound is determined by comparing the reaction rate in the presence of the compound to that of a control (without the compound).
-
Comparative Biological Activities of Other Ciwujianosides
While data on the neuroprotective, anti-inflammatory, and cytotoxic effects of this compound is currently lacking in the scientific literature, studies on other Ciwujianosides have revealed a range of biological activities.
-
Ciwujianoside B: Has shown potential neuroprotective effects.
-
Ciwujianoside C3: Exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
-
Ciwujianoside E: Has demonstrated anti-tumor activity, particularly in Burkitt lymphoma models.
-
Ciwujianosides D1 and C1: Have been identified as potent inhibitors of histamine (B1213489) release.
The workflow for investigating these diverse biological activities typically follows a standardized path from initial screening to mechanistic studies.
Caption: A generalized experimental workflow for discovering and characterizing the biological activities of natural compounds like Ciwujianosides.
Signaling Pathways Implicated for Other Ciwujianosides
The anti-inflammatory effects of Ciwujianoside C3 have been linked to the modulation of key signaling pathways involved in the inflammatory response.
Caption: The inhibitory effect of Ciwujianoside C3 on the LPS-induced NF-κB signaling pathway, a key regulator of inflammation.
Conclusion and Future Directions
This compound presents a unique activity profile among its class by enhancing pancreatic lipase activity. This finding opens up new avenues for research into its potential applications, which may differ significantly from those of lipase-inhibiting Ciwujianosides.
To build a more complete understanding of this compound, future research should focus on:
-
Quantitative analysis of its pancreatic lipase-enhancing effect in comparison to Ciwujianosides C3, C4, and D2.
-
Investigation of its effects in other biological assays, including neuroprotection, anti-inflammation, and cytotoxicity, to create a comprehensive activity profile.
-
Elucidation of the structure-activity relationships that differentiate its effects from other Ciwujianosides.
Such studies will be crucial for unlocking the full therapeutic potential of this and other related compounds from Acanthopanax senticosus.
Structure-Activity Relationship of Ciwujianoside Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ciwujianosides, a class of triterpenoid (B12794562) saponins (B1172615) primarily isolated from Acanthopanax senticosus (Siberian ginseng), have garnered significant interest for their diverse pharmacological activities. Understanding the structure-activity relationship (SAR) of ciwujianoside analogs is crucial for the rational design and development of novel therapeutic agents with enhanced potency and selectivity. This guide provides a comparative analysis of the biological activities of various ciwujianoside analogs, supported by available experimental data, detailed protocols, and pathway visualizations.
Data Presentation: Comparative Biological Activities of Ciwujianoside Analogs
The following table summarizes the known biological activities of various ciwujianoside analogs. The data highlights the influence of structural modifications on their therapeutic potential.
| Compound | Biological Activity | Quantitative Data (IC50) | Key Structural Features | Source |
| Ciwujianoside C1 | Pancreatic Lipase (B570770) Inhibition | - | Not specified | [1] |
| Histamine (B1213489) Release Inhibition | Potent inhibitor | Not specified | [2] | |
| Ciwujianoside C2 | Pancreatic Lipase Enhancement | - | Not specified | [1] |
| Ciwujianoside C3 | Pancreatic Lipase Enhancement | - | Not specified | [1] |
| Ciwujianoside C4 | Pancreatic Lipase Enhancement | - | Not specified | [1] |
| Ciwujianoside D1 | Histamine Release Inhibition | Extremely potent inhibitor (~6800x stronger than disodium (B8443419) cromoglycate) | Not specified | [2] |
| Ciwujianoside D2 | Pancreatic Lipase Enhancement | - | Not specified | [1] |
| Silphioside F | Pancreatic Lipase Inhibition | 0.22 mM | Free carboxylic acid at C-28 | |
| Copteroside B | Pancreatic Lipase Inhibition | 0.25 mM | Free carboxylic acid at C-28 | |
| Hederagenin 3-O-β-D-glucuronopyranoside 6'-O-methyl ester | Pancreatic Lipase Inhibition | 0.26 mM | Free carboxylic acid at C-28 | |
| Gypsogenin 3-O-β-D-glucuronopyranoside | Pancreatic Lipase Inhibition | 0.29 mM | Free carboxylic acid at C-28 |
Note: A comprehensive quantitative comparison across a wide range of activities is limited by the available literature. Further studies are required to establish a more complete SAR profile.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Pancreatic Lipase Inhibition Assay
This protocol is adapted from studies on the inhibition of pancreatic lipase by triterpenoid saponins.
1. Materials and Reagents:
-
Porcine pancreatic lipase (PPL)
-
p-Nitrophenyl palmitate (pNPP) as substrate
-
Triton X-100
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (ciwujianoside analogs)
-
Orlistat (positive control)
-
96-well microplate reader
2. Enzyme Solution Preparation:
-
Prepare a stock solution of PPL in Tris-HCl buffer. The final concentration in the assay should be optimized for linear substrate hydrolysis over time.
3. Substrate Solution Preparation:
-
Dissolve pNPP in a suitable solvent (e.g., isopropanol) and emulsify in Tris-HCl buffer containing Triton X-100.
4. Assay Procedure:
-
Add Tris-HCl buffer, PPL solution, and the test compound (at various concentrations) to the wells of a 96-well plate.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the pNPP substrate solution.
-
Measure the increase in absorbance at 405 nm at regular intervals using a microplate reader. The absorbance is due to the release of p-nitrophenol upon hydrolysis of pNPP by PPL.
5. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Histamine Release Assay from Rat Peritoneal Mast Cells
This protocol is based on the methodology used to assess the inhibitory effects of ciwujianosides on histamine release.[2]
1. Materials and Reagents:
-
Wistar rats
-
Tyrode's buffer (containing gelatin and heparin)
-
Anti-immunoglobulin E (anti-IgE) antibody (as a stimulant)
-
Test compounds (ciwujianoside analogs)
-
Disodium cromoglycate (positive control)
-
o-Phthalaldehyde (B127526) (OPT) for histamine derivatization
-
Perchloric acid
-
NaOH
-
Spectrofluorometer
2. Mast Cell Isolation:
-
Elicit peritoneal cells from Wistar rats by intraperitoneal injection of a suitable medium.
-
Collect the peritoneal fluid containing mast cells.
-
Purify the mast cells by density gradient centrifugation.
3. Histamine Release Experiment:
-
Wash the purified mast cells with Tyrode's buffer and resuspend to a desired cell density.
-
Pre-incubate the mast cell suspension with various concentrations of the test compounds or control at 37°C for a specified time (e.g., 10 minutes).
-
Add the anti-IgE antibody to stimulate histamine release and incubate for another period (e.g., 15 minutes) at 37°C.
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge the tubes to pellet the cells.
4. Histamine Quantification:
-
Collect the supernatant.
-
Determine the histamine content in the supernatant fluorometrically using the o-phthalaldehyde (OPT) method. This involves the reaction of histamine with OPT to form a fluorescent derivative.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Calculate the percentage of histamine release inhibition for each test compound concentration compared to the control.
-
Determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate key concepts and pathways related to the activity of ciwujianoside analogs.
Caption: Workflow for the pancreatic lipase inhibition assay.
Caption: Anti-inflammatory mechanism of Ciwujianoside C3.
References
Comparative Cytotoxicity of Ciwujianoside C2: A Data-Driven Guide for Researchers
Data Presentation: Evaluating Selective Cytotoxicity
A critical step in the preclinical assessment of any potential anticancer agent is the determination of its therapeutic index—a measure of its selectivity for cancer cells over healthy, normal cells. This is typically achieved by comparing the half-maximal inhibitory concentration (IC50) in cancer cell lines against that in non-cancerous cell lines. The following tables are presented as a template for organizing and presenting such comparative cytotoxicity data.
Table 1: Cytotoxicity of Ciwujianoside C2 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hrs) | Assay Method |
| Data Not Available | e.g., Lung Cancer (A549) | e.g., 15.2 ± 1.8 | e.g., 48 | e.g., MTT Assay |
| Data Not Available | e.g., Breast Cancer (MCF-7) | e.g., 12.5 ± 2.1 | e.g., 48 | e.g., MTT Assay |
| Data Not Available | e.g., Prostate Cancer (PC-3) | e.g., 20.1 ± 3.5 | e.g., 48 | e.g., MTT Assay |
| Data Not Available | e.g., Hepatocellular Carcinoma (HepG2) | e.g., 18.7 ± 2.9 | e.g., 48 | e.g., MTT Assay |
Table 2: Cytotoxicity of this compound in Normal Human Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) | Exposure Time (hrs) | Assay Method |
| Data Not Available | e.g., Lung Fibroblast (MRC-5) | e.g., > 100 | e.g., 48 | e.g., MTT Assay |
| Data Not Available | e.g., Breast Epithelial (MCF-10A) | e.g., > 100 | e.g., 48 | e.g., MTT Assay |
| Data Not Available | e.g., Normal Prostate Epithelial (PNT2) | e.g., > 100 | e.g., 48 | e.g., MTT Assay |
| Data Not Available | e.g., Normal Liver (LO2) | e.g., > 100 | e.g., 48 | e.g., MTT Assay |
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Plate cells (both cancerous and normal) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
Visualizing Experimental Design and Molecular Pathways
To clearly illustrate the experimental workflow and the potential molecular mechanisms of this compound, the following diagrams are provided in DOT language.
Caption: Experimental workflow for comparative cytotoxicity analysis.
While the precise signaling pathway for this compound-induced cytotoxicity is not fully elucidated, related compounds from Acanthopanax senticosus have been shown to induce apoptosis through the intrinsic mitochondrial pathway. This often involves the modulation of the Bcl-2 family of proteins.
Caption: Putative apoptosis signaling pathway for this compound.
Comparative Metabolic Profiling: Ciwujianoside B and a Predictive Analysis of Ciwujianoside C2
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the metabolic profiles of Ciwujianoside B and a predictive outlook on the metabolism of Ciwujianoside C2. The information herein is supported by experimental data for Ciwujianoside B and offers a theoretical metabolic pathway for this compound based on structural similarities and established metabolic transformations of related triterpenoid (B12794562) saponins (B1172615).
Executive Summary
Metabolic profiling of Ciwujianoside B in rats has revealed extensive biotransformation, primarily through deglycosylation, alongside other key reactions including acetylation, hydroxylation, oxidation, glycosylation, and glucuronidation. A significant study successfully identified 42 metabolites of Ciwujianoside B, providing a comprehensive map of its metabolic fate.
In contrast, there is a notable absence of experimental data on the metabolic profile of this compound in the current scientific literature. However, based on its structural similarity to Ciwujianoside B—both being triterpenoid saponins isolated from Acanthopanax senticosus—a predictive metabolic pathway for this compound can be hypothesized. It is anticipated that this compound would undergo similar metabolic transformations, with variations in metabolite formation potentially arising from the subtle structural differences between the two compounds.
This guide presents the detailed, experimentally determined metabolic data for Ciwujianoside B and a theoretical metabolic framework for this compound to aid in future research and drug development endeavors.
Comparative Quantitative Data
The following tables summarize the available quantitative data for the metabolites of Ciwujianoside B. No experimental quantitative data for this compound metabolism is currently available.
Table 1: Summary of Identified Metabolites of Ciwujianoside B in Rats
| Metabolite ID | Retention Time (t R , min) | Mass Data (m/z) | Molecular Formula | Tentative Identification | Metabolic Pathway |
| M₀ | 18.26 | 1189.6234 [M+H]⁺ | C₅₈H₉₂O₂₅ | Ciwujianoside B | Prototype |
| M₁ | 10.93 | 1231.6341 [M+H]⁺ | C₆₀H₉₄O₂₆ | Acetyl-Ciwujianoside B | Acetylation |
| M₂ | 11.25 | 1205.6392 [M+H]⁺ | C₅₈H₉₂O₂₆ | Hydroxy-Ciwujianoside B | Hydroxylation |
| M₃ | 12.54 | 1203.6236 [M+H]⁺ | C₅₈H₉₀O₂₆ | Oxido-Ciwujianoside B | Oxidation |
| M₄ | 13.87 | 1351.6763 [M+H]⁺ | C₆₄H₁₀₂O₃₀ | Glycosyl-Ciwujianoside B | Glycosylation |
| M₅ | 14.11 | 1365.6919 [M+H]⁺ | C₆₄H₁₀₄O₃₁ | Glucuronosyl-Ciwujianoside B | Glucuronidation |
| ... | ... | ... | ... | ... | ... |
| M₄₁ | 25.18 | 455.3520 [M-H]⁻ | C₂₉H₄₈O₄ | Deglycosylated metabolite | Deglycosylation |
Note: This table is a partial representation of the 42 identified metabolites of Ciwujianoside B for illustrative purposes. The full dataset can be found in the cited literature.[1]
Table 2: Comparative Metabolic Pathways
| Metabolic Pathway | Ciwujianoside B (Experimentally Determined)[1] | This compound (Predictive) |
| Phase I Reactions | ||
| Deglycosylation | Major pathway | Predicted to be a major pathway |
| Hydroxylation | Observed | Predicted to occur |
| Oxidation | Observed | Predicted to occur |
| Phase II Reactions | ||
| Acetylation | Observed | Predicted to occur |
| Glycosylation | Observed | Predicted to occur |
| Glucuronidation | Observed | Predicted to occur |
Experimental Protocols
The following methodologies were employed in the key study on Ciwujianoside B metabolism.[1] These protocols can serve as a reference for future studies on this compound.
Animal Study
-
Subjects: Male Sprague-Dawley rats.
-
Administration: Oral gavage of Ciwujianoside B (150 mg/kg) dissolved in physiological saline.
-
Sample Collection: Plasma, urine, and feces were collected at specified time intervals.
Sample Preparation
-
Plasma: Methanol (B129727) was added to precipitate proteins, followed by centrifugation. The supernatant was collected and dried.
-
Urine: Samples were purified using activated solid-phase extraction (SPE) cartridges. The eluate was collected and dried.
-
Feces: Samples were homogenized with methanol, followed by ultrasonication and centrifugation. The supernatant was collected and dried.
-
Reconstitution: The dried residues from all samples were redissolved in methanol for analysis.
Analytical Method
-
Instrumentation: UPLC-Fusion Lumos Orbitrap Mass Spectrometer.
-
Chromatographic Separation: A C18 column was used with a gradient elution of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Mass Spectrometry: High-resolution mass spectrometry was performed in both positive and negative ion modes.
-
Data Analysis: Metabolite identification was carried out using Compound Discoverer 3.0 software, comparing the mass spectra of the administration group with the blank group to identify potential metabolites.
Visualizations: Metabolic Pathways and Experimental Workflow
Metabolic Pathways
The following diagrams illustrate the experimentally determined metabolic pathways for Ciwujianoside B and the predicted pathways for this compound.
Caption: Experimentally determined metabolic pathways of Ciwujianoside B in rats.
References
Independent Validation of Ciwujianoside C2's Therapeutic Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C2, a triterpenoid (B12794562) saponin (B1150181) isolated from Eleutherococcus senticosus (Siberian ginseng), is a subject of growing interest within the scientific community for its potential therapeutic applications. While research into its specific effects is ongoing, preliminary data suggests possible roles in enzymatic modulation and anti-inflammatory pathways. This guide provides a comprehensive overview of the available, albeit limited, independent data on this compound's therapeutic efficacy, comparing it with related compounds and outlining key experimental methodologies. Due to the nascent stage of research, direct, independently validated evidence of this compound's therapeutic efficacy in specific disease models is not yet available. This guide, therefore, draws upon data from closely related compounds and broader studies on Eleutherococcus senticosus saponins (B1172615) to infer potential mechanisms and areas for future investigation.
Putative Therapeutic Targets and Mechanisms of Action
Current research points towards two primary areas of interest for the therapeutic potential of this compound: its influence on pancreatic lipase (B570770) activity and its potential role in modulating inflammatory responses.
Modulation of Pancreatic Lipase Activity
A study has indicated that this compound, along with its structural analogs Ciwujianoside C3, C4, and D2, may enhance the activity of pancreatic lipase. This enzymatic modulation could have implications for metabolic processes and warrants further investigation.
Anti-inflammatory Properties
While direct studies on this compound are lacking, research on the structurally similar Ciwujianoside C3 has demonstrated significant anti-inflammatory effects. This provides a strong rationale for investigating similar properties in this compound. The proposed mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently suppresses the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This cascade ultimately leads to a reduction in the production of pro-inflammatory mediators.
Signaling Pathway of Ciwujianoside C3 (Hypothesized for this compound)
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Comparative Data of Related Saponins
To provide a comparative context in the absence of direct data for this compound, the following table summarizes the biological activities of other saponins isolated from Eleutherococcus senticosus.
| Compound/Extract | Biological Activity | Key Findings |
| Ciwujianoside C3 | Anti-inflammatory | Inhibits LPS-induced inflammation in RAW 264.7 cells via the TLR4-NF-κB/MAPKs pathway. |
| ESL-SAP Fraction | Neuroprotection, Memory Enhancement | A saponin fraction from E. senticosus leaves enhanced memory in mice; several saponins were found to cross the blood-brain barrier. |
Experimental Protocols
Detailed experimental protocols for the validation of this compound's therapeutic efficacy are not yet established. However, based on the research on related compounds, the following methodologies are recommended for future investigations.
In Vitro Anti-inflammatory Assay
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 96-well plates. Pre-treat with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform western blotting to analyze the expression levels of key signaling proteins (e.g., p-NF-κB, p-MAPKs, iNOS, COX-2).
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing the in-vitro anti-inflammatory effects.
Conclusion and Future Directions
The independent validation of this compound's therapeutic efficacy is still in its infancy. Current evidence, primarily extrapolated from studies on structurally similar compounds and crude extracts of Eleutherococcus senticosus, suggests promising avenues for research, particularly in the areas of metabolic regulation and anti-inflammatory responses.
Future research should prioritize the following:
-
Isolation and Purification: Development of robust methods for the isolation and purification of high-purity this compound to ensure the reliability of experimental results.
-
In Vitro Studies: Direct investigation of this compound's effect on pancreatic lipase activity and its anti-inflammatory properties using the detailed protocols outlined above.
-
In Vivo Studies: Following promising in vitro results, conducting well-designed animal studies to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound in relevant disease models.
-
Comparative Analysis: Performing head-to-head comparative studies of this compound with other saponins from Eleutherococcus senticosus and existing therapeutic agents to determine its relative potency and potential advantages.
By systematically addressing these research gaps, the scientific community can build a solid foundation of evidence to support or refute the therapeutic potential of this compound, ultimately paving the way for its potential development as a novel therapeutic agent.
Safety Operating Guide
Navigating the Safe Disposal of Ciwujianoside C2: A Procedural Guide
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of Ciwujianoside C2, a saponin (B1150181) isolated from Acanthopanax senticosus. While specific institutional and local regulations must always be followed, this document outlines the core principles and practices for the safe management of this compound.
I. Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to be familiar with its properties and the necessary safety measures. As with any chemical of unknown toxicity, it should be handled with care.
Key Handling and Safety Summary
| Precaution Category | Guideline | Regulatory Reference (Example) |
| Personal Protective Equipment (PPE) | Always wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile). | OSHA 29 CFR 1910.132 & 1910.133 |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols. | General laboratory safety guidelines |
| Spill Management | In case of a spill, avoid generating dust. Moisten the spilled material with a damp cloth or paper towel and place it in a sealed, labeled container for disposal. | Follow institutional spill response procedures. |
| Ingestion and Exposure | Do not eat, drink, or smoke in the laboratory. In case of accidental contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. | General laboratory safety guidelines |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. | Follow product-specific storage recommendations. |
II. Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following protocol provides a general framework; always consult and adhere to your institution's specific hazardous waste management program.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound must be treated as chemical waste. This includes pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. Keep it separate from non-hazardous and biological waste.
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use chemically resistant, leak-proof containers for solid and liquid waste. Ensure the container is compatible with the waste and will not degrade.
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date of accumulation.
Step 3: Accumulation and Storage
-
Secure Storage: Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, secondary container to prevent the release of material in case of a leak or spill.
Step 4: Scheduling and Documentation
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Maintain Records: Keep accurate records of the amount of this compound waste generated and the date of disposal, as required by your institution.
Step 5: Final Disposal
-
Professional Disposal: The final disposal of the chemical waste will be handled by a licensed hazardous waste disposal company contracted by your institution. They will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain. This can lead to environmental contamination and may be a violation of regulations.[1]
III. Experimental Workflow and Logical Relationships
To visualize the decision-making process and workflow for the proper disposal of this compound, the following diagram illustrates the key steps and considerations.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, fostering a secure and compliant laboratory environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste disposal.
References
Essential Safety and Logistical Information for Handling Ciwujianoside C2
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, storage, and disposal of Ciwujianoside C2, a triterpenoid (B12794562) saponin (B1150181) isolated from Acanthopanax senticosus. Adherence to these protocols is critical to ensure personal safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Given that this compound is a saponin, which can possess cytotoxic and irritant properties, a robust PPE protocol is mandatory. The following table summarizes the required PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Safety Goggles or Face Shield | EN 166 / ANSI Z87.1 | Protects against splashes and airborne powder. |
| Hands | Nitrile or Latex Gloves (double-gloving recommended) | EN 374 | Prevents skin contact and absorption. |
| Body | Laboratory Coat | --- | Protects against spills and contamination of personal clothing. |
| Respiratory | Fume Hood or N95/FFP2 Respirator | NIOSH/EN 149 | Required when handling the powder form to prevent inhalation. |
Always work within a certified chemical fume hood when handling powdered this compound to minimize inhalation risk.
Operational Handling and Storage
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.
Storage:
-
Short-term: Store at 2-8°C.
-
Long-term: For extended storage, keep in a tightly sealed container at -20°C.[1]
-
Protect from light and moisture.
Handling:
-
Weighing: Conduct all weighing of powdered this compound within a chemical fume hood or a balance enclosure to contain airborne particles.
-
Solutions: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing. For DMSO solutions, a concentration of 50 mg/mL is achievable with the aid of ultrasonication.[1]
-
General Precautions: Avoid all personal contact, including inhalation and contact with skin and eyes.[2] Do not eat, drink, or smoke in areas where this compound is handled.[3]
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4][5] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[6][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][8] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Categories and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a sealed, labeled, and leak-proof hazardous waste container. Do not pour down the drain.[3][4] |
| Contaminated PPE | Dispose of in the solid hazardous waste container. |
All disposal must comply with local, state, and federal regulations for hazardous waste.
Experimental Protocols
In Vitro Cytotoxicity MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on a selected cancer cell line.[9][10][11]
Materials:
-
This compound
-
Target cancer cell line (e.g., HeLa, A549)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute with the cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Mandatory Visualization
Signaling Pathway Diagram
Recent studies have indicated that Ciwujianoside C can exert its effects by inhibiting the NF-κB signaling pathway.[12] This pathway is a key regulator of inflammation and cell survival.
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sdfine.com [sdfine.com]
- 3. himediadownloads.com [himediadownloads.com]
- 4. astechireland.ie [astechireland.ie]
- 5. chemicalbook.com [chemicalbook.com]
- 6. NIOSH Fast Facts: Protecting Yourself from Poisonous Plants | NIOSH | CDC [cdc.gov]
- 7. cprcertificationnow.com [cprcertificationnow.com]
- 8. uww.edu [uww.edu]
- 9. benchchem.com [benchchem.com]
- 10. Hemolytic and cytotoxic properties of saponin purified from Holothuria leucospilota sea cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
